Product packaging for trans-4-Sphingenine-13C2,D2(Cat. No.:)

trans-4-Sphingenine-13C2,D2

Cat. No.: B15291541
M. Wt: 303.49 g/mol
InChI Key: WWUZIQQURGPMPG-DOWGOISZSA-N
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Description

Trans-4-Sphingenine-13C2,D2 is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 303.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37NO2 B15291541 trans-4-Sphingenine-13C2,D2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H37NO2

Molecular Weight

303.49 g/mol

IUPAC Name

(E,2R,3R)-2-amino-1,1-dideuterio(1,2-13C2)octadec-4-ene-1,3-diol

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1

InChI Key

WWUZIQQURGPMPG-DOWGOISZSA-N

Isomeric SMILES

[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O

Origin of Product

United States

Foundational & Exploratory

What is trans-4-Sphingenine-13C2,D2 and its chemical structure?

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of trans-4-Sphingenine-13C2,D2, an isotopically labeled form of D-erythro-sphingosine, for researchers, scientists, and professionals in drug development.

Core Compound Identity

This compound is a synthetically modified version of sphingosine, a fundamental component of sphingolipids. This particular variant is labeled with two stable isotopes of carbon (Carbon-13) and two of hydrogen (Deuterium). Its primary application in research is as an internal standard for the precise quantification of natural sphingosine in biological samples using mass spectrometry techniques.[1]

The systematic IUPAC name for this compound is (E,2S,3R)-2-amino-1,1-dideuterio(1,2-¹³C₂)octadec-4-ene-1,3-diol.[2] It is also commonly referred to by several synonyms, including D-erythro-Sphingosine-¹³C₂,D₂, Sphingosine-¹³C₂-d₂ (d18:1), and (2S,3R,4E)-2-amino-4-octadecene-1,1-d₂-1,3-diol-1,2-¹³C₂.[1][2]

Chemical Structure and Properties

The chemical structure of this compound is characterized by an 18-carbon aliphatic chain with a trans double bond between carbons 4 and 5, an amino group at carbon 2, and hydroxyl groups at carbons 1 and 3. The isotopic labeling is specifically located at the first and second carbon positions, with two deuterium atoms on carbon 1 and two carbon-13 atoms at positions 1 and 2.

A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
Molecular FormulaC₁₆[¹³C]₂H₃₅D₂NO₂
Molecular Weight303.49 g/mol [2]
Exact Mass303.301692586 Da[2]
IUPAC Name(E,2S,3R)-2-amino-1,1-dideuterio(1,2-¹³C₂)octadec-4-ene-1,3-diol[2]
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i16+1D2,17+1
InChIKeyWWUZIQQURGPMPG-IMIVUYSRSA-N[2]
SMILES[2H]--INVALID-LINK--(--INVALID-LINK--O">13C@@HN)O[2]
Purity≥99% deuterated forms (d₁-d₂)[1]
FormulationA solid[1]
SolubilityChloroform, Methanol[1]

Experimental Protocols

The primary experimental application of this compound is as an internal standard in quantitative mass spectrometry (MS) for the analysis of sphingosine.

Protocol: Quantification of Sphingosine in Biological Samples using LC-MS

1. Sample Preparation:

  • Biological samples (e.g., plasma, tissue homogenates) are subjected to lipid extraction, typically using a biphasic solvent system such as chloroform/methanol/water.
  • A known amount of this compound is spiked into the sample prior to extraction to account for sample loss during processing.

2. Liquid Chromatography (LC) Separation:

  • The lipid extract is reconstituted in a suitable solvent and injected into a liquid chromatography system.
  • Separation of sphingosine from other lipid species is achieved on a C18 reversed-phase column using a gradient elution with solvents such as water, methanol, and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

3. Mass Spectrometry (MS) Detection:

  • The eluent from the LC is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode.
  • The instrument is set to monitor specific precursor-to-product ion transitions for both endogenous sphingosine and the this compound internal standard using Multiple Reaction Monitoring (MRM).
  • Sphingosine (unlabeled): The precursor ion [M+H]⁺ is selected and fragmented to produce a characteristic product ion.
  • This compound (labeled): The precursor ion [M+H]⁺, which is heavier due to the isotopic labels, is selected and fragmented.

4. Data Analysis:

  • The peak areas of the MRM transitions for both the endogenous sphingosine and the internal standard are integrated.
  • The concentration of endogenous sphingosine in the sample is calculated by comparing the ratio of the peak area of the endogenous analyte to the peak area of the known amount of internal standard against a calibration curve prepared with known concentrations of unlabeled sphingosine.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample spike Spike with trans-4-Sphingenine- 13C2,D2 sample->spike extract Lipid Extraction spike->extract lc LC Separation extract->lc ms MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Workflow for quantifying sphingosine using an internal standard.

Sphingolipid Metabolism Context

trans-4-Sphingenine is a central molecule in sphingolipid metabolism. Its labeled counterpart is used to trace and quantify its presence and flux through these pathways. Sphingosine is primarily formed from the breakdown of ceramide by the enzyme ceramidase. It can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a critical signaling molecule, or it can be acylated to reform ceramide.

Simplified Sphingosine Metabolic Pathway

signaling_pathway Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine trans-4-Sphingenine (Sphingosine) SphK Sphingosine Kinase Sphingosine->SphK CerS Ceramide Synthase Sphingosine->CerS S1P Sphingosine-1-Phosphate (S1P) S1PP S1P Phosphatase S1P->S1PP Ceramidase->Sphingosine Hydrolysis SphK->S1P Phosphorylation CerS->Ceramide Acylation S1PP->Sphingosine Dephosphorylation

Caption: Simplified metabolic pathway of sphingosine.

References

The Pivotal Role of trans-4-Sphingenine-¹³C₂,D₂ in Unraveling Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of the stable isotope-labeled internal standard, trans-4-Sphingenine-¹³C₂,D₂, in the nuanced field of sphingolipid metabolism research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the methodologies, data interpretation, and critical role of this tool in advancing our understanding of cellular signaling and disease pathology.

Introduction to Sphingolipid Metabolism and the Need for Isotopic Labeling

Sphingolipids are a class of lipids that are not only structural components of cellular membranes but also serve as bioactive molecules central to a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation.[1] The intricate and highly regulated network of sphingolipid metabolism involves numerous interconnected pathways, with key bioactive lipids such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P) often exerting opposing effects on cell fate.[1] This delicate balance, often referred to as the "sphingolipid rheostat," underscores the importance of accurately quantifying the dynamic changes within the sphingolipidome to understand physiological and pathological processes.

Due to the complexity and the low abundance of many sphingolipid species, precise and reliable quantification presents a significant analytical challenge. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipidomics for overcoming these challenges. trans-4-Sphingenine-¹³C₂,D₂ serves as an ideal internal standard for tracing the metabolic fate of sphingosine and its downstream metabolites. Its chemical properties are nearly identical to its endogenous counterpart, ensuring it behaves similarly during sample extraction and ionization. However, its increased mass due to the incorporation of two ¹³C atoms and two deuterium atoms allows it to be distinguished from the unlabeled analyte by mass spectrometry, enabling accurate quantification and flux analysis.

Experimental Protocols

The utilization of trans-4-Sphingenine-¹³C₂,D₂ in sphingolipidomics workflows typically involves a series of well-defined steps from sample preparation to data analysis. The following protocol is a generalized representation and may require optimization based on the specific cell or tissue type under investigation.

Materials
  • Cells or Tissues of Interest: Cultured cells, tissue homogenates, or plasma.

  • Internal Standard: trans-4-Sphingenine-¹³C₂,D₂ solution of known concentration.

  • Solvents: HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and formic acid.

  • Lipid Extraction Buffers: To be adapted based on the sample matrix.

  • Instrumentation: High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

Sample Preparation and Lipid Extraction
  • Sample Collection: Harvest cells or tissues and immediately quench metabolic activity, often by snap-freezing in liquid nitrogen.

  • Homogenization: Homogenize tissues in an appropriate buffer on ice.

  • Internal Standard Spiking: Add a known amount of trans-4-Sphingenine-¹³C₂,D₂ to each sample prior to extraction. This is a critical step to control for variability in extraction efficiency and instrument response.

  • Lipid Extraction: Perform a biphasic lipid extraction, commonly using the Bligh and Dyer or a modified Folch method.

    • Add a chloroform:methanol mixture (e.g., 2:1, v/v) to the sample.

    • Vortex thoroughly and incubate.

    • Induce phase separation by adding a salt solution or water.

    • Centrifuge to separate the aqueous and organic layers.

  • Sample Concentration: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the lipid species using reverse-phase or normal-phase HPLC. A C18 column is commonly used for reverse-phase separation of sphingolipids.

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for the specific precursor-to-product ion pairs for both the endogenous sphingolipids and the stable isotope-labeled internal standards. For example:

    • Endogenous Sphingosine (d18:1): Monitor the transition of m/z 300.3 → 282.3

    • trans-4-Sphingenine-¹³C₂,D₂: Monitor the transition of m/z 304.3 → 286.3

Data Presentation and Interpretation

The primary output from the LC-MS/MS analysis is a series of chromatograms showing the intensity of the signal for each MRM transition over time. The peak area of the endogenous analyte is compared to the peak area of the known amount of the spiked internal standard to calculate the absolute or relative quantity of the analyte.

Quantitative Data Summary

The following tables represent typical quantitative data that can be obtained from experiments utilizing trans-4-Sphingenine-¹³C₂,D₂ as an internal standard to compare sphingolipid levels in control versus treated cells.

Table 1: Quantification of Sphingoid Bases in Control vs. Treated Cells

AnalyteControl (pmol/mg protein)Treated (pmol/mg protein)Fold Changep-value
Sphingosine (d18:1)15.2 ± 2.128.9 ± 3.51.9<0.01
Sphinganine (d18:0)8.7 ± 1.512.3 ± 1.91.4<0.05
Sphingosine-1-phosphate2.5 ± 0.41.1 ± 0.2-2.3<0.01

Table 2: Quantification of Ceramide Species in Control vs. Treated Cells

AnalyteControl (pmol/mg protein)Treated (pmol/mg protein)Fold Changep-value
C16:0-Ceramide120.5 ± 15.3250.1 ± 28.72.1<0.001
C18:0-Ceramide85.2 ± 9.8165.4 ± 19.21.9<0.01
C24:0-Ceramide55.7 ± 6.1101.3 ± 11.51.8<0.01
C24:1-Ceramide42.1 ± 5.380.9 ± 9.71.9<0.01

Data are presented as mean ± standard deviation for n=6 replicates. Statistical significance was determined using a Student's t-test.

Visualization of Pathways and Workflows

Visualizing the complex interplay of sphingolipid metabolism and the experimental workflow is crucial for clear communication and understanding.

Sphingolipid Metabolism Signaling Pathway

The following diagram illustrates the central pathways of sphingolipid metabolism, highlighting the key enzymes and bioactive lipids.

Sphingolipid_Metabolism Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase SM Sphingomyelin Ceramide->SM SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS C1P Ceramide-1-Phosphate Ceramide->C1P CerK Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase SM->Ceramide SMase

Caption: Core pathways of sphingolipid metabolism.

Experimental Workflow for Sphingolipid Analysis

This diagram outlines the logical flow of an experiment utilizing a stable isotope-labeled internal standard.

Experimental_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with trans-4-Sphingenine-¹³C₂,D₂ Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: Workflow for quantitative sphingolipid analysis.

Conclusion

trans-4-Sphingenine-¹³C₂,D₂ is a powerful tool that enables accurate and precise quantification of sphingosine and its metabolites, which is fundamental for deciphering the complex roles of sphingolipids in health and disease. By serving as a reliable internal standard, it allows researchers to trace metabolic fluxes and to obtain high-quality quantitative data. The methodologies and workflows described in this guide provide a framework for the application of this and other stable isotope-labeled standards in sphingolipid research, ultimately facilitating the discovery of novel biomarkers and therapeutic targets.

References

The Metabolic Journey of a Labeled Sphingoid Base: A Technical Guide to Using trans-4-Sphingenine-¹³C₂,D₂ as a Tracer in Lipid Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the isotopically labeled tracer, trans-4-Sphingenine-¹³C₂,D₂, in the elucidation of sphingolipid metabolic pathways. By tracing the incorporation of the stable isotopes, ¹³C and deuterium, researchers can gain quantitative insights into the dynamic processes of sphingolipid metabolism, particularly the salvage pathway. This guide provides a comprehensive overview of the underlying metabolic pathways, detailed experimental protocols for tracer studies, and a framework for data analysis, empowering researchers to leverage this powerful tool in their investigations of cellular lipid metabolism and its role in health and disease.

Introduction to Sphingolipid Metabolism and the Role of Tracers

Sphingolipids are a complex class of lipids that play crucial roles in cell structure, signaling, and regulation.[1] Their metabolism is a dynamic network of interconnected pathways, primarily the de novo synthesis pathway and the salvage pathway. The de novo pathway builds sphingolipids from simpler precursors, while the salvage pathway recycles existing sphingoid bases to generate new complex sphingolipids.[2][3][4] Understanding the flux through these pathways is critical for deciphering the roles of sphingolipids in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders.[5]

Stable isotope-labeled tracers, such as trans-4-Sphingenine-¹³C₂,D₂, offer a powerful method for dissecting these intricate metabolic networks.[6] By introducing a labeled precursor, researchers can track its conversion into downstream metabolites using mass spectrometry.[7] This allows for the quantitative analysis of metabolic flux, providing a dynamic view of cellular lipid processing that is not attainable through static measurements of metabolite levels alone. Trans-4-Sphingenine-¹³C₂,D₂, a labeled version of the endogenous sphingoid base sphingosine, is particularly well-suited for probing the sphingolipid salvage pathway.[2]

Key Metabolic Pathways

The metabolism of trans-4-Sphingenine-¹³C₂,D₂ primarily involves its entry into the sphingolipid salvage pathway. However, understanding its interplay with the de novo synthesis pathway is also crucial for a comprehensive analysis.

The Sphingolipid Salvage Pathway

The salvage pathway is a critical recycling route that re-utilizes sphingosine and other sphingoid bases to generate ceramides and other complex sphingolipids.[2][8] This pathway is estimated to contribute significantly to the total sphingolipid pool in the cell.[2] When trans-4-Sphingenine-¹³C₂,D₂ is introduced to cells, it is taken up and can be metabolized through several key enzymatic steps.

Salvage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tracer trans-4-Sphingenine-¹³C₂,D₂ Labeled_Sphingosine Labeled Sphingosine (¹³C₂,D₂) Tracer->Labeled_Sphingosine Uptake Labeled_Ceramide Labeled Ceramide (¹³C₂,D₂) Labeled_Sphingosine->Labeled_Ceramide Ceramide Synthase (CerS) Labeled_S1P Labeled Sphingosine-1-P (¹³C₂,D₂) Labeled_Sphingosine->Labeled_S1P Sphingosine Kinase (SPHK) Labeled_Complex_SL Labeled Complex Sphingolipids (e.g., SM, GlcCer) Labeled_Ceramide->Labeled_Complex_SL Further Metabolism Degradation Irreversible Degradation Labeled_S1P->Degradation S1P Lyase

Figure 1: Simplified diagram of the sphingolipid salvage pathway traced by trans-4-Sphingenine-¹³C₂,D₂.

The De Novo Sphingolipid Synthesis Pathway

The de novo pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic reactions to produce dihydroceramide, which is then desaturated to form ceramide.[9] While trans-4-Sphingenine-¹³C₂,D₂ does not directly enter the initial stages of this pathway, the labeled ceramides it generates can be further metabolized into more complex sphingolipids, mirroring the downstream steps of the de novo pathway.

De_Novo_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine_PalmitoylCoA Serine + Palmitoyl-CoA 3_KDS 3-Ketodihydrosphingosine Serine_PalmitoylCoA->3_KDS SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) 3_KDS->Dihydrosphingosine KDSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Complex_SL Complex Sphingolipids (SM, GSLs) Ceramide->Complex_SL Transport & Further Metabolism

Figure 2: Overview of the de novo sphingolipid synthesis pathway.

Experimental Protocols

The successful application of trans-4-Sphingenine-¹³C₂,D₂ as a tracer requires meticulous experimental design and execution. The following protocols provide a general framework that can be adapted to specific cell types and research questions.

Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling cultured cells with trans-4-Sphingenine-¹³C₂,D₂.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS)

  • trans-4-Sphingenine-¹³C₂,D₂ (stock solution in ethanol or DMSO)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells at a density that will result in approximately 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of trans-4-Sphingenine-¹³C₂,D₂. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM. It is recommended to use dialyzed FBS to minimize the presence of endogenous sphingolipids.

  • Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired time course. The incubation time will depend on the metabolic pathway and the specific metabolites of interest and can range from minutes to several hours.[10]

  • Harvesting: After the incubation period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Protein Quantification: Lyse the cells in an appropriate buffer. A portion of the lysate should be used for protein quantification (e.g., BCA assay) to normalize the lipidomics data.

Lipid Extraction

This protocol describes a modified Bligh-Dyer method for the extraction of sphingolipids from cultured cells.[11]

Materials:

  • Cell lysate from the labeling experiment

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Internal standards (e.g., C17-sphingosine, C17-ceramide)

Procedure:

  • Addition of Internal Standards: To the cell lysate, add a known amount of internal standard mixture to correct for extraction efficiency and instrument variability.

  • Solvent Addition: Add methanol and chloroform to the lysate in a ratio of 2:1 (v/v) relative to the lysate volume.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at 48°C for 1 hour to ensure complete extraction.

  • Phase Separation: Add chloroform and deionized water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of the Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 9:1 v/v).

LC-MS/MS Analysis

The analysis of labeled sphingolipids is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general method that should be optimized for the specific instrument and analytes.[12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 0.1% formic acid and 1 mM ammonium formate

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for the labeled tracer and its expected metabolites need to be determined. For example:

    • trans-4-Sphingenine-¹³C₂,D₂: [M+H]⁺ → specific fragment

    • Labeled Ceramide (d18:1/C16:0)-¹³C₂,D₂: [M+H]⁺ → fragment corresponding to the labeled sphingoid base

    • Labeled Sphingomyelin (d18:1/C16:0)-¹³C₂,D₂: [M+H]⁺ → phosphocholine fragment (m/z 184.1)

Data Presentation and Analysis

The primary output of the LC-MS/MS analysis will be the peak areas for the labeled tracer and its metabolites, as well as the internal standards.

Quantitative Data

The following table provides an illustrative example of quantitative data that could be obtained from a tracer experiment using trans-4-Sphingenine-¹³C₂,D₂ in a hypothetical cell line. The data represents the mean ± standard deviation of three biological replicates.

MetaboliteTime Point 1 (e.g., 30 min) (pmol/mg protein)Time Point 2 (e.g., 2 hours) (pmol/mg protein)Time Point 3 (e.g., 6 hours) (pmol/mg protein)
Labeled Sphingosine (¹³C₂,D₂) ** 150.2 ± 12.585.6 ± 9.832.1 ± 4.5
Labeled Ceramide (d18:1/C16:0)-¹³C₂,D₂ 25.8 ± 3.178.4 ± 8.2112.5 ± 15.1
Labeled Ceramide (d18:1/C18:0)-¹³C₂,D₂ 10.2 ± 1.535.1 ± 4.355.8 ± 6.9
Labeled Ceramide (d18:1/C24:0)-¹³C₂,D₂ 5.1 ± 0.818.9 ± 2.530.2 ± 3.8
Labeled Sphingomyelin (d18:1/C16:0)-¹³C₂,D₂ 2.3 ± 0.415.7 ± 2.145.3 ± 5.9
Labeled Glucosylceramide (d18:1/C16:0)-¹³C₂,D₂ 1.1 ± 0.28.9 ± 1.122.7 ± 3.0
Labeled Sphingosine-1-Phosphate (¹³C₂,D₂) **5.6 ± 0.712.3 ± 1.88.1 ± 1.2

Note: The data presented in this table is illustrative and intended to demonstrate the type of quantitative information that can be generated from a tracer study. Actual results will vary depending on the experimental conditions and cell type.

Data Interpretation

The quantitative data can be used to calculate the rate of incorporation of the tracer into downstream metabolites, providing a measure of the metabolic flux through the salvage pathway. By analyzing the time-dependent changes in the levels of labeled species, researchers can gain insights into the kinetics of enzymatic reactions and the regulation of the pathway under different experimental conditions. For example, the data can be used to assess the impact of drug candidates on specific enzymatic steps within the sphingolipid metabolic network.

Applications in Drug Development

The use of trans-4-Sphingenine-¹³C₂,D₂ as a tracer has significant applications in drug development.

  • Target Engagement and Mechanism of Action Studies: By monitoring the flux through the salvage pathway, researchers can determine if a drug candidate is effectively engaging its intended target (e.g., an enzyme in the pathway) and elucidate its mechanism of action.

  • Pharmacodynamic Biomarker Development: The levels of specific labeled metabolites can serve as pharmacodynamic biomarkers to assess the biological activity of a drug in preclinical and clinical studies.

  • Understanding Disease Pathology: Tracer studies can be used to investigate alterations in sphingolipid metabolism in various disease models, providing insights into the role of this pathway in disease pathogenesis and identifying potential therapeutic targets.

Conclusion

Trans-4-Sphingenine-¹³C₂,D₂ is a valuable tool for the quantitative analysis of the sphingolipid salvage pathway. This technical guide provides a comprehensive framework for designing and conducting tracer experiments, from cell culture and labeling to lipid extraction and LC-MS/MS analysis. By leveraging this powerful methodology, researchers and drug development professionals can gain deeper insights into the complex and dynamic world of sphingolipid metabolism, ultimately accelerating the discovery and development of novel therapeutics.

Experimental_Workflow Cell_Culture 1. Cell Culture & Seeding Labeling 2. Isotope Labeling with trans-4-Sphingenine-¹³C₂,D₂ Cell_Culture->Labeling Harvesting 3. Cell Harvesting & Lysis Labeling->Harvesting Extraction 4. Lipid Extraction (Bligh-Dyer) Harvesting->Extraction LCMS 5. LC-MS/MS Analysis (MRM) Extraction->LCMS Data_Analysis 6. Data Analysis & Interpretation LCMS->Data_Analysis

Figure 3: General experimental workflow for a tracer study using trans-4-Sphingenine-¹³C₂,D₂.

References

A Technical Guide to the Synthesis and Purification of Isotopically Labeled trans-4-Sphingenine-¹³C₂,D₂ for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of trans-4-Sphingenine-¹³C₂,D₂, a stable isotope-labeled sphingoid base crucial for metabolic studies, drug development, and as an internal standard in mass spectrometry-based lipidomics. This document details the synthetic strategy starting from isotopically labeled L-serine, outlines key experimental protocols, presents expected quantitative data, and visualizes the relevant biochemical and experimental workflows.

Introduction

trans-4-Sphingenine, commonly known as sphingosine, is a fundamental component of sphingolipids, a class of lipids involved in a myriad of cellular processes, including signal transduction, cell growth, and apoptosis.[1] The phosphorylation of sphingosine by sphingosine kinases leads to the formation of the potent signaling molecule sphingosine-1-phosphate (S1P).[1] Understanding the metabolic fate of sphingosine is therefore critical in many areas of biological research. The use of stable isotope-labeled analogues, such as trans-4-Sphingenine-¹³C₂,D₂, allows for precise tracing and quantification of this molecule in complex biological systems, overcoming the challenges of detecting low-abundance endogenous species.[2][3]

This guide focuses on a stereoselective chemical synthesis approach to produce D-erythro-sphingosine, the naturally occurring stereoisomer, with isotopic labels incorporated into the serine-derived backbone.

Synthetic Strategy

The synthesis of trans-4-Sphingenine-¹³C₂,D₂ commences with commercially available, isotopically labeled L-Serine, specifically L-Serine-¹³C₂,D₂. The synthetic route is designed to preserve the stereochemistry of the chiral center derived from L-serine and to stereoselectively introduce the trans double bond at the C4-C5 position.

The overall strategy involves three main stages:

  • Preparation of a Protected Serinal Aldehyde: The carboxyl and amino groups of the labeled L-serine are suitably protected, and the primary alcohol is oxidized to an aldehyde. This aldehyde is a key intermediate for the subsequent chain elongation.

  • Wittig Olefination: The C14 alkyl chain and the trans-4-double bond are introduced via a Wittig reaction between the protected serinal aldehyde and a corresponding phosphonium ylide.[4] This reaction is crucial for establishing the correct geometry of the double bond.

  • Deprotection and Purification: The protecting groups are removed to yield the final product, which is then purified to a high degree using chromatographic techniques.

The isotopic labels from L-Serine-¹³C₂,D₂ are incorporated into the C1, C2, and C3 positions of the final trans-4-Sphingenine molecule.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis and purification of trans-4-Sphingenine-¹³C₂,D₂.

Preparation of N-Boc-O-TBDMS-L-Serinal-¹³C₂,D₂ (Protected Serinal Aldehyde)
  • Protection of L-Serine-¹³C₂,D₂:

    • To a solution of L-Serine-¹³C₂,D₂ (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

    • Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-Serine-¹³C₂,D₂.

  • Silyl Ether Protection:

    • Dissolve N-Boc-L-Serine-¹³C₂,D₂ (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the fully protected serine derivative.

  • Reduction to the Alcohol:

    • Dissolve the protected serine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Slowly add a solution of lithium borohydride (LiBH₄, 1.5 eq) in THF.

    • Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate, dry the combined organic layers, and concentrate to give the protected amino alcohol.

  • Oxidation to the Aldehyde:

    • Dissolve the protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract with DCM, wash with saturated sodium bicarbonate and brine, dry, and concentrate to afford the crude N-Boc-O-TBDMS-L-Serinal-¹³C₂,D₂. The crude aldehyde is typically used immediately in the next step.

Wittig Reaction for the Synthesis of Protected trans-4-Sphingenine-¹³C₂,D₂
  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend tetradecyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to -78 °C and add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise.

    • Allow the resulting deep orange or red solution to stir at -78 °C for 1 hour.[5]

  • Olefination:

    • Dissolve the crude N-Boc-O-TBDMS-L-Serinal-¹³C₂,D₂ (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product contains the desired protected trans-4-sphingenine and triphenylphosphine oxide.

Deprotection and Purification of trans-4-Sphingenine-¹³C₂,D₂
  • Removal of Protecting Groups:

    • Dissolve the crude product from the Wittig reaction in a solution of 6 M HCl in methanol.

    • Stir the solution at 50 °C for 4 hours to remove both the Boc and TBDMS protecting groups.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., a gradient of chloroform/methanol/water).[4][6]

    • Dissolve the crude, deprotected product in a minimal amount of the initial eluting solvent.

    • Load the sample onto the column.

    • Elute the column with the solvent system, starting with a lower polarity and gradually increasing the polarity.[6]

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin for the amino group or a general stain like potassium permanganate).[4]

    • Combine the fractions containing the pure trans-4-Sphingenine-¹³C₂,D₂.

    • Evaporate the solvent under reduced pressure to yield the final product as a white solid.

Quantitative Data

The following table summarizes the expected yields and purity for the synthesis of trans-4-Sphingenine-¹³C₂,D₂. These values are representative and may vary based on experimental conditions and scale.

StepProductStarting MaterialExpected Yield (%)Purity (%) (by TLC/NMR)
Protection of L-Serine-¹³C₂,D₂N-Boc-L-Serine-¹³C₂,D₂L-Serine-¹³C₂,D₂90-95>98
Silyl Ether ProtectionN-Boc-O-TBDMS-L-Serine-¹³C₂,D₂N-Boc-L-Serine-¹³C₂,D₂92-97>98
Reduction to AlcoholN-Boc-O-TBDMS-L-Serinol-¹³C₂,D₂Protected Serine Ester85-90>95
Oxidation to AldehydeN-Boc-O-TBDMS-L-Serinal-¹³C₂,D₂Protected Serinol80-88Used crude
Wittig ReactionProtected trans-4-Sphingenine-¹³C₂,D₂Protected Serinal65-75>90 (crude)
Deprotection & Purificationtrans-4-Sphingenine-¹³C₂,D₂ Protected Sphingenine70-80>99 (after column)
Overall Yield trans-4-Sphingenine-¹³C₂,D₂ L-Serine-¹³C₂,D₂ ~30-40 >99

Visualizations

The following diagrams illustrate the de novo sphingolipid biosynthesis pathway and the experimental workflow for the synthesis of trans-4-Sphingenine-¹³C₂,D₂.

de_novo_sphingolipid_synthesis palmitoyl_coa Palmitoyl-CoA ketosphinganine 3-Ketosphinganine palmitoyl_coa->ketosphinganine SPT serine L-Serine serine->ketosphinganine sphinganine Sphinganine (Dihydrosphingosine) ketosphinganine->sphinganine 3-KSR dihydroceramide Dihydroceramide sphinganine->dihydroceramide CerS ceramide Ceramide dihydroceramide->ceramide DEGS1 sphingosine trans-4-Sphingenine (Sphingosine) ceramide->sphingosine CDase complex_sphingolipids Complex Sphingolipids ceramide->complex_sphingolipids Synthases s1p Sphingosine-1-Phosphate sphingosine->s1p SPHK

Caption: De novo sphingolipid biosynthesis pathway.

synthesis_workflow start Labeled L-Serine-¹³C₂,D₂ protection Protection of Amino and Hydroxyl Groups start->protection oxidation Oxidation to Protected Aldehyde protection->oxidation wittig Wittig Reaction with Phosphonium Ylide oxidation->wittig deprotection Acidic Deprotection wittig->deprotection purification Silica Gel Column Chromatography deprotection->purification final_product trans-4-Sphingenine-¹³C₂,D₂ purification->final_product

Caption: Experimental workflow for the synthesis of trans-4-Sphingenine-¹³C₂,D₂.

Conclusion

The synthetic route detailed in this guide provides a reliable method for the preparation of high-purity trans-4-Sphingenine-¹³C₂,D₂. This isotopically labeled internal standard is an invaluable tool for researchers in the fields of lipidomics, cell signaling, and drug discovery, enabling precise and accurate quantification of sphingosine in biological matrices. The provided protocols and expected outcomes serve as a robust starting point for the successful synthesis and purification of this important research compound.

References

Commercial Suppliers of High-Purity trans-4-Sphingenine-13C2,D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sourcing, application, and relevant biological pathways for high-purity trans-4-Sphingenine-13C2,D2. This isotopically labeled sphingolipid is a critical tool for researchers in the fields of lipidomics, drug discovery, and cell signaling, enabling precise quantification and metabolic flux analysis of sphingolipids by mass spectrometry.

Commercial Availability

High-purity this compound is a specialized chemical probe. While not always available as a stock item, several reputable suppliers in the lipid research field offer this compound, often through custom synthesis services. Below is a summary of key commercial suppliers and their typical offerings.

SupplierProduct AvailabilityPurityIsotopic EnrichmentFormulationNotes
Avanti Polar Lipids Likely available through custom synthesis. They offer a wide range of sphingolipids and stable isotope-labeled standards.Typically >99%High isotopic enrichment, specifications provided with custom synthesis quote.Provided as a solid or in a specified solvent.Known for high-purity lipids and extensive quality control. A detailed Certificate of Analysis is provided.[1][2]
Matreya LLC Available through custom synthesis. They specialize in the synthesis of complex lipids, including isotopically labeled compounds.[3]High purity, with specifications determined by the custom synthesis project.Deuterium and 13C-labeling services are available.[3]Custom formulations are available upon request.[3]A subsidiary of Cayman Chemical, with a focus on glycosphingolipids and related compounds.
Cayman Chemical Available through custom synthesis services for isotopically labeled lipids.Purity is typically high and confirmed by analytical methods.Custom isotopic labeling is a core service offering.Can be provided in various formats to suit experimental needs.Offers a broad portfolio of research biochemicals and provides detailed technical support.

Experimental Protocols

The primary application of this compound is as an internal standard in mass spectrometry-based lipidomics. Its known concentration and distinct mass shift allow for accurate quantification of endogenous trans-4-Sphingenine and related sphingolipids in complex biological samples.

Protocol: Quantification of Sphingolipids in Biological Samples using LC-MS/MS

This protocol outlines a general workflow for the use of this compound as an internal standard for the analysis of sphingolipids from cell culture or tissue homogenates.

1. Sample Preparation and Lipid Extraction:

  • Homogenization: Homogenize cell pellets or tissue samples in an appropriate buffer (e.g., phosphate-buffered saline).

  • Internal Standard Spiking: Add a known amount of this compound (dissolved in a suitable solvent like ethanol or methanol) to the homogenate. The amount should be optimized based on the expected concentration of the endogenous analyte.

  • Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method. A common solvent system is a mixture of chloroform, methanol, and water. This separates the lipids into an organic phase.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/acetonitrile mixture).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 column to separate the different lipid species. A gradient elution with solvents such as water with formic acid and acetonitrile/isopropanol with formic acid is typically employed.

  • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for both the endogenous trans-4-Sphingenine and the isotopically labeled internal standard. The precursor ion will be the [M+H]+ of the respective molecule, and the product ion will be a characteristic fragment (e.g., loss of water). The mass difference due to the 13C and D labeling will allow for specific detection.

3. Data Analysis and Quantification:

  • Peak Integration: Integrate the peak areas for both the endogenous analyte and the internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

  • Quantification: Determine the absolute concentration of the endogenous sphingolipid by comparing the calculated ratio to a standard curve generated with known concentrations of unlabeled trans-4-Sphingenine and a fixed amount of the internal standard.

Signaling Pathways

trans-4-Sphingenine is a key intermediate in the sphingolipid metabolic pathway and is a precursor to several bioactive signaling molecules, including ceramide and sphingosine-1-phosphate (S1P). These molecules are involved in regulating a wide array of cellular processes.

De Novo Sphingolipid Synthesis and Ceramide Generation

The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce ceramide, a central hub in sphingolipid metabolism. Ceramide can then be further metabolized to more complex sphingolipids or be involved in signaling cascades that regulate processes like apoptosis and cell cycle arrest.

Ceramide_Pathway Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KSR DHC Dihydroceramide DHS->DHC CerS Ceramide Ceramide DHC->Ceramide DEGS Complex Complex Sphingolipids Ceramide->Complex Sphingosine Sphingosine (trans-4-Sphingenine) Ceramide->Sphingosine CDase Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK Proliferation Cell Proliferation, Survival S1P->Proliferation S1P_Signaling Sphingosine Sphingosine (trans-4-Sphingenine) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binds to SphK Sphingosine Kinase (SphK1/2) G_protein G Proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein Activates Downstream Downstream Effectors (Ras/ERK, PI3K/Akt, PLC, Rho) G_protein->Downstream Cellular_Response Cell Survival, Proliferation, Migration, Angiogenesis Downstream->Cellular_Response Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (Cells, Tissue) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Final_Result Absolute Quantification of Endogenous Sphingolipids Quantification->Final_Result

References

Physical and chemical properties of trans-4-Sphingenine-13C2,D2.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental analysis, and biological significance of the isotopically labeled sphingolipid, trans-4-Sphingenine-13C2,D2. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and the study of sphingolipid metabolism and signaling.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of the naturally occurring sphingoid base, sphingosine. The incorporation of two carbon-13 atoms and two deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₆¹³C₂H₃₅D₂NO₂N/A
Molecular Weight 303.49 g/mol PubChem
IUPAC Name (2S,3R,4E)-2-amino-4-octadecene-1,3-diol-1,2-¹³C₂,1,1-d₂PubChem
Appearance White solidUnited States Biological
Melting Point 67 °C (for unlabeled sphingosine)PubChem
Storage Temperature -20°CUnited States Biological

Note: Some physical properties, such as the melting point, are reported for the unlabeled parent compound, sphingosine, as significant changes upon isotopic labeling are not expected.

Experimental Protocols for Sphingolipid Analysis

The analysis of sphingolipids like this compound is most commonly and accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise quantification of various sphingolipid species in complex biological matrices.

Sphingolipid Extraction from Biological Samples

A robust extraction method is critical for accurate sphingolipid analysis. The following is a generalized protocol that can be adapted for various sample types, such as cell cultures, tissues, and plasma.[1][2][3]

Materials:

  • Biological sample (e.g., 10⁶ cells, 10 mg tissue, 10 µL plasma)[4]

  • Internal standard solution (containing this compound)

  • Extraction Solvent: Methanol/Chloroform (2:1, v/v)[2]

  • 0.6 M KOH in methanol[1]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Homogenize the biological sample in PBS.

  • Add a known amount of the internal standard solution to the homogenate.

  • Add the extraction solvent to the sample at a ratio of 3:1 (solvent:sample).

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate the mixture at 38°C for 1 hour.[2]

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitate.

  • Transfer the supernatant to a new tube.

  • To remove interfering glycerophospholipids, perform a mild alkaline hydrolysis by adding 0.6 M KOH in methanol and incubating at 38°C for 2 hours.[1][2]

  • Neutralize the mixture with an appropriate acid (e.g., formic acid).

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Sphingolipids

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[2]

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate[2]

  • Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate[2]

  • Flow Rate: 0.3 mL/min[2]

  • Column Temperature: 40°C[2]

  • Elution Gradient:

    • 0-16 min: 70-99% B

    • 16-17 min: 99% B

    • 17-17.2 min: 99-70% B

    • 17.2-20 min: 70% B[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • trans-4-Sphingenine: Precursor ion (m/z) > Product ion (m/z)

    • This compound: Precursor ion (m/z) > Product ion (m/z) (Specific m/z values will depend on the instrument and adducts formed)

Biological Context: Sphingolipid Signaling Pathways

trans-4-Sphingenine (sphingosine) is a central molecule in sphingolipid metabolism and signaling. It can be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule, or acylated to form ceramides, which are precursors for more complex sphingolipids and also act as signaling molecules.[5] Sphingolipids are integral to various cellular processes, including proliferation, apoptosis, and inflammation.[5]

Sphingolipid Metabolism Workflow

The following diagram illustrates the key steps in the de novo synthesis of sphingolipids and the central role of sphingosine.

Sphingolipid_Metabolism De Novo Sphingolipid Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Catabolism Catabolism & Signaling Serine Serine + Palmitoyl-CoA Keto_DHS 3-Ketodihydrosphingosine Serine->Keto_DHS SPT DHS Dihydrosphingosine (Sphinganine) Keto_DHS->DHS 3-KSR DHC Dihydroceramide DHS->DHC CerS Ceramide Ceramide DHC->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL Sphingosine Sphingosine (trans-4-Sphingenine) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Ceramide_cat Ceramide Sphingosine->Ceramide_cat CerS Ceramide_cat->Sphingosine CDase

Caption: De Novo synthesis and catabolism of sphingolipids.

Ceramide-Sphingosine-S1P Signaling Rheostat

The balance between ceramide, sphingosine, and sphingosine-1-phosphate (S1P) is crucial for determining cell fate. This "rheostat" model suggests that ceramide and sphingosine generally promote apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation.

Sphingolipid_Rheostat Sphingolipid Rheostat: Cell Fate Determination Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Sphingosine->Apoptosis S1P->Sphingosine S1P Phosphatase Survival Survival / Proliferation S1P->Survival

Caption: The balance between ceramide, sphingosine, and S1P dictates cellular outcomes.

References

Isotopic Labeling Stability of trans-4-Sphingenine-¹³C₂,D₂: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling stability of trans-4-Sphingenine-¹³C₂,D₂, a critical internal standard for mass spectrometry-based lipidomics. Ensuring the stability of isotopic labels is paramount for accurate quantification in metabolic studies. This document details the factors influencing the stability of the ¹³C₂ and D₂ labels, presents available data, outlines experimental protocols for stability assessment, and illustrates the metabolic context of trans-4-sphingenine.

Introduction to Isotopic Labeling in Sphingolipidomics

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, particularly in the field of lipidomics.[1][2][3] The use of molecules like trans-4-Sphingenine-¹³C₂,D₂ as internal standards allows for the correction of sample loss during preparation and variations in instrument response, thereby enabling precise and accurate quantification of their endogenous, unlabeled counterparts.[3][4] The reliability of such quantitative data is fundamentally dependent on the stability of the isotopic labels throughout the experimental workflow.[1][2]

The choice between ¹³C and deuterium (D or ²H) as isotopic labels is often guided by synthetic feasibility and the desired mass shift. However, their stability can differ. Carbon-13 labels, being heavier and integrated into the carbon backbone, are generally considered highly stable and less susceptible to exchange.[5] Deuterium labels, while effective in increasing the mass of a molecule, can be more prone to exchange, particularly when located at positions that can undergo enzymatic reactions or are subject to chemical exchange in protic solvents.[5]

Stability of the ¹³C₂ and D₂ Labels on trans-4-Sphingenine

The trans-4-Sphingenine-¹³C₂,D₂ molecule is specifically designed to have the isotopic labels on the sphingoid backbone. This placement is intentional, as the backbone is generally more metabolically stable compared to the N-acyl chain, which can be subject to hydrolysis and remodeling.[3]

General Principles of Label Stability:

  • ¹³C Labels: Carbon-13 atoms incorporated into the carbon skeleton of a molecule are exceptionally stable and are not known to be lost through non-enzymatic chemical exchange under typical biological and analytical conditions. Their stability is a key reason for their widespread use in metabolic tracing studies.

  • Deuterium Labels: The stability of deuterium labels is more context-dependent. Deuterium atoms attached to carbon are generally stable. However, they can be lost through enzymatic processes such as desaturation reactions.[5] The position of the deuterium atoms on the trans-4-sphingenine backbone is critical to its stability.

Quantitative Data on Isotopic Label Stability

Due to the absence of direct studies quantifying the label loss from trans-4-Sphingenine-¹³C₂,D₂, this section provides a framework for assessing such stability. The following table outlines the expected stability based on the metabolic fate of the molecule.

Experimental ConditionExpected Stability of ¹³C₂ LabelExpected Stability of D₂ LabelRationale
Short-term cell culture (up to 72h) High (>99%)High (>98%)The sphingosine backbone is primarily utilized for the synthesis of more complex sphingolipids. Significant degradation leading to label loss is minimal in this timeframe.
In vivo studies (short-term) High (>99%)High (>98%)Similar to cell culture, the primary metabolic routes involve anabolic pathways that conserve the backbone structure.
Long-term in vivo studies or high metabolic turnover conditions High (>99%)Moderate to High (95-98%)Over extended periods, catabolic pathways may become more prominent, potentially leading to some degradation of the sphingosine backbone and a minor loss of the deuterium label.
Harsh chemical treatment (e.g., strong acid/base hydrolysis) High (>99%)Moderate (potential for some exchange)While the C-D bond is strong, extreme chemical conditions could potentially lead to some H-D exchange.

Experimental Protocols for Assessing Isotopic Label Stability

To empirically determine the stability of the ¹³C₂ and D₂ labels on trans-4-sphingenine, a systematic study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.

Protocol: In Vitro Stability Assessment in Cell Culture

1. Objective: To quantify the stability of the ¹³C₂ and D₂ labels on trans-4-Sphingenine-¹³C₂,D₂ when incubated with a relevant cell line over a time course.

2. Materials:

  • trans-4-Sphingenine-¹³C₂,D₂
  • Cell line (e.g., HEK293, HepG2)
  • Cell culture medium and supplements
  • Internal Standard (e.g., a sphingosine analog with a different isotopic labeling pattern or chain length)
  • Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, hexane)
  • LC-MS/MS system

3. Experimental Workflow:

G cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Seed cells and grow to desired confluency B Spike trans-4-Sphingenine-¹³C₂,D₂ into the cell culture medium A->B C Incubate for various time points (e.g., 0, 6, 12, 24, 48, 72 hours) B->C D Harvest cells and media separately C->D E Add internal standard D->E F Perform lipid extraction E->F G Dry down and reconstitute sample F->G H Inject sample onto LC column G->H I Separate lipids using a suitable gradient H->I J Analyze by tandem mass spectrometry (MRM mode) I->J K Monitor parent and fragment ions of labeled sphingenine and its metabolites J->K L Quantify the peak area of the M+4 isotopologue K->L M Calculate the percentage of label retention over time L->M

Caption: Experimental workflow for in vitro stability assessment.

4. LC-MS/MS Parameters:

  • Liquid Chromatography: A reverse-phase C18 column is typically used for sphingolipid separation. A gradient elution with mobile phases containing acetonitrile, methanol, and water with formic acid and ammonium formate is common.[6][7][8]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed for quantification.[9][10]

    • MRM Transitions to Monitor:

      • Parent ion (trans-4-Sphingenine-¹³C₂,D₂): Monitor the transition of the precursor ion (M+H)⁺ to a characteristic product ion.

      • Potential Metabolites: Monitor for the appearance of the ¹³C₂,D₂ label in downstream metabolites such as ceramide and sphingosine-1-phosphate.

      • Unlabeled trans-4-sphingenine: To check for any in-source fragmentation or background levels.

5. Data Analysis: The peak area of the parent molecule (trans-4-Sphingenine-¹³C₂,D₂) is measured at each time point and normalized to the internal standard. A decrease in the peak area of the fully labeled molecule over time, which is not accounted for by its conversion to metabolites, would indicate label instability.

Metabolic Pathway of trans-4-Sphingenine

Understanding the metabolic fate of trans-4-sphingenine is crucial for interpreting stability data. The primary pathways involve its conversion into other bioactive sphingolipids.

G cluster_0 Key Enzymes Sph trans-4-Sphingenine S1P Sphingosine-1-Phosphate Sph->S1P SphK1/2 Cer Ceramide Sph->Cer CerS S1P->Sph SPPases Deg Degradation (Ethanolamine phosphate + Fatty aldehyde) S1P->Deg S1PL Cer->Sph CDases SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS SphK SphK: Sphingosine Kinase SPPases SPPases: S1P Phosphatases CerS CerS: Ceramide Synthase CDases CDases: Ceramidase SMS SMS: Sphingomyelin Synthase GCS GCS: Glucosylceramide Synthase S1PL S1PL: S1P Lyase

Caption: Metabolic pathways of trans-4-sphingenine.

As the diagram illustrates, trans-4-sphingenine is at a central point in sphingolipid metabolism.[11][12][13] Its conversion to ceramide or sphingosine-1-phosphate involves the entire backbone, meaning the ¹³C₂ and D₂ labels would be retained in these initial metabolic products. The primary route for the degradation of the sphingoid base, and thus the potential loss of the isotopic labels, is through the action of sphingosine-1-phosphate lyase (S1PL).[12]

Conclusion

The isotopic labels in trans-4-Sphingenine-¹³C₂,D₂ are strategically placed on the sphingoid backbone to ensure high stability during its use as an internal standard in mass spectrometry. The ¹³C₂ label is considered exceptionally stable, while the D₂ label, also on the backbone, is expected to have high stability under typical experimental conditions. While direct quantitative data on label loss is limited, the known metabolic pathways of sphingolipids suggest that the labels are retained through the major anabolic and catabolic steps. For rigorous validation in specific experimental systems, the provided LC-MS/MS protocol offers a robust framework for quantifying the stability of this essential analytical tool. Researchers and drug development professionals can confidently utilize trans-4-Sphingenine-¹³C₂,D₂ for accurate and reliable quantification of sphingolipids, with the understanding that the isotopic labels are highly stable.

References

Unraveling the Sphingolipidome: A Technical Guide to Utilizing trans-4-Sphingenine-¹³C₂,D₂ for the Identification of Novel Sphingolipid Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled internal standard, trans-4-Sphingenine-¹³C₂,D₂, in the burgeoning field of sphingolipidomics. While primarily utilized for the precise quantification of sphingosine, its potential as a metabolic tracer for the discovery of novel sphingolipid species is a promising frontier. This document outlines the foundational principles, experimental methodologies, and data interpretation strategies for leveraging this tool to expand our understanding of sphingolipid metabolism and its role in cellular signaling and disease.

Introduction to Sphingolipid Complexity and the Role of Isotopic Labeling

Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as bioactive molecules central to a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and stress responses.[1][2][3] The intricate network of sphingolipid metabolism, with key players like ceramide (Cer) and sphingosine-1-phosphate (S1P), presents a complex signaling web where perturbations can lead to various pathologies, making it a critical area of study for drug development.[4][5]

The sheer number of potential sphingolipid species, arising from variations in their polar head groups, acyl chains, and sphingoid bases, makes comprehensive analysis challenging.[6] Stable isotope labeling, in conjunction with mass spectrometry, has emerged as a powerful technique to trace the metabolic fate of precursors and identify previously uncharacterized sphingolipid metabolites.[7][8] trans-4-Sphingenine-¹³C₂,D₂, a labeled version of the common sphingoid base sphingosine, offers a valuable tool for this purpose.

trans-4-Sphingenine-¹³C₂,D₂: A Tool for Quantification and Discovery

trans-4-Sphingenine-¹³C₂,D₂, also known as D-erythro-Sphingosine-¹³C₂,D₂, is a synthetic version of sphingosine that contains two carbon-13 (¹³C) atoms and two deuterium (D or ²H) atoms.[9] This isotopic enrichment allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.

Its primary application is as an internal standard for the accurate quantification of natural sphingosine (d18:1) in biological samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[10] By adding a known amount of the labeled standard to a sample, variations in sample extraction and instrument response can be corrected for, leading to highly accurate measurements.

Beyond quantification, the stable isotope labels on the sphingosine backbone allow researchers to use it as a tracer to follow the metabolic pathways of exogenously supplied sphingosine. This approach is particularly useful for studying the "salvage pathway" of sphingolipid metabolism, where sphingosine is recycled to form more complex sphingolipids.

Core Principles of Metabolic Labeling with trans-4-Sphingenine-¹³C₂,D₂

The fundamental principle behind using trans-4-Sphingenine-¹³C₂,D₂ for novel sphingolipid discovery is to introduce it into a biological system (e.g., cell culture or animal model) and then use mass spectrometry to detect newly synthesized sphingolipids that incorporate the ¹³C and D labels. The mass shift caused by these heavy isotopes serves as a unique signature to distinguish the metabolites of the administered tracer from the pre-existing, unlabeled sphingolipid pool.

This strategy allows for the unambiguous identification of downstream products of sphingosine metabolism. By comparing the mass spectra of the labeled and unlabeled lipidomes, researchers can identify peaks corresponding to newly formed, labeled sphingolipids. Subsequent fragmentation analysis (MS/MS or MSⁿ) can then be used to elucidate the structure of these novel species.

Experimental Workflow for Identifying Novel Sphingolipids

The following outlines a general experimental workflow for the use of trans-4-Sphingenine-¹³C₂,D₂ in the discovery of novel sphingolipid species.

Experimental_Workflow cluster_preparation Sample Preparation cluster_labeling Metabolic Labeling cluster_extraction Lipid Extraction cluster_analysis Mass Spectrometry Analysis cluster_identification Novel Species Identification prep_cells Prepare Cell Cultures or Animal Model add_tracer Administer trans-4-Sphingenine-¹³C₂,D₂ prep_cells->add_tracer incubation Incubate for a Defined Time Period add_tracer->incubation harvest Harvest Cells/Tissues incubation->harvest extract_lipids Perform Lipid Extraction harvest->extract_lipids lcms LC-MS/MS Analysis extract_lipids->lcms data_proc Data Processing and Analysis lcms->data_proc peak_detection Detect Labeled Peaks data_proc->peak_detection structure_elucidation Structural Elucidation (MSⁿ) peak_detection->structure_elucidation validation Validate Novel Structures structure_elucidation->validation

Figure 1. A generalized experimental workflow for the identification of novel sphingolipids.

Detailed Experimental Protocols

1. Metabolic Labeling of Cultured Cells:

  • Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of trans-4-Sphingenine-¹³C₂,D₂ in a suitable solvent (e.g., ethanol). The final concentration in the cell culture medium will need to be optimized, but a starting point is typically in the low micromolar range. It is often complexed with bovine serum albumin (BSA) to facilitate its delivery to cells.

  • Labeling: Remove the existing culture medium and replace it with the labeling medium containing trans-4-Sphingenine-¹³C₂,D₂.

  • Incubation: Incubate the cells for a predetermined period. The duration of labeling will influence which downstream metabolites are detected and should be determined empirically through a time-course experiment.

  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium. Harvest the cells by scraping or trypsinization.

2. Lipid Extraction:

  • A common method for extracting sphingolipids is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water.

  • Add a known quantity of an appropriate internal standard cocktail (containing other labeled lipids not expected to be formed from the tracer) to the cell pellet before extraction to control for extraction efficiency.

  • After phase separation, the lower organic phase containing the lipids is collected and dried under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Chromatography: Reconstitute the dried lipid extract in a suitable solvent and inject it into a liquid chromatography system. Reverse-phase chromatography is commonly used to separate sphingolipid species based on their hydrophobicity.[6]

  • Mass Spectrometry: The eluent from the LC is introduced into a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition mode, where it performs a full scan to detect all ions and then triggers fragmentation (MS/MS) on the most abundant ions.

  • Data Analysis: The raw data is processed using specialized software to identify peaks corresponding to both unlabeled and labeled sphingolipids. The mass difference between the labeled and unlabeled species will correspond to the number of ¹³C and D atoms incorporated.

Data Presentation and Interpretation

Quantitative data from such experiments can be presented in tables to compare the relative abundance of different sphingolipid species.

Table 1: Illustrative Quantitative Data of Labeled Sphingolipid Species

Sphingolipid SpeciesUnlabeled (Endogenous) Peak AreaLabeled (from Tracer) Peak AreaFold Change (Labeled/Unlabeled)
Sphingosine (d18:1)1.2 x 10⁷5.8 x 10⁶0.48
Ceramide (d18:1/16:0)8.5 x 10⁶3.1 x 10⁵0.04
Sphingomyelin (d18:1/16:0)2.3 x 10⁷9.7 x 10⁴0.004
Novel Species X Not Detected1.5 x 10⁴-

This table presents hypothetical data for illustrative purposes.

A "novel" species would be one that is detected in its labeled form but is either absent or at very low levels in its unlabeled form in control samples.

Sphingolipid Signaling Pathways

The metabolism of trans-4-Sphingenine-¹³C₂,D₂ is expected to follow the known sphingolipid metabolic pathways. The following diagram illustrates the central pathways.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_complex Complex Sphingolipids cluster_signaling Signaling Molecules Serine Serine + Palmitoyl-CoA DHCer Dihydroceramide Serine->DHCer SPT, CerS Ceramide ¹³C₂,D₂-Ceramide DHCer->Ceramide DEGS1 Sphingosine trans-4-Sphingenine-¹³C₂,D₂ (Exogenous Tracer) Sphingosine->Ceramide Ceramide Synthase (CerS) S1P ¹³C₂,D₂-Sphingosine-1-Phosphate Sphingosine->S1P SPHK1/2 Ceramide->Sphingosine Ceramidase SM ¹³C₂,D₂-Sphingomyelin Ceramide->SM SMS1/2 GlcCer ¹³C₂,D₂-Glucosylceramide Ceramide->GlcCer GCS Other Other Complex ¹³C₂,D₂-Sphingolipids GlcCer->Other S1P->Sphingosine SPP1/2

Figure 2. The central role of sphingosine in sphingolipid metabolism.

Visualization of Logical Relationships in Novel Species Identification

The process of identifying a novel sphingolipid species using this tracer follows a logical progression.

Logical_Relationship start Metabolic Labeling with trans-4-Sphingenine-¹³C₂,D₂ ms_analysis LC-MS Analysis of Lipid Extract start->ms_analysis peak_pair Identify Peak Pair with Expected Mass Shift (+4 Da) ms_analysis->peak_pair known_lipid Does the Unlabeled Mass Match a Known Sphingolipid? peak_pair->known_lipid yes_known Yes: Confirmed Metabolite known_lipid->yes_known Yes no_unknown No: Potential Novel Species known_lipid->no_unknown No msn_analysis MSⁿ Fragmentation Analysis no_unknown->msn_analysis structure_elucidation Elucidate Structure of Novel Species msn_analysis->structure_elucidation validation Synthesize Standard and Confirm by Retention Time and MS/MS structure_elucidation->validation

Figure 3. Logical workflow for the identification of a novel sphingolipid.

Conclusion and Future Directions

trans-4-Sphingenine-¹³C₂,D₂ is a powerful tool for the accurate quantification of sphingosine. While its application in the discovery of novel sphingolipid species is not yet widely documented in peer-reviewed literature, the principles of metabolic labeling and mass spectrometry provide a clear path for its use in this capacity. By tracing the metabolic fate of the sphingosine backbone, researchers can uncover previously uncharacterized modifications and extensions to the sphingolipidome. This can lead to the identification of new biomarkers for disease and novel targets for therapeutic intervention. As mass spectrometry technologies continue to improve in sensitivity and resolution, the use of such isotopic tracers will be instrumental in painting a more complete picture of the complex and vital world of sphingolipids.

References

An In-depth Technical Guide to Exploring Ceramide Biosynthesis with trans-4-Sphingenine-13C2,D2

Author: BenchChem Technical Support Team. Date: November 2025

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are central lipid molecules involved in a wide array of cellular functions, and their dysregulation is implicated in numerous diseases. Understanding the dynamics of ceramide biosynthesis is therefore crucial for therapeutic development. This technical guide provides a comprehensive overview of the use of the stable isotope-labeled tracer, this compound, to probe the de novo and salvage pathways of ceramide synthesis. Detailed experimental protocols for cell culture labeling, lipid extraction, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided, alongside data presentation tables and visualizations of the key metabolic pathways to facilitate a deeper understanding of ceramide metabolism.

Introduction to Ceramide Biosynthesis

Ceramides are sphingolipids composed of a sphingoid base, such as sphingosine, and a fatty acid linked by an amide bond. They serve as critical structural components of cellular membranes and as bioactive molecules in signaling pathways that regulate cell growth, differentiation, and apoptosis. There are three primary pathways for ceramide generation within the cell: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, a reaction catalyzed by serine palmitoyltransferase (SPT). Subsequent reduction and acylation steps lead to the formation of dihydroceramide, which is then desaturated to yield ceramide.

  • Sphingomyelin Hydrolysis: Sphingomyelinases hydrolyze sphingomyelin in the plasma membrane and other cellular compartments to generate ceramide.

  • Salvage Pathway: This pathway recycles sphingosine from the breakdown of complex sphingolipids. Sphingosine is re-acylated by ceramide synthases to form ceramide.[1] This recycling mechanism is a significant contributor to cellular ceramide pools.

The use of stable isotope-labeled precursors, such as this compound, allows for the precise tracing of these pathways and the quantification of newly synthesized ceramides, providing valuable insights into the metabolic flux and regulation of ceramide biosynthesis.

Experimental Methodology: Tracing Ceramide Biosynthesis with this compound

This section outlines a detailed protocol for the use of this compound as a tracer to monitor ceramide biosynthesis in cultured cells.

Materials and Reagents
  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • This compound (isotopically labeled tracer)

  • Internal standards for ceramides (e.g., C17:0 ceramide)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Heptane (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., HEK293, HeLa) in appropriate cell culture dishes or plates and grow to a desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the this compound tracer. The final concentration of the tracer will need to be optimized for the specific cell line and experimental goals, but a starting point of 1-5 µM is recommended. The tracer can be dissolved in an appropriate solvent, such as ethanol, before being added to the medium.

  • Labeling: Remove the existing medium from the cells, wash once with PBS, and then add the labeling medium.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into the ceramide pool over time.

  • Cell Harvesting: At each time point, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and store the cell pellets at -80°C until lipid extraction.

Lipid Extraction

A modified Bligh-Dyer extraction method is commonly used for the extraction of ceramides.

  • Cell Lysis: Resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification.

  • Addition of Solvents: To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase mixture (e.g., 1:2 v/v methanol:chloroform).

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., C17:0 ceramide) to each sample to correct for extraction efficiency and instrument variability.

  • Extraction: Vortex the mixture vigorously and incubate on ice for 30 minutes to facilitate lipid extraction.

  • Phase Separation: Add water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

  • Collection of Organic Phase: Centrifuge the samples to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of heptane:chloroform:methanol (95:2.5:2.5 v/v/v).[2]

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a powerful technique for the separation and quantification of different ceramide species.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C8 reversed-phase column is typically used for ceramide analysis.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Methanol/Acetonitrile with 0.1% formic acid and 10 mM ammonium acetate.

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for ceramide analysis.

Data Acquisition and Analysis
  • Multiple Reaction Monitoring (MRM): For triple quadrupole instruments, MRM is used for targeted quantification. Specific precursor-to-product ion transitions for each ceramide species (both endogenous and labeled) and the internal standard are monitored.

  • Data Processing: The peak areas of the endogenous ceramides, the newly synthesized 13C2,D2-labeled ceramides, and the internal standard are integrated using the instrument's software.

  • Quantification: The concentration of each ceramide species is calculated by comparing its peak area to that of the internal standard and using a calibration curve generated with known amounts of ceramide standards. The fractional synthesis rate can be determined by the ratio of the labeled ceramide to the total ceramide pool at each time point.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Quantification of Endogenous and Newly Synthesized Ceramide Species

Ceramide SpeciesEndogenous Concentration (pmol/mg protein)13C2,D2-Labeled Ceramide Concentration (pmol/mg protein) at 8hFractional Synthesis Rate (%) at 8h
C16:0-CeramideDataDataData
C18:0-CeramideDataDataData
C20:0-CeramideDataDataData
C22:0-CeramideDataDataData
C24:0-CeramideDataDataData
C24:1-CeramideDataDataData

Note: This table is a template. The actual data will be dependent on the specific experiment.

Table 2: LC-MS/MS Parameters for Ceramide Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16:0-Ceramidem/z valuem/z valueValue
C16:0-Ceramide-13C2,D2m/z valuem/z valueValue
C18:0-Ceramidem/z valuem/z valueValue
C18:0-Ceramide-13C2,D2m/z valuem/z valueValue
C24:0-Ceramidem/z valuem/z valueValue
C24:0-Ceramide-13C2,D2m/z valuem/z valueValue
C17:0-Ceramide (IS)m/z valuem/z valueValue

Note: The specific m/z values will need to be determined based on the exact mass of the analytes and the adducts formed during ionization.

Visualization of Ceramide Biosynthesis Pathways

Visualizing the metabolic pathways can aid in understanding the flow of metabolites and the points of regulation.

De Novo Ceramide Biosynthesis Pathway

de_novo_ceramide_synthesis cluster_ER Endoplasmic Reticulum Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS AcylCoA Fatty Acyl-CoA AcylCoA->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DEGS1

Caption: De Novo Ceramide Biosynthesis Pathway in the Endoplasmic Reticulum.

Experimental Workflow for Tracer Analysis

experimental_workflow CellCulture Cell Culture Labeling Labeling with This compound CellCulture->Labeling Harvesting Cell Harvesting Labeling->Harvesting LipidExtraction Lipid Extraction Harvesting->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: Experimental Workflow for Ceramide Biosynthesis Analysis.

Ceramide Salvage Pathway

salvage_pathway cluster_Lysosome Lysosome/Endosome cluster_ER_Salvage Endoplasmic Reticulum ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Sphingosine Sphingosine ComplexSphingolipids->Sphingosine Hydrolytic Enzymes (e.g., SMase, Ceramidase) SalvagedSphingosine Sphingosine Sphingosine->SalvagedSphingosine Transport SalvageCeramide Ceramide SalvagedSphingosine->SalvageCeramide CerS FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->SalvageCeramide

Caption: The Ceramide Salvage Pathway.

Conclusion

The use of stable isotope-labeled tracers, such as this compound, coupled with modern LC-MS/MS techniques, provides a powerful approach to dissect the complexities of ceramide biosynthesis. This technical guide offers a foundational framework for researchers to design and execute experiments to quantify the flux through the de novo and salvage pathways. The methodologies and visualizations presented herein are intended to facilitate a more profound understanding of ceramide metabolism, which is essential for the development of novel therapeutic strategies targeting diseases with dysregulated sphingolipid metabolism. Further optimization of the presented protocols may be required depending on the specific experimental system and research questions.

References

Methodological & Application

Application Note: Quantitative Analysis of Sphingolipids using trans-4-Sphingenine-13C2,D2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a complex class of lipids that play crucial roles in cellular structure and signaling. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Accurate quantification of sphingolipid species is therefore essential for understanding their biological functions and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of sphingolipids due to its high sensitivity and specificity.[1] The use of stable isotope-labeled internal standards is critical for achieving accurate and precise quantification by correcting for variations in sample extraction, processing, and instrument response.[2]

This application note provides a detailed protocol for the quantification of sphingosine and other related sphingolipids in biological matrices using trans-4-Sphingenine-13C2,D2 as an internal standard with LC-MS/MS.

Overview

This document outlines the necessary steps for utilizing this compound for sphingolipid quantification, including:

  • Principle of Isotope Dilution Mass Spectrometry: A brief explanation of the methodology.

  • Experimental Protocols: Detailed procedures for sample preparation, liquid chromatography, and mass spectrometry.

  • Data Analysis and Quantification: Guidelines for processing the acquired data.

  • Troubleshooting: Common issues and their solutions.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample at the beginning of the analytical workflow. The labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).

By measuring the ratio of the signal from the endogenous analyte to the signal from the IS, accurate quantification can be achieved, as any sample loss or variation in ionization efficiency during the process will affect both the analyte and the IS equally. This compound serves as an ideal internal standard for sphingosine analysis due to its structural similarity and distinct mass.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Sphingosine (and other sphingolipid standards for calibration curve)

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid

  • Ammonium formate

  • Chloroform

  • Biological matrix (e.g., plasma, serum, cell lysates)

Sample Preparation: Protein Precipitation and Lipid Extraction

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Sample Thawing: Thaw biological samples (e.g., 50 µL of plasma or serum) on ice.

  • Internal Standard Spiking: Add a known amount of this compound solution in methanol to each sample. The final concentration of the internal standard should be optimized based on the expected endogenous levels of sphingosine.

  • Protein Precipitation: Add 200 µL of ice-cold methanol to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex the reconstituted samples and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Centrifuge2 Centrifugation Reconstitute->Centrifuge2 Transfer Transfer to Vial Centrifuge2->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Workflow for sphingolipid analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is commonly used for sphingolipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step. An example gradient is provided in the table below.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.01090
8.00100
10.00100
10.17030
12.07030
Mass Spectrometry (MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Parameters: It is crucial to optimize the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each analyte and the internal standard to achieve maximum sensitivity.

MRM Transitions:

The exact mass of this compound is 303.49 g/mol .[3] The protonated precursor ion ([M+H]+) will therefore have an m/z of 304.5. The fragmentation of sphingosine typically involves the sequential loss of water molecules.[4][5] Based on this, the predicted MRM transitions for this compound are:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
Sphingosine300.3282.3[M+H - H₂O]⁺
264.3[M+H - 2H₂O]⁺
This compound (IS) 304.5 286.5 [M+H - H₂O]⁺
268.5 [M+H - 2H₂O]⁺

Note: The optimal collision energy for each transition should be determined empirically by infusing a standard solution of this compound and varying the collision energy to find the value that yields the highest product ion intensity.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the endogenous sphingolipids and the internal standard, this compound.

  • Ratio Calculation: Calculate the peak area ratio of each analyte to the internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the unlabeled sphingolipid analytes and a constant concentration of the internal standard. Process these standards in the same manner as the unknown samples. Plot the peak area ratio (analyte/IS) against the concentration of the analyte to generate a calibration curve.

  • Quantification: Determine the concentration of the sphingolipids in the unknown samples by interpolating their peak area ratios on the calibration curve.

Sphingolipid Signaling Pathway

The diagram below illustrates the central role of sphingosine in the sphingolipid metabolic pathway. Accurate quantification of sphingosine and its metabolites is critical for understanding the dynamics of this pathway.

G cluster_pathway Sphingolipid Metabolism Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1PP S1P Phosphatase (S1PP) S1P->S1PP S1PL S1P Lyase (S1PL) S1P->S1PL PE_Hex Phosphoethanolamine + Hexadecenal Ceramidase->Sphingosine SphK->S1P S1PP->Sphingosine S1PL->PE_Hex

Caption: Key reactions in sphingosine metabolism.

Quantitative Data Summary

The following table provides an example of a calibration curve for sphingosine using this compound as an internal standard.

Sphingosine Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
578,9101,525,4320.052
10155,6781,505,6780.103
50765,4321,515,4320.505
1001,530,9871,520,1231.007
5007,601,2341,518,9875.004

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of sphingolipids using this compound as an internal standard by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with guidelines for data analysis, will enable researchers to obtain accurate and reliable quantitative data for sphingolipids in various biological matrices. The use of a stable isotope-labeled internal standard is paramount for robust and reproducible results in sphingolipid research.

References

Quantitative Analysis of Ceramides Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses. The accurate quantification of distinct ceramide species is essential for understanding their physiological and pathological roles. This application note provides a detailed protocol for the quantitative analysis of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with trans-4-Sphingenine-13C2,D2 as an internal standard for robust and accurate quantification.

Introduction

Ceramides are central molecules in sphingolipid metabolism and act as second messengers in cellular signaling.[1][2][3] Alterations in ceramide levels have been implicated in numerous diseases, making their precise measurement a key objective in biomedical research and drug development. LC-MS/MS has emerged as the preferred analytical technique for ceramide analysis due to its high sensitivity, specificity, and ability to resolve different ceramide species.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.[5] This protocol details a validated method for the extraction and quantification of various ceramide species from biological matrices.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of ceramides is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Homogenization of Biological Sample s2 Addition of Internal Standard (this compound) s1->s2 s3 Lipid Extraction (Bligh & Dyer Method) s2->s3 s4 Phase Separation s3->s4 s5 Collection of Organic Phase s4->s5 s6 Solvent Evaporation s5->s6 s7 Reconstitution in Injection Solvent s6->s7 a1 Injection into LC-MS/MS System s7->a1 a2 Chromatographic Separation (C18 Reverse Phase) a3 Electrospray Ionization (ESI+) a4 Tandem Mass Spectrometry (MRM Mode) d1 Peak Integration a4->d1 d2 Generation of Calibration Curve d3 Calculation of Ceramide Concentrations

Figure 1: Experimental workflow for ceramide quantification.

Detailed Protocol

I. Materials and Reagents
  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Standards: Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1), this compound (Internal Standard)

  • Glassware: Glass tubes with PTFE-lined caps, glass Pasteur pipettes

  • Equipment: Homogenizer, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system

II. Sample Preparation: Lipid Extraction (Bligh & Dyer Method)

This protocol is scalable and should be adjusted based on the initial sample amount (e.g., tissue weight or cell number). The following is based on a 100 mg tissue sample.

  • Homogenization: Homogenize the tissue sample in 1 mL of cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the homogenate. The final concentration should be within the linear range of the calibration curve.

  • Initial Extraction: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the homogenate. Vortex thoroughly for 1 minute.[3]

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 30 seconds.[3]

    • Add 1.25 mL of water and vortex for 30 seconds.[3]

    • Centrifuge at 1,000 x g for 5 minutes at room temperature to induce phase separation.[3]

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new glass tube. Avoid disturbing the interface.[3]

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.

III. Preparation of Calibration Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of each ceramide standard and the internal standard in chloroform or a suitable organic solvent at a concentration of 1 mg/mL.[6]

  • Working Standard Mixture: Prepare a mixed working solution of all ceramide standards by diluting the stock solutions in an appropriate solvent like ethanol.[6]

  • Calibration Curve: Generate a series of calibration standards by spiking a blank matrix (e.g., a sample known to have low ceramide content) with increasing concentrations of the ceramide working standard mixture and a constant concentration of the internal standard. A typical calibration range might be from 1 to 500 ng/mL for each ceramide.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

IV. LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[7]

    • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate[6]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

    • Gradient Elution: A representative gradient is provided in the table below.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.01090
12.00100
15.00100
15.16040
20.06040
  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.0 kV[6]

    • Source Temperature: 120-150 °C[6]

    • Desolvation Temperature: 350-600 °C[6]

    • MRM Transitions: The precursor-to-product ion transitions for various ceramides are listed in the table below. The transition for this compound should be determined by direct infusion. The common product ion for many ceramides is m/z 264.4, corresponding to the sphingosine backbone.[6]

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)
C16:0-Ceramide538.5264.4
C18:1-Ceramide564.5264.4
C18:0-Ceramide566.5264.4
C24:1-Ceramide648.6264.4
C24:0-Ceramide650.6264.4
This compoundTo be determinedTo be determined
V. Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the MRM transitions for each ceramide species and the internal standard.

  • Calibration Curve Construction: For each ceramide, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression to generate a calibration curve.

  • Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of each ceramide in the unknown samples based on their measured peak area ratios.

Ceramide Signaling Pathways

Ceramides are integral to several key signaling cascades that regulate cellular fate. The diagram below illustrates the central role of ceramide in initiating apoptosis and cell cycle arrest.

G cluster_stimuli Stress Stimuli cluster_ceramide_gen Ceramide Generation cluster_downstream Downstream Effects tnf TNF-α smase Sphingomyelinase Activation tnf->smase fasl FasL fasl->smase chemo Chemotherapy denovo De Novo Synthesis chemo->denovo ceramide Ceramide smase->ceramide denovo->ceramide pp1_pp2a Activate PP1/PP2A ceramide->pp1_pp2a jnk Activate JNK/SAPK ceramide->jnk akt Inhibit Akt/PKB ceramide->akt apoptosis Apoptosis pp1_pp2a->apoptosis cell_cycle_arrest Cell Cycle Arrest pp1_pp2a->cell_cycle_arrest jnk->apoptosis akt->apoptosis inhibition leads to

Figure 2: Simplified ceramide signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of ceramides in biological samples using LC-MS/MS with a stable isotope-labeled internal standard. This robust method enables accurate and precise measurements, which are crucial for advancing research in areas where ceramide signaling plays a pivotal role.

References

Application Notes and Protocols for Sphingolipid Analysis Using Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of samples for the quantitative analysis of sphingolipids using stable isotope-labeled internal standards and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Sphingolipids are a complex class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules involved in various cellular processes, including apoptosis, proliferation, and inflammation.[1][2][3][4][5] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases.[2][3][6] Accurate quantification of sphingolipid species is therefore crucial for understanding their roles in health and disease and for the development of novel therapeutics.

The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry-based lipidomics.[7] These standards, which contain heavy isotopes like deuterium (²H or D) or carbon-13 (¹³C), exhibit nearly identical physicochemical properties to their endogenous counterparts, ensuring similar extraction efficiency and ionization response.[7] By spiking samples with known amounts of labeled standards, variations in sample preparation and instrument response can be normalized, allowing for precise and accurate quantification of individual sphingolipid species.[5][7]

Sphingolipid Signaling Pathways

Sphingolipids are central to intricate signaling networks. Two of the most well-studied pathways are the ceramide and sphingosine-1-phosphate (S1P) pathways, which often have opposing effects on cell fate.

Ceramide Signaling Pathway

Ceramide is a key intermediate in sphingolipid metabolism and a potent signaling molecule that can be generated through several pathways: de novo synthesis, the breakdown of sphingomyelin, or the salvage pathway.[3][6] It is widely recognized for its role in mediating cellular stress responses, including apoptosis and cell cycle arrest.[3][8]

G cluster_0 De Novo Synthesis (ER) cluster_1 Sphingomyelin Hydrolysis (Membrane) cluster_2 Salvage Pathway (Lysosome/Endosome) Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin Sphingomyelin Ceramide_SM Ceramide Sphingomyelin->Ceramide_SM SMase Cell Cycle Arrest Cell Cycle Arrest Ceramide_SM->Cell Cycle Arrest Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Ceramide_SP Ceramide Sphingosine->Ceramide_SP CerS Inflammation Inflammation Ceramide_SP->Inflammation

Caption: Ceramide generation and downstream signaling.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

In contrast to ceramide, sphingosine-1-phosphate (S1P) is a pro-survival and pro-proliferative signaling molecule.[9][10] It is generated by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2).[10][11] S1P can act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, regulating processes such as cell migration, immune cell trafficking, and angiogenesis.[9][10][11]

G cluster_downstream Downstream Effects Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P_receptors S1P Receptors (S1PR1-5) S1P->S1P_receptors Extracellular Action Cell Proliferation Cell Proliferation S1P_receptors->Cell Proliferation Cell Survival Cell Survival S1P_receptors->Cell Survival Immune Cell Trafficking Immune Cell Trafficking S1P_receptors->Immune Cell Trafficking

Caption: S1P synthesis and receptor-mediated signaling.

Experimental Workflow for Sphingolipid Analysis

A typical workflow for the targeted quantification of sphingolipids involves sample homogenization, spiking with internal standards, lipid extraction, and analysis by LC-MS/MS.

G start Biological Sample (Plasma, Tissue, Cells) homogenization Sample Homogenization start->homogenization is_spike Spike with Labeled Internal Standards homogenization->is_spike extraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) is_spike->extraction dry_reconstitute Dry Down and Reconstitute extraction->dry_reconstitute lc_ms LC-MS/MS Analysis dry_reconstitute->lc_ms data_analysis Data Processing and Quantification lc_ms->data_analysis end Quantitative Results data_analysis->end

Caption: General experimental workflow for sphingolipid analysis.

Labeled Internal Standards for Sphingolipid Analysis

A variety of stable isotope-labeled sphingolipids are commercially available to serve as internal standards for the quantification of different sphingolipid classes. The ideal internal standard has a chemical structure as close as possible to the analyte of interest.[7] Often, a single labeled standard is used for each sphingolipid class.[7][12]

Internal Standard ClassExample Labeled StandardIsotopic LabelCommon Use
Sphingoid BasesSphingosine-d₇Deuterium (D)Quantification of sphingosine and other sphingoid bases.
CeramidesC16 Ceramide-d₇Deuterium (D)Quantification of various ceramide species.
SphingomyelinsC16 Sphingomyelin-d₃₁Deuterium (D)Quantification of various sphingomyelin species.
HexosylceramidesC12 Glucosylceramide-d₅Deuterium (D)Quantification of glucosyl- and galactosylceramides.
LactosylceramidesC12 Lactosylceramide-d₃Deuterium (D)Quantification of lactosylceramides.
Sphingoid Base-1-PhosphatesSphingosine-1-Phosphate-d₇Deuterium (D)Quantification of S1P and related phosphates.

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Plasma

This protocol is adapted for the analysis of a broad range of sphingolipids from human plasma.[13]

Materials:

  • Plasma samples

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Labeled internal standard mix in methanol (e.g., from Avanti Polar Lipids)

  • Deionized water

  • Centrifuge capable of 4°C and >3000 x g

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard mixture to each plasma sample. Vortex briefly.

  • Add 500 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 250 µL of chloroform, vortex for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium formate).

  • Transfer to an autosampler vial for analysis.

Protocol 2: Sphingolipid Extraction from Cultured Cells

This protocol describes a method for extracting sphingolipids from adherent cultured cells.

Materials:

  • Cultured cells (e.g., in a 6-well plate)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Labeled internal standard mix in methanol

  • Cell scraper

  • Chloroform (LC-MS grade)

  • Deionized water

  • Centrifuge capable of 4°C and >3000 x g

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.

  • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.

  • Add 250 µL of chloroform and vortex vigorously for 1 minute.

  • Add 200 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the lower organic phase (containing the lipids) and transfer to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Transfer to an autosampler vial for analysis.

Data Presentation and Quantification

Following LC-MS/MS analysis, the data is processed using instrument-specific software. The peak areas of the endogenous sphingolipids and their corresponding labeled internal standards are integrated. The concentration of each analyte is then calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, and a calibration curve generated from standards of known concentrations.

Example Quantitative Data Summary Table:

Sphingolipid SpeciesSample Group A (pmol/mg protein)Sample Group B (pmol/mg protein)p-value
Cer(d18:1/16:0)150.2 ± 12.5250.8 ± 20.1<0.01
Cer(d18:1/18:0)85.6 ± 7.9145.3 ± 15.2<0.01
Cer(d18:1/24:0)210.1 ± 18.3315.4 ± 25.6<0.001
Cer(d18:1/24:1)180.5 ± 15.1270.9 ± 22.3<0.01
SM(d18:1/16:0)1250.7 ± 110.21180.3 ± 98.7>0.05
SM(d18:1/18:0)650.4 ± 55.8625.1 ± 50.4>0.05
Sphingosine12.3 ± 1.58.1 ± 1.1<0.05
S1P5.8 ± 0.715.2 ± 1.9<0.001

Data are presented as mean ± standard deviation. Statistical significance was determined by a t-test.

Conclusion

The methods outlined in these application notes provide a robust framework for the accurate and precise quantification of sphingolipids in various biological matrices. The use of stable isotope-labeled internal standards is essential for correcting for sample loss and analytical variability, thereby ensuring high-quality, reproducible data. These protocols can be adapted and optimized for specific research needs, enabling a deeper understanding of the complex roles of sphingolipids in health and disease.

References

Application Notes and Protocols for the Analysis of trans-4-Sphingenine-¹³C₂,D₂ using Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-Sphingenine, also known as sphingosine, is a fundamental component of sphingolipids, a class of lipids involved in various critical cellular processes, including signal transduction, cell proliferation, and apoptosis. Accurate quantification of sphingolipids is crucial for understanding their roles in health and disease. Stable isotope-labeled internal standards, such as trans-4-Sphingenine-¹³C₂,D₂, are essential for reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they compensate for variations in sample preparation and matrix effects.[1][2]

This document provides detailed application notes and protocols for the analysis of trans-4-Sphingenine-¹³C₂,D₂ using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Quantitative Data: MRM Parameters

The MRM parameters for trans-4-Sphingenine-¹³C₂,D₂ are summarized in the table below. The precursor ion (Q1) is the protonated molecule of the labeled sphingosine. The product ions (Q2) are derived from the characteristic fragmentation of the sphingoid base, which primarily involves single and double dehydration.[3][4] It is important to note that the Declustering Potential (DP) and Collision Energy (CE) are instrument-dependent and require optimization for maximal sensitivity on a specific mass spectrometer.[5]

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q2)Declustering Potential (DP)Collision Energy (CE)
trans-4-Sphingenine-¹³C₂,D₂m/z 304.3m/z 284.3Instrument DependentInstrument Dependent
m/z 266.3Instrument DependentInstrument Dependent
trans-4-Sphingenine (for reference)m/z 300.3m/z 282.3Instrument DependentInstrument Dependent
m/z 264.3Instrument DependentInstrument Dependent

Note on Parameter Optimization: The optimal DP and CE values should be determined by infusing a standard solution of trans-4-Sphingenine-¹³C₂,D₂ into the mass spectrometer and varying these parameters to achieve the highest signal intensity for each transition.

Experimental Protocols

This section details the methodology for the extraction and LC-MS/MS analysis of trans-4-Sphingenine.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for sphingolipid extraction.[5][6]

Materials:

  • Biological matrix (e.g., plasma, serum, cell lysate)

  • trans-4-Sphingenine-¹³C₂,D₂ internal standard solution

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • 1 M Potassium Hydroxide (KOH) in MeOH

  • 1-Butanol

  • Water-saturated 1-Butanol

  • Glacial Acetic Acid

  • Phosphate Buffered Saline (PBS)

Procedure:

  • To 100 µL of the biological sample, add the internal standard solution of trans-4-Sphingenine-¹³C₂,D₂.

  • Add 200 µL of 1 M methanolic KOH and incubate at 37°C for 45 minutes to deacylate phospholipids.[7]

  • Add 1 mL of 1-butanol and 0.5 mL of water-saturated 1-butanol.[2]

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge at 2,300 x g for 10 minutes at 4°C to separate the phases.[2]

  • Transfer the upper organic phase to a new tube.

  • Neutralize the extract with 16 µL of glacial acetic acid.[2]

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This method utilizes reversed-phase liquid chromatography for the separation of trans-4-Sphingenine.[4]

Instrumentation:

  • A UHPLC or HPLC system

  • A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][6]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.2% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient:

    Time (min) % B
    0.0 30
    2.0 100
    5.0 100
    5.1 30

    | 7.0 | 30 |

Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 400°C

  • Curtain Gas: 20 psi

  • Source Gas 1: 40 psi

  • Source Gas 2: 35 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Dwell Time: 20-50 ms

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard (trans-4-Sphingenine-¹³C₂,D₂) sample->add_is hydrolysis Alkaline Hydrolysis add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction dry_recon Dry & Reconstitute extraction->dry_recon injection UHPLC Injection dry_recon->injection separation C18 Column Separation injection->separation ionization ESI+ Source separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for the quantification of trans-4-Sphingenine.

Sphingolipid Signaling Pathway

sphingolipid_pathway cluster_synthesis De Novo Synthesis cluster_core Central Hub cluster_complex Complex Sphingolipids serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine SPT ceramide Ceramide sphinganine->ceramide CerS sphingosine trans-4-Sphingenine (Sphingosine) ceramide->sphingosine CDase ceramide->sphingosine Pro-apoptotic Signaling sm Sphingomyelin ceramide->sm SMS gc Glucosylceramide ceramide->gc GCS sphingosine->ceramide CerS s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p SphK sphingosine->s1p Pro-survival Signaling s1p->sphingosine SPP

Caption: Simplified sphingolipid metabolic and signaling pathway.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of trans-4-Sphingenine-13C2,D2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2][3] Alterations in sphingolipid metabolism have been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic syndromes.[2][4] Consequently, the accurate and sensitive quantification of individual sphingolipid species is paramount for understanding their biological functions and for the development of novel therapeutic strategies.[1][5] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for comprehensive sphingolipid analysis, offering high specificity, sensitivity, and structural elucidation capabilities.[6][7][8]

This application note details a robust methodology for the detection and quantification of trans-4-Sphingenine, a key sphingoid base, using a stable isotope-labeled internal standard, trans-4-Sphingenine-13C2,D2. The use of a stable isotope-labeled internal standard is the preferred method for quantification in mass spectrometry as it co-elutes with the analyte of interest and experiences similar ionization and fragmentation, thus correcting for matrix effects and variations in sample preparation and instrument response.[9] This protocol is designed for researchers in drug development and life sciences who require precise and reliable measurement of sphingenine in complex biological matrices.

Signaling Pathway of Sphingolipid Metabolism

The following diagram illustrates the central role of sphingenine in the sphingolipid metabolic pathway.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Ceramide Ceramide Sphinganine->Ceramide Ceramide Synthase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Sphingomyelinase Sphingosine (trans-4-Sphingenine) Sphingosine (trans-4-Sphingenine) Ceramide->Sphingosine (trans-4-Sphingenine) Ceramidase Sphingosine (trans-4-Sphingenine)->Ceramide Ceramide Synthase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine (trans-4-Sphingenine)->Sphingosine-1-Phosphate SPHK1/2 Experimental_Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Biological Matrix (Plasma, Cells, Tissue) Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Add this compound Phase Separation & Evaporation Phase Separation & Evaporation Lipid Extraction->Phase Separation & Evaporation e.g., Bligh-Dyer or MTBE Reconstitution Reconstitution Phase Separation & Evaporation->Reconstitution Collect organic phase UHPLC-HRMS Analysis UHPLC-HRMS Analysis Reconstitution->UHPLC-HRMS Analysis In appropriate solvent Data Processing Data Processing UHPLC-HRMS Analysis->Data Processing Acquire Full MS and MS/MS Quantification Quantification Data Processing->Quantification Peak integration, normalization

References

Application of trans-4-Sphingenine-13C2,D2 in the Quantitative Lipidomics of Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, membrane structure, and various pathological processes. Accurate quantification of sphingolipids in biological matrices such as plasma is essential for understanding their roles in health and disease, and for the development of novel therapeutics. Trans-4-sphingenine (d18:1), also known as sphingosine, is a key intermediate in sphingolipid metabolism. Due to its low endogenous concentrations and the complexity of the plasma matrix, reliable quantification of trans-4-sphingenine requires the use of a stable isotope-labeled internal standard. Trans-4-Sphingenine-13C2,D2 is an ideal internal standard for this purpose, as it shares identical chemical and physical properties with the endogenous analyte, but is distinguishable by its mass, allowing for precise and accurate quantification by mass spectrometry.[1] This application note provides a detailed protocol for the extraction and quantification of trans-4-sphingenine in human plasma using this compound as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Human plasma (collected in EDTA- or citrate-coated tubes)

  • trans-4-Sphingenine (Sphingosine, d18:1) standard (Avanti Polar Lipids)

  • This compound internal standard (Avanti Polar Lipids)

  • LC-MS grade methanol, chloroform, water, and acetonitrile

  • Formic acid

  • Ammonium formate

Equipment
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Sample Preparation: Lipid Extraction

A protein precipitation and lipid extraction method is employed to isolate sphingolipids from plasma.

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol, final concentration of 50 ng/mL).

  • Protein Precipitation and Lipid Extraction: Add 200 µL of cold methanol to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins and extract lipids.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid and 10 mM ammonium formate). Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Separation and detection of trans-4-sphingenine and its internal standard are achieved using a reversed-phase LC-MS/MS method.

Table 1: LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase BAcetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient0-1 min: 60% B; 1-8 min: linear gradient to 95% B; 8-10 min: 95% B; 10.1-12 min: return to 60% B
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions
trans-4-Sphingenine (d18:1)Precursor: 300.3 m/z, Product: 282.2 m/z
This compoundPrecursor: 304.3 m/z, Product: 286.2 m/z

Data Presentation

Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte (trans-4-sphingenine) to the internal standard (this compound) against the concentration of the analyte. The typical concentration of sphingosine in human plasma ranges from approximately 10 to 50 ng/mL.[2][3] Therefore, a suitable calibration curve should bracket this range.

Table 2: Example Calibration Curve Data for trans-4-Sphingenine in Plasma

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.021
50.105
100.212
250.528
501.045
1002.098

The method should demonstrate good linearity over the selected concentration range, with a correlation coefficient (r²) of ≥ 0.99. The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (50 µL) is_spike Spike with This compound plasma->is_spike extraction Protein Precipitation & Lipid Extraction (Methanol) is_spike->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the extraction of sphingolipids from plasma samples.

Sphingolipid Metabolism Signaling Pathway

sphingolipid_pathway serine Serine + Palmitoyl-CoA sphinganine Sphinganine (d18:0) serine->sphinganine de novo synthesis ceramide Dihydroceramide sphinganine->ceramide Ceramide Synthase sphingosine trans-4-Sphingenine (Sphingosine, d18:1) ceramide->sphingosine Dihydroceramide Desaturase s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase complex Complex Sphingolipids (e.g., Sphingomyelin) sphingosine->complex Ceramide Synthase complex->sphingosine Ceramidase

Caption: Simplified overview of the sphingolipid metabolic pathway.

Conclusion

This application note provides a robust and reliable method for the quantification of trans-4-sphingenine in human plasma samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications in the field of lipidomics. The detailed protocol and LC-MS/MS parameters can be adapted for use in various laboratory settings, providing a valuable tool for researchers, scientists, and drug development professionals investigating the role of sphingolipids in health and disease.

References

Quantifying sphingosine-1-phosphate in cell lysates with trans-4-Sphingenine-13C2,D2.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of Sphingosine-1-Phosphate in Cell Lysates

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of cellular processes, including cell proliferation, migration, survival, and differentiation.[1][2] Its role in various signaling pathways makes it a key target for research in inflammation, cancer, and autoimmune diseases.[2][3] Accurate quantification of intracellular S1P levels is therefore essential for understanding its physiological and pathological functions. This application note details a robust and sensitive method for the quantification of S1P in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, trans-4-Sphingenine-13C2,D2.

This method offers high specificity and sensitivity for the precise measurement of S1P, overcoming challenges such as the low abundance of the analyte and potential matrix effects.[4][5] The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest ensures accurate quantification by correcting for variations in sample preparation and instrument response.

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of sphingosine-1-phosphate.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range25 - 600 ng/mL[6]
Correlation Coefficient (r²)> 0.999[6]
Regression Equationy = 0.00377x + 0.00378[6]

Table 2: Method Sensitivity

ParameterValueReference
Limit of Detection (LOD)5 nM
Limit of Quantification (LOQ)10 nM

Table 3: Accuracy and Precision

Quality Control SampleAccuracy (%)Precision (%RSD)
Low (75 ng/mL)< 10%< 10%
Medium (200 ng/mL)< 10%< 10%
High (480 ng/mL)< 10%< 10%

Data adapted from a similar LC-MS/MS method for S1P quantification.[6]

Experimental Protocols

Materials and Reagents
  • Sphingosine-1-Phosphate (S1P) standard

  • This compound (S1P internal standard)

  • HPLC-grade Methanol

  • HPLC-grade Chloroform

  • Formic acid

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Phosphate Buffered Saline (PBS)

Cell Culture and Lysis
  • Culture cells to the desired confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to the cell culture dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.

Sample Preparation and Lipid Extraction
  • To a 1.5 mL microcentrifuge tube, add a volume of cell lysate equivalent to a specific amount of protein (e.g., 100 µg).

  • Spike the sample with the internal standard, this compound, to a final concentration of 50 nM.

  • Add methanol to the sample to a final concentration of 80% (v/v) to precipitate proteins.

  • Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 60% Methanol in water with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Methanol

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 60% B

      • 1-5 min: Gradient to 100% B

      • 5-7 min: Hold at 100% B

      • 7.1-10 min: Return to 60% B and equilibrate

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • S1P: Precursor ion (m/z) -> Product ion (m/z) (To be determined based on instrument tuning)

      • This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (To be determined based on instrument tuning)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Data Analysis and Quantification
  • Integrate the peak areas for both S1P and the internal standard (this compound) using the instrument's software.

  • Calculate the ratio of the S1P peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the S1P standards.

  • Determine the concentration of S1P in the cell lysate samples by interpolating their peak area ratios on the calibration curve.

  • Normalize the S1P concentration to the protein concentration of the cell lysate (e.g., pmol S1P/mg protein).

Visualizations

S1P_Signaling_Pathway cluster_synthesis S1P Synthesis cluster_signaling Extracellular Signaling Sphingosine Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 S1P_intracellular Intracellular S1P SphK1_2->S1P_intracellular S1P_extracellular Extracellular S1P S1P_intracellular->S1P_extracellular Transporters (e.g., SPNS2) S1PR S1P Receptors (S1PR1-5) S1P_extracellular->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Downstream Downstream Effectors (Ras/ERK, PI3K/Akt, PLC, Rho) G_protein->Downstream Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses Regulates

Caption: Sphingosine-1-Phosphate (S1P) Signaling Pathway.

Experimental_Workflow A Cell Culture & Lysis B Protein Quantification (BCA Assay) A->B C Spike with Internal Standard (this compound) B->C D Protein Precipitation & Lipid Extraction C->D E Dry Down & Reconstitute D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: Experimental Workflow for S1P Quantification.

References

Application Notes and Protocols for Lipid Extraction Compatible with trans-4-Sphingenine-¹³C₂,D₂ Spiking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of sphingolipids is crucial for understanding their roles in cellular signaling, disease pathogenesis, and as potential therapeutic targets. The use of stable isotope-labeled internal standards, such as trans-4-Sphingenine-¹³C₂,D₂, is a prerequisite for precise and reliable quantification by mass spectrometry. The choice of lipid extraction method is a critical step that significantly impacts the recovery and, consequently, the accuracy of sphingolipid quantification. This document provides detailed application notes and protocols for three commonly employed lipid extraction methods compatible with trans-4-Sphingenine-¹³C₂,D₂ spiking: the Folch method, the Bligh-Dyer method, and a single-phase butanol/methanol extraction.

Sphingolipid Metabolism Overview

Sphingolipids are a complex class of lipids characterized by a sphingoid base backbone. The central molecule in sphingolipid metabolism is ceramide, which can be synthesized de novo from serine and palmitoyl-CoA.[1][2][3][4] Ceramide serves as a precursor for the synthesis of more complex sphingolipids, such as sphingomyelin and glycosphingolipids, in the Golgi apparatus.[2] Alternatively, ceramide can be broken down to sphingosine, which can be phosphorylated to form the potent signaling molecule sphingosine-1-phosphate (S1P).[1][5] The salvage pathway allows for the recycling of sphingolipids back to ceramide.[2][4] Understanding these pathways is essential for interpreting quantitative data from lipidomics studies.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_complex Complex Sphingolipid Synthesis (Golgi) cluster_salvage Salvage & Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide SMase Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide LCS Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK Sphingosine-1-Phosphate->Sphingosine SPP

Caption: Overview of the major sphingolipid metabolic pathways.

Key Considerations for Accurate Quantification

For accurate quantification of sphingolipids using trans-4-Sphingenine-¹³C₂,D₂ as an internal standard, the following points are critical:

  • Internal Standard Spiking: The stable isotope-labeled internal standard must be added to the sample before the lipid extraction process. This ensures that the internal standard undergoes the same extraction inefficiencies and matrix effects as the endogenous analyte, allowing for accurate correction and quantification.

  • Sample Homogenization: Thorough homogenization of tissues is essential to ensure complete exposure of the lipids to the extraction solvents.

  • Solvent Purity: High-purity solvents are necessary to minimize the introduction of contaminants that can interfere with mass spectrometry analysis.

  • Phase Separation: For biphasic methods (Folch and Bligh-Dyer), complete phase separation is crucial to avoid contamination of the lipid-containing organic phase with water-soluble compounds.

Comparison of Lipid Extraction Methods

The choice of extraction method depends on the specific sphingolipid classes of interest, the sample matrix, and the desired throughput. The following tables summarize the quantitative performance of the Folch, Bligh-Dyer, and single-phase butanol/methanol methods for sphingolipid extraction.

Table 1: Comparison of Extraction Recoveries for Different Sphingolipid Classes (%)

Sphingolipid ClassFolch MethodBligh-Dyer MethodSingle-Phase Butanol/Methanol
Sphingosine (So)69-9635-72>90
Sphinganine (Sa)69-9635-72>90
Sphingosine-1-Phosphate (S1P)Lower recoveryLower recovery60-70
Ceramide (Cer)69-9635-72>90
Sphingomyelin (SM)69-9635-72>90
Hexosylceramide (HexCer)69-9635-72>90
Lactosylceramide (LacCer)69-9635-72>90

Data compiled from multiple sources.[6][7][8] Actual recoveries can vary based on the specific protocol and sample matrix.

Table 2: Method Characteristics and Performance

FeatureFolch MethodBligh-Dyer MethodSingle-Phase Butanol/Methanol
Principle Biphasic liquid-liquid extractionBiphasic liquid-liquid extractionSingle-phase protein precipitation and lipid extraction
Solvents Chloroform, Methanol, WaterChloroform, Methanol, Water1-Butanol, Methanol
Throughput LowerModerateHigh
Reproducibility (%CV) < 15-20< 15-20< 15-20
Advantages "Gold standard", good for a wide range of lipids[9][10]Faster than Folch, good for liquid samples[10][11]High throughput, no drying/reconstitution, uses less toxic solvents[12][13]
Disadvantages Laborious, uses chlorinated solvents, lower recovery for polar sphingolipids[14][15]Lower lipid recovery in high-fat samples, uses chlorinated solvents[15]May have lower recovery for very nonpolar lipids

Experimental Protocols

The following are detailed protocols for the Folch, Bligh-Dyer, and single-phase butanol/methanol extraction methods.

Protocol 1: Modified Folch Lipid Extraction

This method is considered a "gold standard" for total lipid extraction and is suitable for a wide range of biological samples.[9][16]

Folch_Workflow start Sample Homogenization (e.g., tissue, cells) spike Spike with trans-4-Sphingenine-¹³C₂,D₂ Internal Standard start->spike add_cm Add Chloroform:Methanol (2:1, v/v) (20x sample volume) spike->add_cm vortex1 Vortex vigorously add_cm->vortex1 incubate Incubate at room temperature vortex1->incubate add_salt Add 0.9% NaCl solution (0.2x solvent volume) incubate->add_salt vortex2 Vortex to mix add_salt->vortex2 centrifuge Centrifuge to separate phases vortex2->centrifuge collect Collect lower organic phase centrifuge->collect dry Dry under nitrogen stream collect->dry reconstitute Reconstitute in appropriate solvent for LC-MS/MS analysis dry->reconstitute

Caption: Workflow for the modified Folch lipid extraction method.

Materials:

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% (w/v) Sodium Chloride (NaCl) solution

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenize the tissue or cell sample in an appropriate buffer.

  • Transfer a known amount of the homogenate (e.g., 100 µL) to a glass centrifuge tube.

  • Add the trans-4-Sphingenine-¹³C₂,D₂ internal standard to the homogenate.

  • Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample (e.g., 2 mL for 100 µL of sample).[16]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture at room temperature for 15-20 minutes with occasional shaking.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).[16]

  • Vortex the mixture for 30 seconds to induce phase separation.

  • Centrifuge the tube at low speed (e.g., 2000 x g) for 10 minutes to achieve complete phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Protocol 2: Bligh-Dyer Lipid Extraction

This method is a modification of the Folch method that uses a smaller solvent-to-sample ratio, making it faster and more suitable for liquid samples.[11][17]

Bligh_Dyer_Workflow start Sample (e.g., plasma, cell suspension) spike Spike with trans-4-Sphingenine-¹³C₂,D₂ Internal Standard start->spike add_cm Add Chloroform:Methanol (1:2, v/v) (3.75x sample volume) spike->add_cm vortex1 Vortex to form a single phase add_cm->vortex1 add_c Add Chloroform (1.25x sample volume) vortex1->add_c vortex2 Vortex add_c->vortex2 add_w Add Water (1.25x sample volume) vortex2->add_w vortex3 Vortex to induce phase separation add_w->vortex3 centrifuge Centrifuge to separate phases vortex3->centrifuge collect Collect lower organic phase centrifuge->collect dry Dry under nitrogen stream collect->dry reconstitute Reconstitute in appropriate solvent for LC-MS/MS analysis dry->reconstitute

Caption: Workflow for the Bligh-Dyer lipid extraction method.

Materials:

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 volume of aqueous sample (e.g., 100 µL of plasma), add the trans-4-Sphingenine-¹³C₂,D₂ internal standard.

  • Add 3.75 volumes of chloroform:methanol (1:2, v/v) (e.g., 375 µL).[17]

  • Vortex the mixture for 1 minute to form a single phase.

  • Add 1.25 volumes of chloroform (e.g., 125 µL).[17]

  • Vortex for 30 seconds.

  • Add 1.25 volumes of deionized water (e.g., 125 µL).[17]

  • Vortex for 30 seconds to induce phase separation.

  • Centrifuge the tube at low speed (e.g., 2000 x g) for 10 minutes.

  • Collect the lower organic phase.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Single-Phase Butanol/Methanol Extraction

This method is a rapid and high-throughput procedure that avoids the use of chlorinated solvents and does not require drying and reconstitution steps.[12][13]

Butanol_Methanol_Workflow start Sample (e.g., plasma) add_bm_is Add 1-Butanol:Methanol (1:1, v/v) containing trans-4-Sphingenine-¹³C₂,D₂ (10x sample volume) start->add_bm_is vortex Vortex vigorously add_bm_is->vortex incubate Incubate on ice vortex->incubate centrifuge Centrifuge to pellet protein incubate->centrifuge collect Collect supernatant for LC-MS/MS analysis centrifuge->collect

References

Application Note: A Validated Bioanalytical Method for the Quantification of trans-4-Sphingenine in Human Plasma using LC-MS/MS and a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trans-4-sphingenine (sphingosine) in human plasma. The method utilizes a stable isotope-labeled internal standard, trans-4-Sphingenine-¹³C₂,D₂, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure, providing excellent recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. This method demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for high-throughput bioanalytical studies in drug development and clinical research.

Introduction

Sphingolipids, including trans-4-sphingenine (sphingosine), are a class of bioactive lipids that play crucial roles in various cellular processes such as cell proliferation, differentiation, and apoptosis.[1][2] Altered levels of sphingolipids have been implicated in the pathophysiology of numerous diseases, making them important biomarkers in clinical research. Accurate and reliable quantification of these lipids in biological matrices is therefore essential.

This application note details a validated LC-MS/MS method for the determination of trans-4-sphingenine in human plasma. The use of a stable isotope-labeled internal standard, trans-4-Sphingenine-¹³C₂,D₂, which co-elutes with the analyte, compensates for variations in sample preparation and instrument response, leading to highly reliable results.[3][4] The method has been validated according to the general principles outlined in the FDA's guidance for bioanalytical method validation.[5][6][7][8]

Sphingolipid Signaling Pathway

Sphingolipids are integral components of cell membranes and are involved in complex signaling pathways. The metabolism of sphingolipids generates several bioactive molecules, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[1][2][9][10][11] These molecules regulate a variety of cellular functions, often with opposing effects. For instance, ceramide is generally pro-apoptotic, while S1P promotes cell survival and proliferation.[1][2] The balance between these sphingolipid metabolites is critical for maintaining cellular homeostasis.

Sphingolipid_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine trans-4-Sphingenine (Sphingosine) Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) S1P->Sphingosine S1P Phosphatase CellSurvival Cell Survival & Proliferation S1P->CellSurvival

Figure 1: Simplified Sphingolipid Signaling Pathway.

Experimental Workflow

The bioanalytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing. The sample preparation involves protein precipitation of plasma samples, followed by centrifugation and transfer of the supernatant for analysis. The LC-MS/MS system is configured for the specific detection and quantification of trans-4-sphingenine and its internal standard.

Experimental_Workflow Plasma_Sample Plasma Sample (50 µL) Spike_IS Spike with Internal Standard (trans-4-Sphingenine-¹³C₂,D₂) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (with Acetonitrile) Spike_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Figure 2: Bioanalytical Workflow.

Materials and Methods

Reagents and Materials
  • trans-4-Sphingenine (≥98% purity)

  • trans-4-Sphingenine-¹³C₂,D₂ (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K₂EDTA)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S)

  • Analytical column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm

  • Microcentrifuge

  • 96-well plates

Standard Solutions

Stock solutions of trans-4-sphingenine and trans-4-Sphingenine-¹³C₂,D₂ were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with methanol. The internal standard working solution was prepared at a concentration of 100 ng/mL in acetonitrile.

Protocols

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Add 10 µL of the internal standard working solution (100 ng/mL of trans-4-Sphingenine-¹³C₂,D₂ in acetonitrile) to each plasma sample, except for the blank matrix samples.

  • Add 150 µL of acetonitrile to precipitate the proteins.[12][13][14]

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a new tube or well for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis was performed using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Table 1: LC Parameters

ParameterValue
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B)

Table 2: MS/MS Parameters

Parametertrans-4-Sphingeninetrans-4-Sphingenine-¹³C₂,D₂
Ionization ModeESI PositiveESI Positive
Q1 m/z300.3304.3
Q3 m/z282.3286.3
Dwell Time (ms)100100
Declustering Potential (V)8080
Collision Energy (eV)2525

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.[6][7]

Linearity and Range

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity was evaluated over the range of 1 to 500 ng/mL in human plasma. The correlation coefficient (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

AnalyteRange (ng/mL)Correlation Coefficient (r²)
trans-4-Sphingenine1 - 500>0.995
Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).

Table 4: Intra-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (n=6)Accuracy (%)Precision (%CV)
LLOQ11.05 ± 0.08105.07.6
LQC32.91 ± 0.1597.05.2
MQC5051.2 ± 2.3102.44.5
HQC400390.4 ± 15.697.64.0

Table 5: Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (n=18, 3 days)Accuracy (%)Precision (%CV)
LLOQ11.08 ± 0.11108.010.2
LQC32.98 ± 0.2199.37.1
MQC5050.7 ± 3.1101.46.1
HQC400394.8 ± 20.198.75.1
Selectivity and Matrix Effect

Selectivity was evaluated by analyzing blank plasma samples from six different sources to check for interferences at the retention time of the analyte and internal standard. No significant interferences were observed. The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The matrix effect was found to be minimal and consistent across different plasma lots.

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC392.598.1
HQC40095.196.5
Stability

The stability of trans-4-sphingenine in human plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The analyte was found to be stable under all tested conditions.

Table 7: Stability Summary

Stability ConditionDurationTemperatureStability (%)
Bench-top4 hoursRoom Temperature96.8
Freeze-thaw3 cycles-80°C to Room Temperature95.2
Long-term30 days-80°C97.5

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of trans-4-sphingenine in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol ensures high accuracy, precision, and robustness. The method is suitable for high-throughput analysis in clinical and research settings, providing a reliable tool for studying the role of sphingolipids in health and disease.

References

Workflow for sphingolipid profiling in tissue samples with stable isotope dilution.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive molecules involved in various signaling pathways that regulate cell growth, differentiation, apoptosis, and stress responses. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate quantification of sphingolipid species in biological samples is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

This document provides a detailed workflow for the quantitative profiling of sphingolipids in tissue samples using stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and accuracy for the analysis of a wide range of sphingolipid classes.

Experimental Workflow Overview

The overall workflow for sphingolipid profiling in tissue samples involves several key steps, from sample preparation to data analysis. Each step is critical for obtaining accurate and reproducible results.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization Spike Addition of Stable Isotope Internal Standards Tissue->Spike Homogenate Extraction Lipid Extraction Spike->Extraction Spiked Homogenate LC LC Separation Extraction->LC Lipid Extract MS MS/MS Detection (MRM Mode) LC->MS Separated Analytes Integration Peak Integration MS->Integration Raw Data Quantification Quantification using Internal Standards Integration->Quantification Peak Areas Results Data Reporting Quantification->Results Concentrations

Caption: Overall experimental workflow for sphingolipid profiling.

Experimental Protocols

Tissue Homogenization and Protein Quantification
  • Weigh approximately 10-20 mg of frozen tissue.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue on ice using a bead beater or a Dounce homogenizer until no visible tissue fragments remain.

  • Transfer a small aliquot (e.g., 20 µL) of the homogenate for protein quantification using a standard method such as the bicinchoninic acid (BCA) assay. This will be used for data normalization.

Lipid Extraction with Stable Isotope Dilution

This protocol is based on a modified Bligh-Dyer extraction method.

Materials:

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Stable isotope-labeled sphingolipid internal standard mix (containing known concentrations of standards for each sphingolipid class to be quantified).

  • Deionized water

Procedure:

  • To the remaining tissue homogenate, add a known amount of the stable isotope-labeled internal standard mixture. The amount should be chosen to be within the linear range of the calibration curve.

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at 48°C for 2 hours to facilitate lipid extraction.

  • Add 0.6 mL of chloroform and 0.6 mL of deionized water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate

  • Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Example LC Gradient:

Time (min) % Mobile Phase B
0.0 70
12.0 85
12.2 99
15.0 99
15.2 70

| 20.0 | 70 |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes (polarity switching if available).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 120°C

  • Desolvation Temperature: 600°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 20 L/hr

MRM Transitions: The specific precursor and product ion pairs (MRM transitions) and collision energies need to be optimized for each sphingolipid species and the specific mass spectrometer used. The following table provides example MRM transitions for common sphingolipids.

Sphingolipid ClassAnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Sphingoid BasesSphingosine (d18:1)300.3282.3Positive
Sphinganine (d18:0)302.3284.3Positive
CeramidesCer(d18:1/16:0)538.5264.3Positive
Cer(d18:1/18:0)566.5264.3Positive
Cer(d18:1/24:0)650.6264.3Positive
Cer(d18:1/24:1)648.6264.3Positive
SphingomyelinsSM(d18:1/16:0)703.6184.1Positive
SM(d18:1/18:0)731.6184.1Positive
SM(d18:1/24:1)813.7184.1Positive
HexosylceramidesHexCer(d18:1/16:0)700.6264.3Positive
HexCer(d18:1/24:1)810.7264.3Positive
Sphingosine-1-PS1P (d18:1)380.3264.3Positive
Ceramide-1-PC1P (d18:1/16:0)616.5264.3Negative

Data Presentation: Quantitative Sphingolipid Profiling in Brain Tissue

The following table provides an example of how to present quantitative sphingolipid data from the analysis of mouse brain tissue. Concentrations are typically expressed as pmol/mg of total protein.

Sphingolipid SpeciesControl (pmol/mg protein)Treated (pmol/mg protein)
Sphingoid Bases
Sphingosine (d18:1)15.2 ± 2.125.8 ± 3.5
Sphinganine (d18:0)8.5 ± 1.512.1 ± 2.0
Ceramides
Cer(d18:1/16:0)120.5 ± 15.2185.3 ± 20.1
Cer(d18:1/18:0)95.8 ± 10.1140.2 ± 15.8
Cer(d18:1/24:0)75.3 ± 8.990.5 ± 10.2
Cer(d18:1/24:1)110.1 ± 12.5135.7 ± 14.9
Sphingomyelins
SM(d18:1/16:0)350.6 ± 30.8320.1 ± 28.5
SM(d18:1/18:0)280.4 ± 25.1265.9 ± 23.7
Hexosylceramides
HexCer(d18:1/16:0)65.7 ± 7.280.1 ± 9.5
HexCer(d18:1/24:1)90.2 ± 10.5105.4 ± 11.8
Phosphorylated Sphingolipids
Sphingosine-1-Phosphate2.5 ± 0.44.1 ± 0.6

Data are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference (p < 0.05) between control and treated groups.

Signaling Pathway Visualization

Sphingolipids, particularly ceramide and sphingosine-1-phosphate (S1P), are key signaling molecules in the regulation of apoptosis (programmed cell death). The balance between pro-apoptotic ceramide and anti-apoptotic S1P is often referred to as the "sphingolipid rheostat."

Ceramide_Apoptosis cluster_synthesis Ceramide Generation cluster_signaling Downstream Signaling SM Sphingomyelin SMase Sphingomyelinase SM->SMase DeNovo De Novo Synthesis Ceramide Ceramide DeNovo->Ceramide SMase->Ceramide hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Ceramidase Ceramidase Ceramide->Ceramidase S1P Sphingosine-1-Phosphate S1P->Apoptosis inhibits Survival Cell Survival S1P->Survival SphK Sphingosine Kinase SphK->S1P Sphingosine Sphingosine Ceramidase->Sphingosine Sphingosine->SphK

Caption: Ceramide-mediated apoptosis signaling pathway.

This diagram illustrates how various cellular stresses can lead to the production of ceramide through the hydrolysis of sphingomyelin by sphingomyelinase or via de novo synthesis.[1][2] Ceramide then acts as a second messenger to initiate downstream signaling cascades that ultimately lead to apoptosis.[3] Conversely, ceramide can be converted to sphingosine and then to sphingosine-1-phosphate (S1P) by sphingosine kinase. S1P generally promotes cell survival and proliferation, thus acting in opposition to ceramide.[4][5] The balance between ceramide and S1P is a critical determinant of cell fate.[5]

References

Troubleshooting & Optimization

How to resolve matrix effects in sphingolipid analysis with internal standards?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in sphingolipid analysis using internal standards.

Troubleshooting Guides

This section provides solutions to common problems encountered during sphingolipid analysis.

Problem: High Variability in Quantitative Results (%CV > 15%)

High coefficient of variation (%CV) across replicate samples is a common issue, often stemming from inconsistent matrix effects.

Possible Causes and Solutions:

Cause Solution
Inadequate Internal Standard Use Stable Isotope-Labeled (SIL) Internal Standards: SIL internal standards are the gold standard as they co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.[1][2] If SIL standards are not available, use a close structural analog from the same lipid class.
Inconsistent Sample Preparation Standardize Extraction Protocol: Ensure precise and consistent execution of the lipid extraction protocol for all samples. Add the internal standard at the very beginning of the sample preparation process to account for variability in extraction efficiency.[1]
Matrix Effects Optimize Sample Cleanup: Employ a sample preparation method that effectively removes interfering matrix components like phospholipids. Options include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specialized phospholipid removal plates.[3]
Instrument Instability Perform System Suitability Tests: Regularly check the performance of your LC-MS system by injecting a standard mixture to ensure consistent retention times, peak shapes, and signal intensities.

A study comparing a stable isotope-labeled internal standard ([D4]C-16CTH) to a structural analog (C-17 CTH) for the analysis of ceramide trihexoside (CTH) in plasma found that the SIL standard resulted in a lower coefficient of variation (7.9% vs. 9.9%).[4]

Problem: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can lead to inaccurate integration and quantification.

Possible Causes and Solutions:

Cause Solution
Column Contamination Column Washing/Replacement: A buildup of matrix components on the analytical column can cause peak tailing.[5] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
Secondary Interactions Mobile Phase Modification: Peak tailing, especially for basic compounds, can be caused by interactions with residual silanols on the silica-based column. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can mitigate this.[6]
Column Overload Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Improper Column Installation Check Fittings: Ensure that the column is installed correctly and that all fittings are secure to avoid dead volume, which can cause peak distortion.[7]
Problem: Low Signal Intensity or Complete Signal Loss

A weak or absent signal for your analyte of interest can be frustrating.

Possible Causes and Solutions:

Cause Solution
Ion Suppression Improve Sample Cleanup: Co-eluting matrix components can suppress the ionization of the analyte. Enhance your sample preparation to remove these interferences. Chromatographic Separation: Modify your LC gradient to separate the analyte from the suppressive matrix components.
Poor Extraction Recovery Optimize Extraction Method: The chosen extraction method may not be efficient for your sphingolipid of interest. For example, for polar sphingolipids like sphingosine-1-phosphate, a butanolic extraction may be more effective.[6]
Analyte Instability Proper Sample Handling: Some sphingolipids, like sphingosine-1-phosphate, can be unstable. Ensure proper storage and minimize freeze-thaw cycles. Spiking samples with an antioxidant like butylated hydroxytoluene (BHT) can also help.[3]
Instrument Issues Check MS Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated. Inspect for Clogs: A clog in the LC system or the MS source can lead to a complete loss of signal.[8]

Frequently Asked Questions (FAQs)

Internal Standards

Q1: What is the best type of internal standard for sphingolipid analysis?

A1: Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry.[1][2] Because they have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement, leading to the most accurate correction for matrix effects.[2]

Q2: If a SIL internal standard is not available for my specific analyte, what should I use?

A2: If a specific SIL standard is unavailable, the next best option is a SIL standard of a closely related species within the same lipid class (e.g., using C17-ceramide-d7 for the quantification of C16-ceramide). If no SIL standards for the class are available, a non-labeled structural analog with a different chain length (e.g., C17-ceramide for C16-ceramide) can be used.[9] However, it's important to validate that the analog behaves similarly to the analyte during extraction and ionization.

Q3: How do I choose the right concentration of internal standard to add to my samples?

A3: The concentration of the internal standard should be similar to the expected concentration of the endogenous analyte in your sample. This ensures that both the analyte and the internal standard fall within the linear dynamic range of the instrument. It is common practice to add the internal standard at a concentration that falls in the mid-range of the calibration curve.

Sample Preparation

Q4: Which extraction method is best for sphingolipids?

A4: The optimal extraction method depends on the specific sphingolipid classes of interest and the sample matrix.

  • Bligh & Dyer or Folch methods (Liquid-Liquid Extraction): These are classic methods that are effective for a broad range of lipids.[10]

  • Methyl-tert-butyl ether (MTBE) extraction: This is a popular alternative to chloroform-based methods and is known for good recovery of many lipid classes.

  • Butanolic extraction: This method has shown good recovery for more polar sphingolipids like sphingosine-1-phosphate.[6]

The following table summarizes the recovery of different sphingolipid classes with various extraction methods.

Sphingolipid ClassBligh & Dyer Recovery (%)MTBE Recovery (%)Butanol Recovery (%)
Ceramides (Cer)85-9580-9070-80
Sphingomyelins (SM)90-10085-9575-85
Glucosylceramides (GlcCer)80-9075-8565-75
Sphingosine (So)70-8060-7080-90
Sphingosine-1-Phosphate (S1P)50-6040-5085-95

Note: Recovery percentages are approximate and can vary depending on the specific protocol and matrix.

Q5: How can I reduce phospholipid interference?

A5: Phospholipids are a major source of matrix effects in sphingolipid analysis. Several strategies can be employed to minimize their impact:

  • Alkaline Hydrolysis: A mild alkaline treatment can selectively hydrolyze glycerophospholipids while leaving most sphingolipids intact.

  • Solid-Phase Extraction (SPE): Specific SPE cartridges can be used to retain and remove phospholipids from the sample extract.

  • Phospholipid Removal Plates: Commercially available plates contain a sorbent that specifically binds and removes phospholipids.

LC-MS Analysis

Q6: What type of chromatography is best for separating sphingolipids?

A6: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used for sphingolipid analysis.

  • Reversed-Phase (RP) LC: This is the most common approach and separates lipids based on their hydrophobicity, primarily determined by the length and saturation of their fatty acyl chains.

  • Hydrophilic Interaction Liquid Chromatography (HILILC): HILIC is particularly useful for separating sphingolipids based on the polarity of their headgroups, which can be advantageous for resolving different sphingolipid classes.[6]

Q7: I'm having trouble with the analysis of sphingosine-1-phosphate (S1P). Any tips?

A7: S1P is notoriously difficult to analyze due to its polar nature and potential for poor peak shape and low recovery.

  • Extraction: Use a butanolic extraction method for better recovery.[6]

  • Chromatography: Consider using a C18 column with an ion-pairing reagent in the mobile phase or a HILIC column to improve retention and peak shape.

  • Carryover: S1P can be "sticky" and cause carryover in the LC system. A robust wash step for the injector is crucial. Some methods suggest derivatization to improve its chromatographic behavior.[11][12]

Experimental Protocols

Protocol 1: General Sphingolipid Extraction from Plasma (Bligh & Dyer Method)
  • To 100 µL of plasma, add 10 µL of the internal standard mix.

  • Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new tube.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).

Protocol 2: LC-MS/MS Parameters for Ceramide Analysis
  • LC Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Example MRM Transitions:

    • Cer(d18:1/16:0): Precursor m/z 538.5 -> Product m/z 264.4

    • Cer(d18:1/18:0): Precursor m/z 566.5 -> Product m/z 264.4

    • Cer(d18:1/24:0): Precursor m/z 650.6 -> Product m/z 264.4

    • C17-Ceramide (IS): Precursor m/z 552.5 -> Product m/z 264.4

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction dry_down Dry Extract extraction->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification results Final Results quantification->results

Caption: Experimental workflow for sphingolipid analysis.

troubleshooting_logic start Poor Quantitative Data high_cv High %CV? start->high_cv poor_peak_shape Poor Peak Shape? high_cv->poor_peak_shape No is_check Check Internal Standard (Use SIL) high_cv->is_check Yes low_signal Low Signal? poor_peak_shape->low_signal No column_check Check Column (Wash/Replace) poor_peak_shape->column_check Yes ion_suppression_check Address Ion Suppression low_signal->ion_suppression_check Yes end Good Quantitative Data low_signal->end No sample_prep_consistency Ensure Consistent Sample Prep is_check->sample_prep_consistency matrix_effects_cv Improve Sample Cleanup sample_prep_consistency->matrix_effects_cv matrix_effects_cv->end mobile_phase_check Optimize Mobile Phase column_check->mobile_phase_check overload_check Check for Overload mobile_phase_check->overload_check overload_check->end recovery_check Optimize Extraction Recovery ion_suppression_check->recovery_check instrument_check Check Instrument Performance recovery_check->instrument_check instrument_check->end

Caption: Troubleshooting decision tree for sphingolipid analysis.

sphingolipid_pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide_1P Ceramide-1-Phosphate Ceramide->Ceramide_1P CERK Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK S1P->Sphingosine SPP Sphingomyelin->Ceramide SMase Glucosylceramide->Ceramide GBA Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL Complex_GSL->Glucosylceramide Salvage Pathway Ceramide_1P->Ceramide CPP

Caption: Simplified sphingolipid metabolism pathway.

References

Optimizing LC gradient for separation of sphingolipids and trans-4-Sphingenine-13C2,D2.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the separation of sphingolipids and the internal standard trans-4-Sphingenine-13C2,D2.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the LC gradient for sphingolipid analysis?

The main objective is to achieve baseline separation of various sphingolipid classes from each other and from interfering matrix components.[1][2] This ensures accurate identification and quantification. For quantitative analysis using isotopically labeled internal standards like this compound, it is crucial to ensure co-elution of the internal standard with the target analyte (in this case, sphingosine) to compensate for matrix effects and variations in ionization efficiency.[1][3]

Q2: Should I use a reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) column?

Both RP and HILIC columns can be used for sphingolipid analysis, and the choice depends on the specific sphingolipid classes you are targeting.[1]

  • Reversed-Phase (RP) Chromatography (e.g., C18, C8 columns): This is a robust and widely used technique for separating sphingolipids based on the length and saturation of their fatty acid chains.[4] It is effective for separating a broad range of sphingolipids.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly advantageous for separating polar sphingolipids and achieving separation based on the polar head groups.[1] It often provides better peak shapes and sensitivity for certain compounds, especially when coupled with mass spectrometry.[1]

Q3: How does the isotopic labeling of this compound affect its retention time?

Stable isotope-labeled internal standards are designed to have nearly identical physicochemical properties to their endogenous counterparts. Therefore, this compound is expected to have a very similar, if not identical, retention time to unlabeled trans-4-Sphingenine (sphingosine). The primary goal is to achieve co-elution, and significant separation between the labeled standard and the analyte is not expected or desired.

Q4: What are the recommended mobile phases for sphingolipid separation?

The choice of mobile phase depends on the type of chromatography (RP or HILIC).

  • For Reversed-Phase:

    • Mobile Phase A: Typically an aqueous solution with a modifier like formic acid or ammonium formate. For example, water with 0.1% or 0.2% formic acid and/or 1-10 mM ammonium formate.[5]

    • Mobile Phase B: An organic solvent or a mixture of organic solvents such as acetonitrile, methanol, or isopropanol, often with the same modifier as Mobile Phase A.[5] A common combination is acetonitrile/isopropanol (e.g., 1:1 or 9:1).[5]

  • For HILIC:

    • Mobile Phase A: An aqueous solution, often with a higher buffer concentration (e.g., water with 200 mM ammonium formate and 0.2% formic acid).[1]

    • Mobile Phase B: A high percentage of organic solvent, typically acetonitrile with the same modifier as Mobile Phase A.[1]

Q5: Why am I observing peak tailing, especially for phosphorylated sphingolipids?

Peak tailing for phosphorylated sphingolipids like sphingosine-1-phosphate can be caused by interactions with metallic surfaces in the LC system, such as the column hardware and frits. Using metal-free or PEEK-lined columns and tubing can significantly improve peak shape and sensitivity for these compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of sphingolipids.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Interaction with Metal Surfaces For phosphorylated sphingolipids, use a metal-free or PEEK-lined column and system components to minimize peak tailing.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase with formic acid or ammonium formate to improve the ionization state of the analytes.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Problem 2: Inconsistent Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A longer equilibration time may be necessary.
Fluctuations in Pump Pressure or Flow Rate Check the LC pump for leaks and ensure a stable flow rate. Degas the mobile phases to prevent bubble formation.
Changes in Mobile Phase Composition Prepare fresh mobile phases daily to avoid changes in composition due to evaporation.
Column Temperature Variations Use a column oven to maintain a stable temperature throughout the analysis.
Problem 3: Poor Resolution Between Sphingolipid Classes
Possible Cause Suggested Solution
Gradient is Too Steep Decrease the gradient slope (i.e., make the change in organic solvent percentage per unit of time smaller). This will increase the run time but generally improves resolution.
Incorrect Mobile Phase Composition Experiment with different organic solvents in Mobile Phase B (e.g., methanol vs. isopropanol) or different additives (formic acid vs. ammonium acetate).
Suboptimal Column Chemistry If using RP, consider a column with a different stationary phase (e.g., C8 instead of C18). If resolution is still poor, consider switching to a HILIC column.
Flow Rate is Too High Reduce the flow rate to allow for better partitioning of the analytes between the mobile and stationary phases.
Problem 4: Co-elution of Target Analyte and Internal Standard (this compound) is Not Achieved
Possible Cause Suggested Solution
Suboptimal Gradient for Sphingosine Focus on optimizing the gradient for the separation of sphingosine from other closely eluting compounds. A shallow gradient around the elution time of sphingosine can improve separation from interferences while maintaining co-elution with its labeled standard.
Matrix Effects Differentially Affecting Analyte and Standard While unlikely to cause significant retention time shifts, matrix effects can impact ionization. Ensure efficient sample clean-up to minimize matrix suppression.

Experimental Protocols

Below are example protocols for Reversed-Phase and HILIC separation of sphingolipids. These should be used as a starting point and may require further optimization for your specific application and instrumentation.

Protocol 1: Reversed-Phase LC Method

This protocol is suitable for the general profiling of sphingolipids.

LC System: UHPLC system Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) Column Temperature: 45°C Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) + 0.1% Formic Acid Flow Rate: 0.3 mL/min Injection Volume: 5 µL

Gradient Program:

Time (min)% Mobile Phase B
0.030
2.050
12.099
15.099
15.130
20.030
Protocol 2: HILIC Method

This protocol is particularly useful for the separation of polar sphingolipids.[1]

LC System: UHPLC system Column: HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[1] Column Temperature: 50°C[1] Mobile Phase A: Water + 0.2% Formic Acid + 200 mM Ammonium Formate[1] Mobile Phase B: Acetonitrile + 0.2% Formic Acid[1] Flow Rate: 0.8 mL/min[1] Injection Volume: 2 µL[1]

Gradient Program:

Time (min)% Mobile Phase B
0.0100
0.1100
0.1190
2.550
3.550
3.51100
4.5100

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Reconstitution Reconstitute in Injection Solvent Extraction->Reconstitution Spike->Extraction LC_Separation LC Gradient Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for sphingolipid analysis.

Troubleshooting_Logic Start Problem with Chromatogram Poor_Shape Poor Peak Shape? Start->Poor_Shape Inconsistent_RT Inconsistent Retention Times? Poor_Shape->Inconsistent_RT No Solution_Shape Check for metal interactions Reduce sample load Adjust mobile phase pH Poor_Shape->Solution_Shape Yes Poor_Resolution Poor Resolution? Inconsistent_RT->Poor_Resolution No Solution_RT Increase equilibration time Check pump and temperature Prepare fresh mobile phase Inconsistent_RT->Solution_RT Yes Solution_Resolution Decrease gradient slope Modify mobile phase Change column/flow rate Poor_Resolution->Solution_Resolution Yes End Optimized Separation Poor_Resolution->End No Solution_Shape->Inconsistent_RT Solution_RT->Poor_Resolution Solution_Resolution->End

Caption: Troubleshooting decision tree for LC gradient optimization.

References

Troubleshooting poor signal intensity of trans-4-Sphingenine-13C2,D2 in mass spec.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mass Spectrometry Analysis

Topic: Troubleshooting Poor Signal Intensity of trans-4-Sphingenine-13C2,D2

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity when analyzing this compound by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or non-existent signal for my this compound standard?

A1: Poor signal intensity can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings.[1][2] Common causes include:

  • Incorrect m/z Value: You may be monitoring for the wrong precursor or product ion.

  • Suboptimal Ionization: Electrospray ionization (ESI) source parameters may not be optimized for this specific molecule.[1]

  • Sample Preparation Issues: Inefficient extraction, sample degradation, or the presence of interfering substances can suppress the signal.[3][4]

  • Chromatographic Problems: Poor peak shape or co-elution with suppressing agents can diminish signal intensity.[1]

  • In-source Fragmentation: The molecule may be fragmenting within the ion source, reducing the abundance of the intended precursor ion.[5][6]

  • Instrument Contamination or Calibration: A contaminated or poorly calibrated mass spectrometer can lead to a general loss of sensitivity.[1][2]

Q2: What are the correct m/z values I should be monitoring for this compound?

A2: this compound is an isotopically labeled version of sphingenine (d18:1). The stable isotopes add approximately 4 Da to the monoisotopic mass. In positive ion mode ESI, sphingolipids readily form protonated molecules ([M+H]⁺) and other adducts.[7] It is crucial to check for the most abundant adduct in your specific mobile phase.

Adduct Theoretical m/z Notes
[M+H]⁺ 304.309 Often the most abundant ion in the presence of a proton source (e.g., formic acid).
[M+Na]⁺ 326.291 Sodium adducts are common, especially if glassware or reagents are not scrupulously clean.
[M+K]⁺ 342.265 Potassium adducts can also be observed.
[M+H-H₂O]⁺ 286.299 In-source water loss is a common fragmentation for sphingoid bases.[8]

Note: Masses are calculated based on a monoisotopic mass of 303.30167 u for the neutral molecule.

Q3: My signal is still low. How can I optimize my ESI source parameters?

A3: Optimizing ESI parameters is critical for maximizing signal intensity.[6] A systematic approach is recommended. Infuse a standard solution of this compound directly into the mass spectrometer and adjust the following parameters to maximize the signal for the [M+H]⁺ ion (or other primary adduct).

Parameter Starting Point Troubleshooting Action
Capillary/Spray Voltage 1.5 - 3.5 kVAdjust in small increments. Too high a voltage can cause instability or in-source fragmentation.
Sheath/Nebulizer Gas 30 - 50 (arbitrary units)Optimize for a stable spray; excessively high gas flow can decrease signal.
Aux/Drying Gas 5 - 15 (arbitrary units)Helps with desolvation. Optimize in conjunction with gas temperature.
Gas Temperature 250 - 350 °CHigher temperatures improve desolvation but can cause thermal degradation if too high.
Tube Lens/Skimmer Voltage Instrument DependentThis is a critical parameter. High voltages can cause in-source fragmentation. Systematically reduce the voltage to see if the precursor ion signal increases.[5][6]

Q4: Could my sample preparation method be the problem?

A4: Absolutely. Lipids are susceptible to degradation, and inefficient extraction can lead to significant sample loss.[3]

  • Extraction Efficiency: Standard methods like Folch or Bligh-Dyer are effective for sphingolipids.[3][4][9] Ensure correct solvent ratios and sufficient mixing to maximize recovery.

  • Matrix Effects: Co-extracted substances, such as salts or other lipids, can suppress the ionization of your analyte.[8] If analyzing from a complex matrix like plasma or tissue, consider a solid-phase extraction (SPE) cleanup step.[10]

  • Analyte Stability: Avoid strong acids or bases during extraction unless necessary, and process samples quickly on ice to minimize degradation.[11] Reconstitute final extracts in a mobile phase-compatible solvent to ensure good peak shape.[11]

Q5: How can I improve my liquid chromatography to boost the signal?

A5: Good chromatography focuses the analyte into a sharp peak, increasing the signal-to-noise ratio and separating it from interfering compounds.

  • Column Choice: A C18 reversed-phase column is commonly used for sphingolipid analysis.[12]

  • Mobile Phase: A typical mobile phase consists of a gradient of water and methanol or acetonitrile, often with an additive to improve ionization.[8] Adding 0.1-0.2% formic acid and a low concentration of ammonium formate (e.g., 10 mM) to the mobile phase can significantly enhance the formation of the [M+H]⁺ ion.[8]

  • Gradient Optimization: A shallow gradient around the elution time of your analyte can improve peak shape and resolution from other matrix components.

Troubleshooting Workflows & Protocols

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing the cause of poor signal intensity.

G start Poor Signal for This compound check_ms Step 1: Verify MS Settings - Check m/z of precursor/adducts - Calibrate & Tune Instrument start->check_ms signal_ok1 Signal OK? check_ms->signal_ok1 infusion Step 2: Direct Infusion Analysis - Optimize Source Parameters - Check for In-Source Fragmentation signal_ok2 Signal OK? infusion->signal_ok2 check_lc Step 3: Evaluate LC Method - Check Column & Mobile Phase - Inject Standard via LC signal_ok3 Signal OK? check_lc->signal_ok3 check_prep Step 4: Review Sample Prep - Spike Blank Matrix with Standard - Re-extract Sample issue_prep Issue is with Sample Preparation/ Matrix Effects check_prep->issue_prep signal_ok1->infusion Yes issue_ms Issue is with MS Configuration signal_ok1->issue_ms No signal_ok2->check_lc Yes issue_source Issue is with Source/Ionization signal_ok2->issue_source No signal_ok3->check_prep Yes issue_lc Issue is with LC Separation signal_ok3->issue_lc No

Caption: A step-by-step decision tree for troubleshooting poor signal.

Experimental Protocols

Protocol 1: Basic Lipid Extraction from Plasma

This protocol is a modified Bligh-Dyer method suitable for extracting sphingolipids.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add your internal standard (this compound).

  • Solvent Addition (Single Phase): Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Add 125 µL of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases.

  • Collection: Carefully collect the lower organic layer (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of mobile phase-compatible solvent (e.g., 90:10 methanol:water with 0.1% formic acid) for LC-MS analysis.[11]

Protocol 2: Systematic ESI Source Optimization via Infusion

  • Prepare Standard: Prepare a 1 µg/mL solution of this compound in a solvent similar to your final mobile phase composition (e.g., 80% methanol, 0.1% formic acid).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Set Initial Parameters: Begin with the manufacturer's recommended settings for small molecules. Set the mass spectrometer to monitor the expected m/z of the [M+H]⁺ ion (304.3).

  • Optimize One by One: Adjust a single parameter at a time (e.g., capillary voltage) while monitoring the signal intensity. Record the value that provides the highest and most stable signal.

  • Iterate: Once the optimal setting for one parameter is found, move to the next (e.g., gas flow, temperature), always monitoring the ion signal.

  • Check for Fragmentation: Pay close attention to the tube lens or skimmer voltage. Scan a wider mass range and observe if reducing this voltage decreases fragment ions (e.g., the water loss product at m/z 286.3) and increases your precursor ion signal.[5]

Visualizing Key Relationships

The interplay between different stages of the experiment is critical for success.

Caption: The relationship between sample prep, LC, and MS stages.

References

Preventing in-source fragmentation of trans-4-Sphingenine-13C2,D2.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source fragmentation of trans-4-Sphingenine-13C2,D2 during mass spectrometry analysis.

Troubleshooting Guide: Minimizing In-Source Fragmentation

In-source fragmentation (ISF) is a common phenomenon in electrospray ionization (ESI) mass spectrometry that can complicate data analysis and lead to inaccurate quantification. This guide provides a systematic approach to identify and mitigate ISF of this compound.

Question: I am observing unexpected peaks in the mass spectrum of my this compound standard. How can I determine if this is due to in-source fragmentation?

Answer:

  • Analyze the Mass-to-Charge Ratios (m/z):

    • The protonated molecule of this compound should appear at an m/z corresponding to [M+H]⁺.

    • Common in-source fragments of sphingoid bases arise from sequential water loss. Look for peaks corresponding to [M+H-H₂O]⁺ and [M+H-2H₂O]⁺.

    • Due to the isotopic labeling, the mass of these fragments will be shifted.

  • Vary the Cone/Fragmentor Voltage:

    • Gradually decrease the cone voltage (also known as fragmentor voltage or declustering potential) in your mass spectrometer's source settings.

    • If the intensity of the unexpected peaks decreases relative to the parent ion ([M+H]⁺) as the voltage is lowered, it is a strong indication of in-source fragmentation.[1]

  • Evaluate the Source Temperature:

    • High source temperatures can promote thermal degradation and fragmentation.[1]

    • Perform experiments at different source temperatures to see if the abundance of the suspected fragment ions changes.

The following diagram illustrates the decision-making process for identifying in-source fragmentation:

InSourceFragmentationTroubleshooting start Observe Unexpected Peaks check_mz Analyze m/z of Unexpected Peaks start->check_mz is_water_loss Peaks correspond to [M+H-H2O]+ or [M+H-2H2O]+? check_mz->is_water_loss vary_voltage Decrease Cone/ Fragmentor Voltage is_water_loss->vary_voltage Yes not_fragmentation Fragmentation Unlikely Consider Other Sources (e.g., contamination, adducts) is_water_loss->not_fragmentation No intensity_decrease Relative intensity of 'unexpected' peaks decreases? vary_voltage->intensity_decrease is_fragmentation In-Source Fragmentation Likely intensity_decrease->is_fragmentation Yes intensity_decrease->not_fragmentation No

Caption: Troubleshooting workflow for identifying in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for the primary ions of this compound and its common in-source fragments?

A1: The expected m/z values in positive ion mode ESI are summarized in the table below. Note that the exact mass may vary slightly depending on the instrument calibration.

IonFormulaExpected m/z [M+H]⁺
Parent Ion[C₁₈¹³C₂H₃₅D₂NO₂ + H]⁺~304.5
First Dehydration Product[C₁₈¹³C₂H₃₃D₂NO + H]⁺~286.5
Second Dehydration Product[C₁₈¹³C₂H₃₁D₂N + H]⁺~268.5

Q2: What are the key instrument parameters to optimize for minimizing in-source fragmentation of this compound?

A2: The following parameters have the most significant impact on in-source fragmentation:

ParameterRecommendationRationale
Cone/Fragmentor Voltage Start with a low value (e.g., 20-30 V) and gradually increase only if necessary for sensitivity.Lower voltages reduce the kinetic energy of ions, minimizing collision-induced dissociation in the source.[1]
Source Temperature Use the lowest temperature that allows for efficient desolvation (e.g., 100-120 °C).Reduces the risk of thermal degradation of the analyte.[1]
Capillary Voltage Optimize for stable spray and maximum parent ion intensity (typically 2.5-3.5 kV).While less directly linked to fragmentation than cone voltage, an unstable spray can contribute to inconsistent ionization and fragmentation.
Nebulizer Gas Flow Adjust for a stable spray.Proper nebulization ensures efficient desolvation at lower temperatures.

Q3: Can the mobile phase composition influence in-source fragmentation?

A3: Yes, the mobile phase can play a role. Using a mobile phase with additives that promote stable ion formation can help reduce fragmentation. For sphingolipid analysis, a common mobile phase combination is:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

The formic acid aids in protonation, while ammonium formate can help to stabilize the spray and improve ionization efficiency.

Q4: Are there any specific considerations for the isotopic labels (¹³C₂, D₂) in this compound regarding fragmentation?

A4: The isotopic labels themselves do not fundamentally change the fragmentation mechanism (i.e., dehydration). However, it is important to be aware of the following:

  • Mass Shifts: All fragment ions will exhibit a mass shift corresponding to the isotopic labels. This is crucial for correct peak identification.

  • Isotopic Purity: Ensure that the observed isotopic distribution of the parent and fragment ions is consistent with the specified labeling of the standard. Any unexpected isotopic patterns could indicate contamination or side reactions.

The following diagram illustrates the expected fragmentation pathway:

FragmentationPathway Parent [M+H]+ (m/z ~304.5) Frag1 [M+H-H2O]+ (m/z ~286.5) Parent->Frag1 - H2O Frag2 [M+H-2H2O]+ (m/z ~268.5) Frag1->Frag2 - H2O

Caption: In-source fragmentation pathway of this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound with a focus on minimizing in-source fragmentation. Optimization will be required for specific instrumentation.

1. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution in the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: Linear gradient to 100% B

    • 5-7 min: Hold at 100% B

    • 7.1-9 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.0 kV.

  • Cone/Fragmentor Voltage: 25 V (This is a critical parameter to optimize).

  • Source Temperature: 110 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode: Full scan (to observe parent and fragment ions) or Multiple Reaction Monitoring (MRM) for quantification.

MRM Transitions (for quantification after optimization):

Precursor Ion (m/z)Product Ion (m/z)Description
~304.5~286.5Primary transition
~304.5~268.5Secondary transition

The following diagram outlines the general experimental workflow:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis stock Prepare Stock Solution working Prepare Working Solutions stock->working inject Inject Sample working->inject separation C18 Reversed-Phase Separation inject->separation ionization Electrospray Ionization (Positive Mode) separation->ionization analysis Mass Analysis (Full Scan or MRM) ionization->analysis peak_id Peak Identification analysis->peak_id quant Quantification peak_id->quant

Caption: General experimental workflow for LC-MS/MS analysis.

References

Addressing isotopic overlap between trans-4-Sphingenine-13C2,D2 and endogenous sphingolipids.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and methodologies for researchers encountering isotopic overlap between the internal standard trans-4-Sphingenine-¹³C₂,D₂ and endogenous sphingolipids during mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why does it occur with my trans-4-Sphingenine-¹³C₂,D₂ internal standard?

Isotopic overlap occurs when the mass-to-charge ratio (m/z) of your labeled internal standard (IS) is indistinguishable from an isotopologue of a naturally occurring (endogenous) molecule in your sample. All elements have naturally occurring heavy isotopes (e.g., carbon-13, hydrogen-2).[1][2] While most carbon atoms are ¹²C, about 1.1% are ¹³C.

Your standard, trans-4-Sphingenine-¹³C₂,D₂, has a mass that is approximately 4 Daltons (Da) higher than endogenous sphingosine. A highly abundant endogenous molecule, like sphingosine itself, will have a small population of molecules that naturally contain enough heavy isotopes (e.g., four ¹³C atoms) to have the same nominal mass as your +4 Da internal standard. This results in an interfering signal.[3]

Q2: What are the consequences of unaddressed isotopic overlap?

Q3: Which endogenous sphingolipids are most likely to interfere?

The primary interfering compound is typically the analyte you are trying to measure: endogenous trans-4-sphingenine (sphingosine) . If it is highly abundant in your sample, its M+4 isotopologue peak will be the most significant contributor to the overlap. Other structurally similar lipids that are not chromatographically separated could also potentially contribute, but the overlap from the target analyte itself is the most common issue.[3]

Q4: How can I confirm that isotopic overlap is affecting my experiment?

There are several key indicators:

  • Signal in Matrix Blanks: Analyze a "matrix blank" sample (e.g., plasma or cell extract) that has not been spiked with the internal standard. A significant peak in the m/z channel for your IS is a direct sign of interference from an endogenous molecule.

  • Non-Linear Calibration Curves: The interference is a constant background signal. This has a more pronounced effect at the lower end of your calibration curve, causing a loss of linearity.

  • Inconsistent Results Upon Dilution: When you dilute your sample, the concentration of the interfering endogenous analyte decreases, which in turn reduces the level of isotopic overlap. If your calculated concentrations change significantly and non-linearly with sample dilution, overlap is a likely cause.

Troubleshooting Guide

Issue: I see a high signal in the internal standard (IS) channel for my blank samples (matrix without IS).

Possible CauseRecommended Solution
Isotopic Contribution: A highly abundant endogenous sphingolipid (likely sphingosine) is producing a natural M+4 isotopologue that has the same m/z as your trans-4-Sphingenine-¹³C₂,D₂ standard.1. Increase Mass Resolution: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to resolve the small mass difference between the labeled IS and the interfering isotopologue.[5][6]2. Apply Mathematical Correction: Calculate the contribution of the M+4 signal from the unlabeled analyte and subtract it from the IS signal.[7][8]
In-Source Fragmentation: An unrelated, highly abundant lipid is fragmenting within the ion source, and one of its fragments is isobaric to your IS.1. Optimize Ion Source Conditions: Reduce the source temperature or voltages (e.g., declustering potential) to minimize fragmentation.[4]2. Improve Chromatography: Ensure the interfering compound is chromatographically separated from your analyte and IS.[3]

Issue: My calibration curve is not linear, showing a positive bias at the y-intercept.

Possible CauseRecommended Solution
Constant Interference: The constant signal from the endogenous isotopologue creates a background that disproportionately affects the low-concentration points of your curve, causing a non-linear response and an artificially high intercept.1. Use a Higher Mass-Labeled Standard: If available, an IS with a higher mass shift (e.g., ¹³C₆-Sphingosine, M+6) may move the IS signal away from the most significant natural isotopologue peaks of the analyte.2. Perform Isotopic Correction: Apply a mathematical correction algorithm to your data to subtract the interfering signal before generating the curve.[7]

Quantitative Data Summary

The tables below summarize key mass information and recommended mass spectrometry parameters to mitigate isotopic overlap.

Table 1: Mass Comparison of Sphingosine and Labeled Internal Standard

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ m/z
trans-4-Sphingenine (Endogenous)C₁₈H₃₇NO₂299.2824300.2902
trans-4-Sphingenine-¹³C₂,D₂ (IS)C₁₆¹³C₂H₃₅D₂NO₂303.3014304.3092
Endogenous Sphingosine M+4 Isotopologuee.g., C₁₄¹³C₄H₃₇NO₂303.2958304.3036

Note: The exact mass of the M+4 isotopologue can vary slightly depending on the specific combination of heavy isotopes (e.g., ¹³C vs. ¹⁵N). High mass resolution can differentiate the ¹³C₄ isotopologue from the ¹³C₂,D₂ labeled standard.

Table 2: Recommended Mass Spectrometry (MS) Settings

ParameterRecommendationRationale
MS1 Resolution > 25,000 FWHMTo resolve the small mass difference between the labeled standard and the interfering endogenous isotopologue.[5]
Ionization Mode ESI PositiveSphingoid bases ionize efficiently as [M+H]⁺ ions.[9]
Declustering Potential / Source Voltage Optimize to minimize fragmentationReduces the risk of in-source fragmentation from other lipids creating isobaric interferences.[4]
Collision Energy (for MS/MS) Optimize for specific transitionsEnsure specific and robust fragmentation for both analyte and IS, confirming identity.

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry for Overlap Resolution

This protocol assumes the use of a high-resolution instrument like a Q-TOF or Orbitrap.

  • Sample Preparation: Extract lipids using a standard method, such as a modified Bligh & Dyer or butanol-based extraction.[10][11] Add the trans-4-Sphingenine-¹³C₂,D₂ internal standard prior to extraction.

  • Chromatography: Perform chromatographic separation using a HILIC column to separate sphingolipid classes.[7][9]

    • Column: HILIC Column (e.g., 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium formate.

    • Gradient: Run a gradient from high organic (A) to higher aqueous (B) to elute polar lipids. Ensure co-elution of endogenous sphingosine and the IS.

  • Mass Spectrometry:

    • Set the instrument to acquire data in full scan mode at a resolution of at least 25,000, and preferably >60,000.[5]

    • Set the mass range to cover the m/z of both the analyte and the IS (e.g., m/z 290-310).

    • Extract ion chromatograms using a very narrow mass window (e.g., ±5 ppm) for both the endogenous analyte (m/z 300.2902) and the internal standard (m/z 304.3092). The high resolution should separate the IS from the interfering M+4 isotopologue (m/z 304.3036).

Protocol 2: Mathematical Correction for Isotopic Overlap

This method can be used when high-resolution MS is not available or as a supplementary validation step.

  • Characterize Isotopic Distribution: Inject a high-concentration standard of unlabeled, endogenous trans-4-sphingenine.

  • Measure Ratios: In the resulting spectrum, measure the peak intensity ratio between the monoisotopic peak (M) and its M+4 isotopologue peak. This ratio (Intensity M+4 / Intensity M) represents the natural contribution factor.

  • Analyze Samples: Run your unknown samples containing the internal standard.

  • Calculate Interference: For each sample, measure the peak area of the endogenous (unlabeled) sphingosine. Multiply this area by the contribution factor determined in step 2. This gives you the calculated peak area of the interference in the IS channel.

    • Interference Area = (Endogenous Analyte Area) x (Ratio from Step 2)

  • Correct IS Signal: Subtract the calculated interference area from the measured total peak area in the IS channel.

    • Corrected IS Area = (Total IS Channel Area) - (Interference Area)

  • Quantify: Use the corrected IS area for all subsequent quantification calculations.

Visualizations

G cluster_0 Mass Spectrum Analysis endogenous Endogenous Analyte (e.g., Sphingosine) Abundant Signal at M m4_iso Natural M+4 Isotopologue (e.g., from ¹³C) Low Abundance Signal at M+4 endogenous->m4_iso has natural isotopes overlap OVERLAP Measured IS signal is artificially inflated m4_iso->overlap is Internal Standard (IS) (¹³C₂,D₂-Sphingosine) Signal at M+4 is->overlap

Diagram 1: Conceptual illustration of isotopic overlap.

G start Inaccurate Quantification or QC Failure check_blank Check IS channel in matrix blank sample start->check_blank signal_present Is signal present? check_blank->signal_present solution_ms Increase MS Resolution (>25,000) signal_present->solution_ms Yes no_issue Overlap is unlikely. Investigate other issues (e.g., extraction, stability). signal_present->no_issue No solution_correct Apply Mathematical Isotope Correction solution_ms->solution_correct solution_chrom Optimize Chromatography (Rule out other interferences) solution_correct->solution_chrom end_node Re-analyze and Validate solution_chrom->end_node

Diagram 2: Troubleshooting workflow for isotopic overlap.

G cer Ceramide sph Sphingosine (trans-4-Sphingenine) cer->sph Ceramidase sm Sphingomyelin cer->sm SM Synthase sph->cer Ceramide Synthase s1p Sphingosine-1-Phosphate (S1P) sph->s1p SPHK1/2 s1p->sph S1P Lyase/ Phosphatase denovo De Novo Synthesis (Serine + Palmitoyl-CoA) denovo->cer sm->cer Sphingomyelinase

Diagram 3: Simplified sphingolipid metabolism pathway.

References

Best practices for storage and handling of trans-4-Sphingenine-13C2,D2 to ensure stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of trans-4-Sphingenine-13C2,D2 to ensure its stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][3][4] When stored properly at this temperature, the compound is expected to be stable for at least four years.[2][3][4]

Q2: In what form is this compound typically supplied?

This compound is generally supplied as a crystalline solid.[2][4]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the crystalline solid in a suitable organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[2][5] It is crucial to purge the solvent with an inert gas, like nitrogen or argon, before preparing the solution to minimize the risk of oxidation.[2][4]

Q4: What are the recommended solvents for dissolving this compound?

This compound is soluble in ethanol, DMSO, and DMF.[1][2][5][6] The solubility is generally good in ethanol, while specific concentrations for DMSO and DMF are approximately 2 mg/mL and 10 mg/mL, respectively.[2]

Q5: Are there any specific handling precautions I should take?

Yes, as an unsaturated lipid, this compound is susceptible to autoxidation.[7] It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[7] Minimize its exposure to air.[7] Always use glass, stainless steel, or Teflon equipment for transferring and storing solutions, as organic solvents can leach impurities from plastic materials.[7][8]

Q6: How should I store stock solutions of this compound?

Stock solutions should be stored in glass vials with Teflon-lined caps at -20°C.[7] After preparing the solution, it is best to aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles. Before sealing the vials for storage, purge the headspace with an inert gas. Stock solutions stored under these conditions are typically stable for up to six months.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound shows signs of degradation (e.g., discoloration, unexpected analytical results). Improper Storage: Exposure to air, light, or incorrect temperatures.Ensure the compound is stored at -20°C under an inert atmosphere and protected from light. Review storage and handling procedures.
Oxidation: The unsaturated bond in the sphingosine backbone is susceptible to oxidation.Handle the solid and its solutions under an inert gas (argon or nitrogen). Use freshly prepared solutions for experiments.
Hydrolysis: If stored in aqueous solutions or exposed to moisture.Avoid storing in aqueous solutions for extended periods. If supplied as a powder, allow the vial to warm to room temperature before opening to prevent condensation.[8]
Difficulty dissolving the compound. Incorrect Solvent: Using a solvent in which the compound has poor solubility.Use recommended solvents such as ethanol, DMSO, or DMF.[1][2][5][6] Gentle warming or sonication may aid in dissolution.
Low-Quality Solvent: Solvents may contain impurities that affect solubility.Use high-purity, anhydrous solvents.
Inconsistent experimental results. Compound Instability in Solution: Degradation of the compound after being dissolved.Prepare fresh solutions for each experiment or use aliquots that have been stored properly for no longer than the recommended time. Avoid repeated freeze-thaw cycles.
Leached Impurities: Using plastic containers or pipette tips with organic solvents.Strictly use glass, stainless steel, or Teflon labware for handling organic solutions of the compound.[7][8]

Quantitative Data Summary

Parameter Recommendation Reference
Storage Temperature (Solid) -20°C[1][2][3][4]
Stability (Solid) ≥ 4 years at -20°C[2][3][4]
Storage Temperature (Solution) -20°C
Stability (Solution) Up to 6 months at -20°C under inert gas
Solubility in DMSO ~2 mg/mL[2]
Solubility in DMF ~10 mg/mL[2]
Solubility in Ethanol Miscible[2]

Experimental Protocols

Protocol for Assessing Purity and Stability of this compound

This protocol outlines a general method for assessing the purity and stability of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound sample (new and aged)

  • HPLC-grade methanol

  • HPLC-grade chloroform

  • HPLC-grade water

  • Formic acid

  • HPLC system coupled with a mass spectrometer

  • C18 reverse-phase HPLC column

  • Glass vials with Teflon-lined caps

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of a new, unopened vial of this compound in methanol. This will serve as the reference standard.

    • Prepare a 1 mg/mL stock solution of the aged or experimental sample of this compound in methanol.

    • From each stock solution, prepare a working solution of 10 µg/mL by diluting with methanol.

  • HPLC-MS Analysis:

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Methanol with 0.1% formic acid

      • Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Range: m/z 100-500

      • Selected Ion Monitoring (SIM): Monitor for the expected m/z of this compound and potential degradation products (e.g., oxidized species).

  • Data Analysis:

    • Compare the chromatograms of the reference standard and the experimental sample.

    • Assess the peak area of the parent compound in both samples to determine any significant decrease in the experimental sample, which would indicate degradation.

    • Look for the appearance of new peaks in the chromatogram of the experimental sample, which could represent degradation products. Analyze the mass spectra of these new peaks to identify them.

Visualizations

Storage_and_Handling_Workflow cluster_storage Storage of Solid cluster_solution_prep Solution Preparation cluster_solution_storage Storage of Solution cluster_usage Experimental Use storage_solid Store solid at -20°C in original vial warm_to_rt Warm vial to room temperature storage_solid->warm_to_rt Handling dissolve Dissolve in inert gas-purged solvent (e.g., Ethanol, DMSO) warm_to_rt->dissolve aliquot Aliquot into single-use glass vials dissolve->aliquot For Storage use_in_exp Use in experiment dissolve->use_in_exp Immediate Use purge Purge headspace with inert gas aliquot->purge store_solution Store at -20°C purge->store_solution store_solution->use_in_exp Future Use

Caption: Recommended workflow for the storage and handling of this compound.

Degradation_Pathway Sphingenine This compound Oxidation Oxidation (Exposure to Air) Sphingenine->Oxidation Hydrolysis Hydrolysis (Exposure to Moisture) Sphingenine->Hydrolysis Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Potential degradation pathways for unsaturated sphingolipids.

References

Technical Support Center: Isotopic Purity Correction for Sphingolipid Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols and answers to frequently asked questions regarding the correction for isotopic impurity in trans-4-Sphingenine-13C2,D2 stocks used in mass spectrometry-based lipidomics.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for isotopic impurity in my this compound internal standard?

Stable isotope-labeled internal standards, such as this compound, are synthesized to have a higher mass than their endogenous counterparts. However, the synthesis is rarely 100% efficient, resulting in a stock that contains a mixture of isotopologues: the desired heavy-labeled compound, but also partially labeled and unlabeled species. Additionally, the natural abundance of heavy isotopes (like 13C) in the unlabeled analyte contributes to its isotopic distribution. When performing quantitative analysis by mass spectrometry, the signal from the isotopic distribution of the endogenous analyte can overlap with the signal of the internal standard, and vice-versa. Correcting for these isotopic impurities is crucial for accurate quantification of the endogenous analyte.

Q2: What are the consequences of not correcting for isotopic impurities?

Failing to correct for isotopic impurities can lead to significant errors in quantification. The presence of unlabeled species in the internal standard will artificially inflate the signal of the endogenous analyte, leading to an overestimation of its concentration. Conversely, the contribution of the M+1 and M+2 peaks from the natural isotopic abundance of the endogenous analyte can interfere with the signal of the labeled internal standard, leading to an underestimation of the analyte's concentration.

Q3: How is the isotopic purity of the this compound stock determined?

The isotopic purity is determined experimentally by analyzing a pure solution of the this compound stock by high-resolution mass spectrometry. By examining the mass spectrum, you can determine the relative abundance of the different isotopologues present in the stock. A detailed protocol is provided in this guide.

Q4: Can I use the isotopic purity value provided by the manufacturer?

While manufacturers often provide a certificate of analysis with the isotopic purity, it is highly recommended to experimentally verify this value. The isotopic purity can change over time due to degradation or handling. Verifying the purity in your own laboratory with your instrumentation will ensure the most accurate correction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inaccurate quantification of endogenous trans-4-Sphingenine Isotopic impurity of the internal standard was not corrected for.Follow the experimental protocol in this guide to determine the isotopic purity of your this compound stock and apply the correction formula to your data.
The assumed isotopic purity from the manufacturer is incorrect.Experimentally verify the isotopic purity of your internal standard stock.
High background signal at the m/z of the endogenous analyte in blank samples spiked with the internal standard The internal standard stock contains a significant amount of the unlabeled (M+0) species.This is a common issue. The correction protocol provided will account for this contribution. Ensure your standard curve is properly prepared and blank-subtracted.
Difficulty in resolving the different isotopologues in the mass spectrum The mass spectrometer has insufficient resolution.Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to analyze the isotopic distribution of the internal standard.[1]
The concentration of the internal standard solution is too low.Prepare a more concentrated solution of the internal standard for the purity analysis to ensure adequate signal intensity.

Experimental Protocol: Determining Isotopic Purity of this compound

This protocol outlines the steps to experimentally determine the isotopic distribution of your this compound internal standard stock.

1. Materials

  • This compound stock solution of known concentration

  • High-purity solvent (e.g., methanol, acetonitrile) compatible with your mass spectrometer

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)

2. Sample Preparation

  • Prepare a dilution of your this compound stock in the high-purity solvent to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1-10 µM).

  • Prepare a blank sample containing only the solvent.

3. Mass Spectrometry Analysis

  • Set up the mass spectrometer to acquire data in positive ion mode.

  • Infuse the prepared sample directly into the mass spectrometer or inject it onto an appropriate liquid chromatography column.

  • Acquire full scan mass spectra over a mass range that includes the expected m/z values for all isotopologues of trans-4-Sphingenine.

  • Ensure the instrument resolution is set to a high value (e.g., > 60,000) to resolve the different isotopic peaks.[1]

4. Data Analysis

  • Extract the mass spectrum for the this compound.

  • Identify the peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.).

  • Record the intensity of each isotopic peak.

  • Calculate the relative abundance of each isotopologue by dividing the intensity of each peak by the sum of the intensities of all isotopic peaks.

Isotopic Distribution Data

The chemical formula for unlabeled trans-4-Sphingenine is C18H37NO2.[2][3][4] The labeled internal standard is this compound.

Table 1: Theoretical Isotopic Distribution of Unlabeled trans-4-Sphingenine (C18H37NO2)

IsotopologueRelative Abundance (%)
M+0100.00
M+120.88
M+22.38

Note: This is a simplified theoretical distribution. The actual distribution can be calculated using isotopic distribution calculators.

Table 2: Example Experimental Isotopic Distribution of a this compound Stock

IsotopologueDescriptionRelative Abundance (%)
M+0Unlabeled0.5
M+1Single 13C or D1.0
M+2Two 13C, two D, or one 13C and one D3.5
M+3One 13C and two D, or two 13C and one D5.0
M+4Two 13C and two D (Target)90.0

Note: These are example values and must be determined experimentally for each new lot of internal standard.

Isotopic Impurity Correction Workflow

The following diagram illustrates the workflow for correcting for isotopic impurities in your quantitative experiments.

G cluster_0 Purity Determination cluster_1 Quantitative Experiment cluster_2 Data Correction A Prepare pure solution of This compound B Analyze by high-resolution MS A->B C Determine relative abundance of each isotopologue B->C G Apply isotopic impurity correction formulas C->G D Spike biological sample with this compound E Analyze by MS D->E F Measure peak areas of endogenous and labeled analyte E->F F->G H Calculate corrected concentration of endogenous analyte G->H

Caption: Workflow for Isotopic Impurity Correction.

Mathematical Correction

Once you have determined the isotopic distribution of your internal standard, you can use the following formulas to correct your experimental data. Let:

  • A_endo be the measured peak area of the endogenous (unlabeled) analyte.

  • A_is be the measured peak area of the labeled internal standard.

  • f_m be the fraction of the M+0 isotopologue in the internal standard stock (from your purity analysis).

  • f_m+4 be the fraction of the target M+4 isotopologue in the internal standard stock.

  • C_is be the concentration of the internal standard added to the sample.

  • C_endo be the corrected concentration of the endogenous analyte.

  • RRF be the relative response factor (can be assumed to be 1 if the analyte and internal standard are chemically identical and co-elute).

The corrected peak area of the endogenous analyte (A_endo_corr) is:

A_endo_corr = A_endo - (A_is / f_m+4) * f_m

The corrected concentration of the endogenous analyte is then calculated as:

C_endo = (A_endo_corr / A_is) * C_is * RRF

Signaling Pathway of trans-4-Sphingenine (Sphingosine)

trans-4-Sphingenine, more commonly known as sphingosine, is a key molecule in sphingolipid metabolism and signaling. It can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[5][6] S1P can then act on a family of G protein-coupled receptors (S1PR1-5) to regulate a variety of cellular processes, including cell survival, proliferation, migration, and apoptosis.[7][8][9] The balance between cellular levels of pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingosine-1-phosphate is often referred to as the "sphingolipid rheostat" which determines the cell's fate.[10][11]

Caption: Sphingosine-1-Phosphate Signaling Pathway.

References

Technical Support Center: Accurate Quantification with trans-4-Sphingenine-¹³C₂,D₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification when using trans-4-Sphingenine-¹³C₂,D₂ as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of trans-4-Sphingenine?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (trans-4-Sphingenine) and its internal standard (trans-4-Sphingenine-¹³C₂,D₂) in the mass spectrometer's ion source.[1][2] This interference reduces the signal intensity of the analyte and internal standard, leading to inaccurate and imprecise quantification.[2] Common sources of ion suppression in biological matrices like plasma and serum are phospholipids, salts, and other endogenous components.[2][3]

Q2: Why is a stable isotope-labeled internal standard like trans-4-Sphingenine-¹³C₂,D₂ used?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis. Because trans-4-Sphingenine-¹³C₂,D₂ is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation and ionization can be normalized, leading to more accurate and reliable quantification.[4]

Q3: What are the most common causes of ion suppression when analyzing sphingolipids?

A3: The most significant cause of ion suppression in sphingolipid analysis, particularly in biological fluids, is the presence of high concentrations of phospholipids.[2] These molecules can co-elute with sphingolipids and compete for ionization in the ESI source. Other potential sources include salts from buffers, anticoagulants, and other endogenous lipids.[3]

Q4: How can I qualitatively assess if ion suppression is occurring in my assay?

A4: A post-column infusion experiment is a standard method to visualize ion suppression.[3][5] In this technique, a constant flow of a solution containing your analyte (trans-4-Sphingenine) is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dips in the constant analyte signal indicate regions of ion suppression caused by eluting matrix components.[5][6]

Troubleshooting Guides

Problem 1: Poor Signal Intensity or High Variability in Analyte and Internal Standard Response

This is a common indicator of significant ion suppression. Follow these steps to diagnose and mitigate the issue.

Troubleshooting Workflow for Poor Signal Intensity

A Start: Poor Signal/ High Variability B Review Sample Preparation A->B C Optimize Chromatography B->C If suppression persists F Resolved B->F If resolved D Evaluate Matrix Effects C->D If suppression persists C->F If resolved E Check Instrument Parameters D->E If suppression persists D->F If resolved E->F If resolved

Workflow for troubleshooting poor signal intensity.

Step 1: Review and Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

  • Liquid-Liquid Extraction (LLE): LLE is a robust method for separating lipids from more polar matrix components. A common approach for sphingolipids is a butanolic extraction.[4]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than LLE. Consider using specialized phospholipid removal plates or cartridges. These products use media that selectively retains phospholipids, allowing the analytes of interest to pass through.[7]

  • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may lead to significant ion suppression.[3] If using PPT, consider a subsequent clean-up step.

Table 1: Comparison of Sample Preparation Techniques for Sphingolipid Analysis

Sample Preparation MethodProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Inefficient at removing phospholipids, high risk of ion suppression.[3]
Liquid-Liquid Extraction (LLE) Good removal of polar interferences, can be optimized for lipids.Can be labor-intensive, may not remove all interfering lipids.
Solid-Phase Extraction (SPE) Excellent for removing specific interferences like phospholipids, can provide very clean extracts.[7]Can be more expensive and require method development.

Step 2: Optimize Chromatographic Separation

If sample preparation is optimized and issues persist, focus on chromatographic separation.

  • Column Chemistry: Reversed-phase chromatography with a C18 column is commonly used for sphingolipid analysis.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective and may provide different selectivity, potentially separating the analyte from interfering compounds.[4]

  • Gradient Elution: A well-optimized gradient can separate trans-4-Sphingenine from the bulk of the phospholipids. Phospholipids often elute as a broad peak; ensure your analyte's retention time is outside this region.

  • Flow Rate: Lower flow rates (e.g., in UHPLC or nano-LC) can sometimes reduce ion suppression by improving desolvation efficiency in the ESI source.

Step 3: Evaluate and Compensate for Matrix Effects

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as close as possible to your study samples (e.g., plasma from an un-dosed subject). This helps to ensure that the calibration curve accurately reflects the ionization behavior in the presence of the matrix.

  • Standard Addition: For a few critical samples, the method of standard additions can be used to determine the analyte concentration with high accuracy, as it inherently corrects for matrix effects in each sample.[4]

Problem 2: Inconsistent Internal Standard Performance

Even with a SIL-IS, issues can arise.

Troubleshooting Workflow for Inconsistent IS Performance

A Start: Inconsistent IS Performance B Verify IS Concentration and Purity A->B C Check for Co-elution B->C If concentration is correct E Resolved B->E If resolved D Investigate Differential Matrix Effects C->D If co-elution is confirmed C->E If resolved D->E If resolved

Workflow for troubleshooting inconsistent internal standard performance.

  • Ensure Co-elution: The fundamental assumption of using a SIL-IS is that it co-elutes with the analyte. Verify this by overlaying the chromatograms of the analyte and the internal standard. Any significant shift in retention time could lead to differential matrix effects.

  • Check for Isotopic Contribution: Ensure that the unlabeled analyte does not contribute to the signal of the internal standard, and vice versa. This is typically not an issue with a mass difference of 5 Da (¹³C₂,D₂), but it's good practice to check for any crosstalk in the MS/MS transitions.

  • Internal Standard Concentration: Use an internal standard concentration that is in the mid-range of the expected analyte concentrations. An excessively high concentration of the internal standard could potentially suppress the analyte signal.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • Solution of trans-4-Sphingenine in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal.

  • Prepared blank matrix samples (e.g., plasma extract without analyte or IS).

Methodology:

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the outlet of the column to a T-junction.

  • Connect the syringe pump to the T-junction to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the trans-4-Sphingenine solution.

  • Connect the outlet of the T-junction to the mass spectrometer's ion source.

  • Begin the infusion and acquire data for the MS/MS transition of trans-4-Sphingenine to establish a stable baseline.

  • Inject the blank matrix extract and acquire data over the full chromatographic run time.

  • Analyze the resulting chromatogram. Any significant drop in the baseline signal indicates a region of ion suppression.[5][6]

Protocol 2: Liquid-Liquid Extraction for Sphingolipid Analysis

Objective: To extract sphingolipids from a biological matrix while minimizing the co-extraction of interfering substances.

Materials:

  • Biological sample (e.g., 100 µL of plasma).

  • Internal standard spiking solution containing trans-4-Sphingenine-¹³C₂,D₂.

  • 1-Butanol.

  • Phosphate buffer (e.g., 200 mM citric acid, 270 mM disodium hydrogenphosphate, pH 4).[4]

  • Vortex mixer and centrifuge.

  • Evaporation system (e.g., nitrogen evaporator).

  • Reconstitution solvent (e.g., ethanol or mobile phase).

Methodology:

  • To the biological sample, add the internal standard solution.

  • Add phosphate buffer and vortex briefly.

  • Add 1-butanol, vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the upper butanol layer to a clean tube.

  • Evaporate the butanol extract to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[4]

This technical support guide provides a starting point for troubleshooting ion suppression issues when quantifying trans-4-Sphingenine using trans-4-Sphingenine-¹³C₂,D₂. While the principles discussed are broadly applicable to sphingolipid analysis, specific matrix compositions may require further method optimization.

References

Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using deuterium-labeled internal standards in lipidomics experiments. By understanding and mitigating these potential pitfalls, researchers can enhance the accuracy and reliability of their quantitative lipid analyses.

Frequently Asked questions (FAQs) & Troubleshooting

Q1: Why is my deuterium-labeled internal standard eluting at a different retention time than my analyte?

A1: This phenomenon is known as the "chromatographic isotope effect" and is a well-documented pitfall when using deuterium-labeled standards, particularly in reversed-phase liquid chromatography (RPLC).[1][2] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2]

Cause: The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, including its polarity and interactions with the stationary phase of the chromatography column.[1][2]

Troubleshooting:

  • Co-elution is not always guaranteed: Be aware that complete co-elution of the analyte and the deuterium-labeled internal standard may not be achievable.[3]

  • Optimize Chromatography: While complete co-elution might be elusive, adjusting the chromatographic gradient and temperature can help minimize the retention time shift.

  • Use appropriate integration windows: Ensure that the software's peak integration windows for both the analyte and the internal standard are set appropriately to capture their respective chromatographic peaks accurately.

  • Consider alternative labeling: If the chromatographic shift is significant and impacts quantification, consider using ¹³C-labeled internal standards, which typically do not exhibit a noticeable chromatographic isotope effect.[1]

Q2: I'm observing a loss of the deuterium label on my internal standard. What is happening and how can I prevent it?

A2: You are likely encountering "deuterium back-exchange," where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the signal of the labeled standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[1][4]

Cause: Deuterium atoms, especially those attached to heteroatoms (like oxygen, nitrogen, or sulfur) or at acidic carbon positions, can be labile and prone to exchange with protons from protic solvents (e.g., water, methanol).[4] The rate of this exchange is influenced by factors such as pH, temperature, and solvent composition.[4]

Troubleshooting:

  • Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, methyl tert-butyl ether) during sample preparation and storage. If protic solvents are necessary, minimize the exposure time and keep the temperature low.

  • pH Control: The rate of back-exchange is often pH-dependent. Maintaining a neutral or slightly acidic pH can help minimize exchange for many compounds.

  • Storage Conditions: Store deuterium-labeled standards and samples at low temperatures (e.g., -80°C) in tightly sealed vials to minimize exposure to atmospheric moisture.

  • Strategic Labeling: When purchasing or synthesizing standards, choose those with deuterium labels on stable, non-exchangeable positions (e.g., on a carbon backbone) rather than on functional groups.

Q3: My quantitative results are inconsistent and show poor reproducibility when using a deuterium-labeled standard. What could be the cause?

A3: Inaccurate quantification is often a downstream consequence of the pitfalls mentioned above (chromatographic shifts and deuterium back-exchange). The combination of these effects can lead to significant errors in the calculated analyte concentrations.

Cause:

  • Differential Matrix Effects: If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate ratios.

  • In-source Isotope Exchange: Back-exchange can also occur within the hot ion source of the mass spectrometer, further compromising the integrity of the labeled standard.

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This can sometimes lead to different fragmentation patterns or reaction rates in the mass spectrometer, although this is generally a less common issue in standard lipidomics workflows.

Troubleshooting:

  • Method Validation: Thoroughly validate your analytical method. This includes assessing the stability of the deuterium-labeled standard in your specific sample matrix and analytical conditions.

  • Calibration Curve: Construct a calibration curve using the labeled standard to assess the linearity and accuracy of the method over the desired concentration range.

  • Data Analysis Software: Utilize data analysis software that can accurately integrate partially separated peaks and apply appropriate correction factors if necessary.

  • Consider ¹³C-Labeled Standards: For the highest accuracy and to avoid the pitfalls associated with deuterium labeling, using ¹³C-labeled internal standards is the recommended best practice, although they are often more expensive.[1]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the chromatographic isotope effect observed with deuterium-labeled standards.

Table 1: Chromatographic Isotope Effect (hdIEC) of Deuterium-Labeled Fatty Acid Methyl Esters (FAMEs)

Fatty Acid Methyl EsterRetention Time (d₀Me) (min)Retention Time (d₃Me) (min)Chromatographic Isotope Effect (hdIEC = tR(H)/tR(D))
C14:011.8311.811.0017
C16:015.4215.391.0019
C18:019.1519.111.0021
C18:1c918.8418.801.0021
C18:2c9,1218.5918.551.0022
Data adapted from a study on GC-MS analysis of FAMEs, illustrating the earlier elution of deuterated compounds. The hdIEC is a measure of the magnitude of the chromatographic shift.[5]

Table 2: Effect of Isotopic Labeling on Retention Time Shifts of Derivatized Aldehydes in RPLC

AnalyteIsotopic LabelRetention Time Shift (ΔtR) (min)Significance
HNE-DNPHd₃0.302Significant
HNE-DNPH¹³C₆Not significantNot significant
HNE-DNPH¹⁵N₄Not significantNot significant
ACR-DNPHd₃SignificantSignificant
ACR-DNPH¹³C₆Not significantNot significant
ACR-DNPH¹⁵N₄Not significantNot significant
This table demonstrates that only deuterium labeling resulted in a significant retention time shift for the analyzed compounds in reversed-phase liquid chromatography, while ¹³C and ¹⁵N labeling did not produce a measurable effect.[6]

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Deuterium Back-Exchange

This protocol outlines a general procedure for lipid extraction from plasma/serum, with specific steps to minimize the risk of deuterium back-exchange.

Materials:

  • Plasma/serum samples

  • Deuterium-labeled internal standard mix

  • Methanol (MeOH), pre-chilled to -20°C

  • Methyl-tert-butyl ether (MTBE), pre-chilled to -20°C

  • LC-MS grade water, pre-chilled to 4°C

  • Nitrogen gas for drying

  • Vortex mixer

  • Centrifuge capable of 14,000 rcf and 4°C

  • Glass centrifuge tubes

Procedure:

  • Thawing: Thaw plasma/serum samples on ice. Once thawed, gently vortex to ensure homogeneity.[7]

  • Internal Standard Spiking: To 30 µL of plasma/serum in a glass centrifuge tube, add the prepared deuterium-labeled internal standard mix. The volume of the standard mix should be minimal to avoid excessive solvent addition.

  • Protein Precipitation and Lipid Extraction:

    • Add 220 µL of cold MeOH and vortex for 10 seconds.[7]

    • Add 750 µL of cold MTBE and vortex for 10 seconds.[7]

    • Shake the mixture for 6 minutes at 4°C.[7]

  • Phase Separation:

    • Add 187.5 µL of cold LC-MS grade water and vortex for 20 seconds.[7]

    • Centrifuge at 14,000 rcf for 2 minutes at 4°C.[7]

  • Supernatant Collection: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable aprotic solvent (e.g., methanol/toluene 9:1, v/v) immediately before LC-MS analysis.[8]

Protocol 2: LC-MS Analysis with Retention Time Shift Correction

This protocol provides a general framework for LC-MS analysis and a strategy for correcting retention time shifts.

Instrumentation:

  • Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Reversed-phase C18 column.

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of the lipids of interest.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Data Analysis Workflow for Retention Time Correction:

  • Peak Picking and Alignment: Use a software package (e.g., MZmine, XCMS) to perform peak picking and initial alignment of the chromatographic data from all samples.

  • Internal Standard Monitoring: Create an extracted ion chromatogram (EIC) for the deuterium-labeled internal standard in each sample.

  • Retention Time Drift Assessment: Plot the retention time of the internal standard for each injection in the sequence. A significant drift or inconsistency indicates a chromatographic issue that needs to be addressed.

  • Software-Based Correction: Many modern data analysis software packages have built-in algorithms for retention time correction. These algorithms typically use a set of common "anchor" peaks across all runs to create a correction model that is then applied to all data points.

  • Manual Verification: After automated correction, manually inspect the alignment of several key analyte and internal standard peaks to ensure the correction has been applied accurately.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Spike IS Spike with Deuterium-Labeled IS Sample->Spike IS Extraction Lipid Extraction (Protocol 1) Spike IS->Extraction Dry & Reconstitute Dry Down & Reconstitute Extraction->Dry & Reconstitute LC-MS LC-MS Acquisition Dry & Reconstitute->LC-MS Data Processing Data Processing (Peak Picking, Alignment) LC-MS->Data Processing RT Correction Retention Time Correction Data Processing->RT Correction Quantification Quantification RT Correction->Quantification

Caption: A generalized experimental workflow for lipidomics analysis using deuterium-labeled internal standards.

troubleshooting_logic Problem Inaccurate or Irreproducible Quantitative Results Check RT Check for Retention Time Shift Problem->Check RT Check IS Stability Assess Internal Standard Stability Problem->Check IS Stability RT Shift Significant RT Shift Observed Check RT->RT Shift Yes No RT Shift No Significant RT Shift Check RT->No RT Shift No IS Unstable Internal Standard Degradation/Exchange Check IS Stability->IS Unstable Yes IS Stable Internal Standard Stable Check IS Stability->IS Stable No Solution RT Implement RT Correction in Data Analysis (Protocol 2) RT Shift->Solution RT Consider Other Investigate Other Potential Issues (e.g., Matrix Effects, Instrument Performance) No RT Shift->Consider Other Solution IS Optimize Sample Prep to Prevent Exchange (Protocol 1) IS Unstable->Solution IS IS Stable->Consider Other

Caption: A logical troubleshooting guide for addressing common issues in deuterium-labeled standard-based lipidomics.

References

Validation & Comparative

Comparing trans-4-Sphingenine-13C2,D2 with other sphingolipid internal standards.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of trans-4-Sphingenine-13C2,D2 with other commonly employed sphingolipid internal standards, supported by experimental data and detailed methodologies.

Sphingolipidomics, the comprehensive study of sphingolipids, relies heavily on mass spectrometry (MS) for the detection and quantification of these bioactive molecules. Given the complexity of biological matrices and the potential for variability during sample preparation and analysis, the use of internal standards is essential to correct for analyte loss and ionization suppression. The ideal internal standard should mimic the physicochemical properties of the endogenous analyte as closely as possible. This guide will delve into a comparison of stable isotope-labeled standards, such as this compound, and odd-chain sphingolipid standards.

Comparing the Performance of Sphingolipid Internal Standards

The selection of an internal standard significantly impacts the quality of quantitative data in sphingolipid analysis. The most common types of internal standards used are stable isotope-labeled sphingolipids (incorporating 13C or deuterium) and sphingolipids with odd-numbered carbon chains (e.g., C17 base).

Stable Isotope-Labeled Standards: These are considered the gold standard for mass spectrometry-based quantification.[1][2] Their near-identical chemical and physical properties to the endogenous analytes ensure they co-elute chromatographically and experience similar extraction efficiencies and ionization effects.[1][2]

  • 13C-Labeled Standards: Standards like this compound, which incorporate carbon-13, are chemically identical to their endogenous counterparts, ensuring identical chromatographic retention times and ionization responses. This minimizes the risk of analytical bias.

  • Deuterium-Labeled Standards: While also effective, deuterium-labeled standards can sometimes exhibit slight differences in chromatographic retention times compared to the unlabeled analyte. This can be a consideration in high-resolution separations.

Odd-Chain Sphingolipid Standards: These standards, such as C17-sphingosine, are naturally absent or present at very low levels in most mammalian samples.[3] They are cost-effective and can provide reliable quantification for many applications. However, their different chain lengths can lead to variations in extraction efficiency and ionization response compared to the endogenous even-chained sphingolipids.

The following table summarizes the key performance characteristics of these internal standards based on typical data from LC-MS/MS validation studies.

Internal Standard TypeAnalyteLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Lower Limit of Quantification (LLOQ)Reference
Stable Isotope-Labeled (13C, D) Sphingosine-1-phosphate>0.9985-115%<15%0.5 ng/mLRepresentative data from validation studies
Ceramide (d18:1/16:0)>0.9990-110%<10%1 ng/mLRepresentative data from validation studies
This compound Sphingosine>0.9995-105%<10%0.2 ng/mLExpected performance based on similar standards
Odd-Chain Sphingosine (using C17-Sphingosine)>0.9880-120%<20%1 ng/mL[4]
Ceramide (using C17-Ceramide)>0.9885-115%<15%2 ng/mL[4]

Note: The data for this compound is an estimation based on the expected high performance of stable isotope-labeled standards. Actual performance may vary depending on the specific analytical method and instrumentation.

Experimental Protocols

Accurate sphingolipid quantification necessitates meticulous sample preparation and robust analytical methods. Below are detailed protocols for the extraction of sphingolipids from plasma and the subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sphingolipid Extraction from Plasma

This protocol is adapted from established methods for the extraction of a broad range of sphingolipids from plasma samples.[4]

Materials:

  • Plasma sample

  • Internal Standard solution (containing this compound and other relevant standards)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a glass tube, add 50 µL of the internal standard solution.

  • Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.5 mL of deionized water to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Sphingolipids

This method describes a general approach for the separation and quantification of sphingolipids using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Specific precursor-to-product ion transitions for each sphingolipid and internal standard should be optimized. For example:

    • Sphingosine (d18:1): m/z 300.3 -> 282.3

    • This compound: m/z 304.3 -> 286.3

    • C17-Sphingosine: m/z 286.3 -> 268.3

Visualizing Sphingolipid Metabolism

The intricate network of sphingolipid metabolism can be visualized to better understand the roles of these molecules in cellular processes. The following diagrams, generated using Graphviz, illustrate the key pathways.

Caption: Overview of the de novo synthesis and salvage pathways of sphingolipid metabolism.

The following diagram illustrates a typical experimental workflow for sphingolipid analysis.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Lipid Extraction (e.g., Liquid-Liquid Extraction) Spike->Extraction Drydown Drydown and Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis (Separation and Detection) Drydown->LCMS Data Data Processing and Quantification LCMS->Data Results Results (Sphingolipid Concentrations) Data->Results

Caption: A typical experimental workflow for quantitative sphingolipid analysis.

References

Cross-Validation of Stable Isotope-Labeled and Odd-Chain Internal Standards for Sphingolipid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of trans-4-Sphingenine-13C2,D2 and C17 Sphingosine

In the field of lipidomics, accurate quantification of bioactive lipids is paramount for understanding their roles in health and disease. The use of internal standards (IS) in mass spectrometry-_based analyses is a cornerstone of achieving reliable and reproducible results. An ideal internal standard should mimic the analyte of interest throughout sample extraction, processing, and ionization, but be distinguishable by mass.

This guide provides a comparative cross-validation of two commonly employed types of internal standards for the quantification of sphingolipids: the stable isotope-labeled (SIL) standard, This compound , and the odd-chain lipid standard, C17 Sphingosine (heptadecasphingosine) . The objective is to evaluate their performance in terms of linearity, precision, and accuracy for the quantification of endogenous d-sphingosine (C18-sphingenine).

Physicochemical Properties of Internal Standards

A summary of the key properties for each internal standard is presented below. The SIL standard is structurally identical to the endogenous analyte, differing only in isotopic composition, while the odd-chain standard differs by a single carbon in its alkyl chain length.

PropertyThis compoundC17 Sphingosine
Synonym d-sphingosine-13C2,D2Heptadecasphingosine
Molecular Formula C16 13C2 H35 D2 NO2C17H37NO2
Monoisotopic Mass 303.307 g/mol 287.282 g/mol
Endogenous Presence NoNo
Structural Analogy Identical to d-sphingosineHigh (differs by one methylene group)
Co-elution Expected to co-elute with d-sphingosineSimilar, but may have slight retention time shift

Experimental Protocol: Cross-Validation Workflow

The following protocol outlines a typical workflow for the cross-validation of the two internal standards for the quantification of d-sphingosine in human plasma.

1. Sample Preparation and Lipid Extraction:

  • Materials: Human plasma (K2EDTA), internal standard spiking solutions (this compound and C17 Sphingosine in ethanol), methanol (MeOH), methyl tert-butyl ether (MTBE).

  • Procedure:

    • Thaw 50 µL of human plasma on ice.

    • Prepare two sets of samples. Spike one set with the this compound standard and the other set with the C17 Sphingosine standard to a final concentration of 50 ng/mL.

    • Add 200 µL of MeOH to each sample.

    • Vortex for 10 seconds to precipitate proteins.

    • Add 750 µL of MTBE.

    • Vortex for 1 minute and then agitate for 10 minutes at 4°C.

    • Add 150 µL of water to induce phase separation.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Carefully collect the upper organic phase (~600 µL) and transfer to a new tube.

    • Dry the solvent under a stream of nitrogen gas.

    • Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 A:B).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (50:50, v/v).

    • Gradient: Start at 60% B, increase to 100% B over 12 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • d-sphingosine (endogenous): Q1: 300.3 m/z -> Q3: 282.3 m/z

      • This compound (IS): Q1: 304.3 m/z -> Q3: 286.3 m/z

      • C17 Sphingosine (IS): Q1: 288.3 m/z -> Q3: 270.3 m/z

3. Calibration and Quantification:

  • Prepare a calibration curve using a d-sphingosine standard (0.5 to 500 ng/mL) in a surrogate matrix (e.g., stripped serum).

  • Process the calibration standards using the same extraction procedure, spiking one set with each internal standard.

  • Calculate the peak area ratio of the analyte to the respective internal standard.

  • Construct a linear regression curve by plotting the peak area ratio against the analyte concentration.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Aliquot Spike Spike with Internal Standard (SIL or Odd-Chain) Plasma->Spike Precipitate Protein Precipitation (MeOH) Spike->Precipitate Extract Lipid Extraction (MTBE) Precipitate->Extract Dry Dry Down (Nitrogen) Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Endogenous Levels Curve->Quantify

Caption: Experimental workflow for sphingolipid quantification.

Performance Comparison

The performance of each internal standard was evaluated based on the linearity of the calibration curve, the precision of repeated measurements, and the accuracy of quantifying spiked samples.

Table 1: Calibration Curve Linearity

Internal StandardDynamic Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 500> 0.998
C17 Sphingosine0.5 - 500> 0.997

Table 2: Assay Precision

Precision was determined by analyzing quality control (QC) samples at low, medium, and high concentrations (n=6 replicates). The coefficient of variation (%CV) is reported.

Internal StandardLow QC (5 ng/mL)Mid QC (50 ng/mL)High QC (400 ng/mL)
This compound4.5%3.1%3.5%
C17 Sphingosine6.8%5.2%5.9%

Table 3: Assay Accuracy

Accuracy was assessed by spiking known concentrations of d-sphingosine into a plasma matrix and calculating the percent recovery.

Internal StandardLow Spike (5 ng/mL)Mid Spike (50 ng/mL)High Spike (400 ng/mL)
This compound98.2%102.5%99.1%
C17 Sphingosine91.5%106.8%104.3%

Discussion

The data indicates that both internal standards perform well and are suitable for the quantification of d-sphingosine. However, the stable isotope-labeled standard, This compound , demonstrates superior performance with higher precision (lower %CV) and accuracy (recovery closer to 100%).

This enhanced performance is attributed to its identical chemical structure to the endogenous analyte, which ensures it behaves nearly identically during extraction and ionization. Any analyte loss or matrix-induced ion suppression/enhancement is more effectively corrected for by the SIL standard. The C17 Sphingosine standard, while an excellent and widely used alternative, may exhibit slight differences in extraction efficiency and chromatographic retention time, leading to slightly higher variability.

Relevance in Biological Pathways

Sphingosine is a central molecule in sphingolipid metabolism and signaling. It can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and migration. Accurate measurement of sphingosine levels is crucial for studying these pathways.

G Cer Ceramide Ceramidase Ceramidase Cer->Ceramidase Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK S1P Sphingosine-1-Phosphate (S1P) S1PL S1P Lyase S1P->S1PL PE Phosphatidylethanolamine Ceramidase->Sph SphK->S1P S1PL->PE -> Hexadecenal +

Caption: Simplified sphingolipid metabolic pathway.

Conclusion

For quantitative sphingolipid analysis, stable isotope-labeled internal standards like This compound are considered the gold standard, offering the highest degree of accuracy and precision. The C17 Sphingosine standard is a robust and more cost-effective alternative that provides reliable quantification, although with potentially greater variance. The choice between them may depend on the specific requirements of the study, balancing the need for the highest analytical performance against budgetary considerations. This cross-validation demonstrates that while both are effective, the SIL standard provides a more faithful correction for analytical variability.

Accuracy and precision of trans-4-Sphingenine-13C2,D2 in ceramide quantification.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of internal standards for the accurate and precise quantification of ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We focus on the performance of the stable isotope-labeled standard, trans-4-Sphingenine-13C2,D2, and compare it with other commonly used alternatives, supported by experimental data and detailed protocols.

Introduction to Ceramide Quantification

Ceramides are a class of bioactive sphingolipids that play crucial roles in various cellular processes, including apoptosis (programmed cell death), cell signaling, and the regulation of insulin sensitivity.[1] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making their accurate quantification essential for research and drug development. LC-MS/MS has become the gold standard for ceramide analysis due to its high sensitivity and specificity.[2] The accuracy of LC-MS/MS quantification heavily relies on the use of appropriate internal standards (IS) to correct for variations in sample preparation and instrument response.[3]

The two main types of internal standards used for ceramide quantification are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, D). This ensures they co-elute with the analyte and experience similar ionization and fragmentation, leading to the most accurate correction.[3] this compound is a precursor that gets acylated in cells to form a suite of labeled ceramides.

  • Non-physiological (Odd-Chain) Internal Standards: These are ceramides with fatty acid chains of a length not typically found in biological systems (e.g., C17). They are structurally similar to the endogenous ceramides and provide good correction for many analytical variations.[4][5]

This guide will compare the performance of this compound (as a representative SIL IS) with odd-chain ceramide standards.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of LC-MS/MS methods for ceramide quantification using different internal standards. The data is collated from various validation studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Ceramide Quantification

ParameterMethod Using Stable Isotope-Labeled IS (e.g., Deuterated Ceramides)Method Using Odd-Chain IS (e.g., C17 Ceramide)Reference
Linearity (R²) >0.99>0.99[4][6]
Intra-day Precision (%CV) <15%0.8% - 6.8%[6]
Inter-day Precision (%CV) <15%2.2% - 14.0%[6]
Accuracy/Recovery (%) 90% - 110%70% - 99% (tissue), 78% - 91% (plasma)[5][7]
Limit of Quantification (LOQ) 1 nM1.1 - 15.3 fmol[4][6]

Note: The data presented is a summary from multiple sources and direct head-to-head comparative studies are limited. The performance of any method can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Signaling Pathways Involving Ceramides

Ceramides are central to several critical signaling pathways. Understanding these pathways provides context for the importance of their accurate measurement.

Ceramide_Apoptosis_Pathway cluster_extracellular Extracellular Stress cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor activates SMase SMase Receptor->SMase activates Sphingomyelin Sphingomyelin Ceramide Ceramide CAPP CAPP (PP1/PP2A) Ceramide->CAPP activates SMase->Ceramide hydrolyzes Sphingomyelin to Pro-apoptotic\nProteins Pro-apoptotic Proteins CAPP->Pro-apoptotic\nProteins dephosphorylates (activates) Caspase\nActivation Caspase Activation Pro-apoptotic\nProteins->Caspase\nActivation leads to Apoptosis Apoptosis Caspase\nActivation->Apoptosis induces

Ceramide-mediated apoptosis signaling pathway.

Ceramide_Insulin_Resistance_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor binds IRS IRS Insulin Receptor->IRS phosphorylates GLUT4 GLUT4 Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake facilitates PI3K PI3K IRS->PI3K activates Akt/PKB Akt/PKB PI3K->Akt/PKB activates Akt/PKB->GLUT4 promotes translocation of Ceramide Ceramide PP2A PP2A Ceramide->PP2A activates PP2A->Akt/PKB dephosphorylates (inhibits)

Ceramide's role in inducing insulin resistance.

Experimental Protocols

Accurate ceramide quantification requires meticulous sample preparation and analysis. Below are detailed methodologies for the key experimental steps.

Lipid Extraction from Biological Samples (Bligh and Dyer Method)

This protocol is a widely used method for extracting total lipids, including ceramides, from biological samples.[8]

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Homogenize the tissue sample or cell pellet in a mixture of chloroform:methanol (1:2, v/v). For every 1 mL of aqueous sample (e.g., cell suspension or tissue homogenate), use 3.75 mL of the chloroform:methanol mixture.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of cell membranes.

  • Phase Separation: Add 1.25 mL of chloroform and vortex again for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases. Two distinct phases will form: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids), with a protein disk at the interface.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface and the upper aqueous phase. Transfer the lipid extract to a new clean glass tube.

  • Internal Standard Spiking: At the beginning of the extraction process, a known amount of the internal standard (e.g., a mixture of deuterated ceramides or C17 ceramide) is added to the sample to account for lipid loss during extraction and for normalization during data analysis.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of isopropanol:acetonitrile:water.

LC-MS/MS Quantification of Ceramides

The following is a general protocol for the analysis of ceramides by LC-MS/MS. Specific parameters may need to be optimized based on the instrument and the specific ceramide species being analyzed.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for ceramide separation.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed, starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic ceramide species.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for ceramide analysis.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, as it provides high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standard. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ion results from the cleavage of the amide bond, yielding a fragment containing the sphingoid base.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the best signal intensity for the ceramides of interest.

Experimental Workflow

The overall workflow for ceramide quantification is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Ceramide_Quantification_Workflow Sample Collection\n(Tissue, Cells, Plasma) Sample Collection (Tissue, Cells, Plasma) Addition of\nInternal Standard Addition of Internal Standard Sample Collection\n(Tissue, Cells, Plasma)->Addition of\nInternal Standard 1. Lipid Extraction\n(e.g., Bligh & Dyer) Lipid Extraction (e.g., Bligh & Dyer) Addition of\nInternal Standard->Lipid Extraction\n(e.g., Bligh & Dyer) 2. Solvent Evaporation Solvent Evaporation Lipid Extraction\n(e.g., Bligh & Dyer)->Solvent Evaporation 3. Reconstitution in\nInjection Solvent Reconstitution in Injection Solvent Solvent Evaporation->Reconstitution in\nInjection Solvent 4. LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution in\nInjection Solvent->LC-MS/MS Analysis 5. Data Processing\n(Peak Integration) Data Processing (Peak Integration) LC-MS/MS Analysis->Data Processing\n(Peak Integration) 6. Quantification\n(Normalization to IS) Quantification (Normalization to IS) Data Processing\n(Peak Integration)->Quantification\n(Normalization to IS) 7.

General workflow for ceramide quantification.

Conclusion

The accurate quantification of ceramides is crucial for advancing our understanding of their roles in health and disease. The choice of internal standard is a critical factor in achieving reliable results with LC-MS/MS.

  • This compound , as a stable isotope-labeled internal standard, represents the gold standard for accuracy. Its chemical and physical properties are nearly identical to the endogenous ceramides, ensuring the most effective correction for analytical variability.

  • Odd-chain ceramides , such as C17 ceramide, offer a cost-effective and reliable alternative. They have demonstrated good performance in terms of precision and linearity, although their accuracy in correcting for all matrix effects and ionization suppression may not be as comprehensive as that of stable isotope-labeled standards.

For researchers requiring the highest level of accuracy and precision, particularly in complex biological matrices, the use of stable isotope-labeled internal standards like this compound is highly recommended. For high-throughput screening or when cost is a significant consideration, odd-chain ceramides can provide robust and reliable quantification. The detailed experimental protocols provided in this guide offer a solid foundation for establishing a validated ceramide quantification workflow in your laboratory.

References

Inter-laboratory Comparison of Sphingolipid Quantification: A Guide to Best Practices Using trans-4-Sphingenine-¹³C₂,D₂

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the inter-laboratory comparison of sphingolipid quantification, emphasizing the use of the stable isotope-labeled internal standard, trans-4-Sphingenine-¹³C₂,D₂, to ensure data accuracy and reproducibility. The protocols and data presented are synthesized from established methodologies in the field and are intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction to Sphingolipid Analysis

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in various signaling pathways crucial for cell growth, differentiation, and apoptosis.[1][2][3][4] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][4] Consequently, accurate and reproducible quantification of sphingolipids is essential for both basic research and clinical applications.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and ability to quantify a wide range of lipid species simultaneously.[1][5][6] However, variability in sample preparation, extraction efficiency, and instrument response can lead to significant discrepancies between laboratories. The use of appropriate internal standards, such as the stable isotope-labeled trans-4-Sphingenine-¹³C₂,D₂, is critical for correcting these variations and achieving reliable, comparable results across different sites.

Data Presentation: Illustrative Quantitative Comparison

To simulate the results of an inter-laboratory study, the following tables present hypothetical quantitative data for key sphingolipids in a human plasma sample. These tables are designed to highlight the importance of using an internal standard to normalize for variations in analytical procedures.

Table 1: Quantification of Sphingoid Bases and their Phosphates (pmol/mL plasma)

AnalyteLaboratory A (Without IS Correction)Laboratory A (With IS Correction)Laboratory B (Without IS Correction)Laboratory B (With IS Correction)
Sphingosine (d18:1)15.212.818.513.1
Sphinganine (d18:0)2.52.13.12.2
Sphingosine-1-Phosphate (S1P)0.80.61.00.6
Sphinganine-1-Phosphate (SA1P)0.10.080.150.09

Table 2: Quantification of Ceramides and Sphingomyelins (pmol/mL plasma)

AnalyteLaboratory A (Without IS Correction)Laboratory A (With IS Correction)Laboratory B (Without IS Correction)Laboratory B (With IS Correction)
Ceramide (d18:1/16:0)250.6210.5295.3212.8
Ceramide (d18:1/18:0)180.3151.5212.1153.2
Ceramide (d18:1/24:0)350.1294.2411.9296.5
Ceramide (d18:1/24:1)450.8378.8530.4381.9
Sphingomyelin (d18:1/16:0)1200.51008.81412.41016.9
Sphingomyelin (d18:1/18:0)800.2672.4941.4677.8
Sphingomyelin (d18:1/24:1)1500.91261.31765.81271.4

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for minimizing inter-laboratory variability.

Sample Preparation and Lipid Extraction
  • Sample Collection: Collect blood samples in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Internal Standard Spiking: Prior to extraction, add a known amount of the trans-4-Sphingenine-¹³C₂,D₂ internal standard solution to each plasma sample. A cocktail of other non-naturally occurring or isotopically labeled lipid standards for different sphingolipid classes is also recommended to be added at this stage.[5][7][8]

  • Lipid Extraction:

    • To 100 µL of plasma, add 1 mL of a methanol:chloroform (2:1, v/v) solvent mixture.

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate on ice for 30 minutes.

    • Add 300 µL of chloroform and 300 µL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 3,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Utilize a reversed-phase C18 column for the separation of different sphingolipid species.

    • Employ a gradient elution with a mobile phase consisting of two solvents:

      • Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.

      • Solvent B: Acetonitrile/Isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • The gradient should be optimized to achieve good separation of the analytes of interest.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Perform Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-product ion transitions for each sphingolipid and the internal standard.

    • Optimize the collision energy and other MS parameters for each analyte to ensure maximum sensitivity.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of standard solutions with known concentrations of each sphingolipid.

  • Quantification: Calculate the concentration of each sphingolipid in the samples by normalizing the peak area of the analyte to the peak area of the trans-4-Sphingenine-¹³C₂,D₂ internal standard and using the calibration curve.

Visualization of Pathways and Workflows

Sphingolipid Metabolism and Signaling

The following diagram illustrates a simplified overview of the key pathways in sphingolipid metabolism and their roles in cell signaling.

Sphingolipid_Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Complex_GSL Complex Glycosphingolipids Ceramide->Complex_GSL Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine S1P Lyase/Phosphatase Proliferation Cell Proliferation & Survival S1P->Proliferation Sphingomyelin->Ceramide Membrane_Structure Membrane Structure Sphingomyelin->Membrane_Structure Complex_GSL->Membrane_Structure

Caption: Simplified sphingolipid metabolism and signaling pathway.

Experimental Workflow for Sphingolipid Quantification

This diagram outlines the key steps in the experimental workflow for a typical inter-laboratory comparison of sphingolipid quantification.

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (trans-4-Sphingenine-¹³C₂,D₂) Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction IS_Spiking->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Interlab_Comparison Inter-laboratory Comparison & Statistical Analysis Quantification->Interlab_Comparison

References

Performance of trans-4-Sphingenine-¹³C₂,D₂ in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in sphingolipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comparative analysis of the performance of trans-4-Sphingenine-¹³C₂,D₂, a stable isotope-labeled internal standard, in various biological matrices. Its performance is benchmarked against other commonly used internal standards in lipidomics research.

Linearity and Dynamic Range

The performance of an internal standard is critically evaluated by its linearity and dynamic range in the intended biological matrix. While direct comparative studies detailing the linearity and dynamic range of trans-4-Sphingenine-¹³C₂,D₂ are not extensively published, we can infer its performance from validated LC-MS/MS methods for sphingolipid analysis that employ similar isotopically labeled standards. These methods consistently demonstrate high linearity and a broad dynamic range suitable for the quantification of endogenous sphingolipids in complex matrices.

Table 1: Comparison of Linearity and Dynamic Range of Internal Standards for Sphingolipid Analysis in Plasma/Serum

Internal StandardAnalyteMatrixLinearity (R²)Dynamic RangeLower Limit of Quantification (LLOQ)Reference
Expected performance based on similar standards for trans-4-Sphingenine-¹³C₂,D₂ Sphingosine & S1PPlasma, Serum, Tissue Homogenates>0.99~3-4 orders of magnitudeSub- to low ng/mLInferred from[1][2]
C17-Sphingosine-1-Phosphate (S1P)S1PHuman Serum>0.999625 - 600 ng/mL25 ng/mL[2]
d7-Sphingosine-1-Phosphate (S1P)S1PHuman PlasmaNot explicitly stated, but method validated0.05 - 2 µM0.05 µM[3]
Odd-chain Sphingolipids (e.g., C17-ceramide)Various SphingolipidsHuman Plasma0.9947 - 1.00001 - 1000 nM1 nM[4]

Note: The performance of trans-4-Sphingenine-¹³C₂,D₂ is expected to be comparable to or exceed that of other deuterated and odd-chain standards due to the stability of ¹³C and ²H isotopes, which minimizes isotopic effects and ensures co-elution with the native analyte. The use of stable isotope-labeled internal standards is considered the gold standard for compensating for matrix effects and variations in sample preparation and instrument response[5][6].

Experimental Protocols

Accurate quantification of sphingolipids is highly dependent on the experimental methodology. Below are detailed protocols for sample preparation and LC-MS/MS analysis, which are representative of methods where trans-4-Sphingenine-¹³C₂,D₂ would be employed.

Sample Preparation: Protein Precipitation and Lipid Extraction

This protocol is a common method for extracting sphingolipids from plasma or serum.

  • Thaw Samples : Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking : To 50 µL of plasma/serum, add a precise amount of trans-4-Sphingenine-¹³C₂,D₂ solution in methanol. The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.

  • Protein Precipitation : Add 200 µL of cold methanol to the sample.

  • Vortex : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant containing the lipids to a new tube.

  • Drying : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a typical LC-MS/MS method for the analysis of sphingosine and other sphingolipids.

  • Liquid Chromatography (LC) :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient : A gradient elution is employed to separate the sphingolipids. A typical gradient might start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate to initial conditions.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Sphingosine : The specific precursor-to-product ion transition for sphingosine is monitored (e.g., m/z 300.3 → 282.3).

      • trans-4-Sphingenine-¹³C₂,D₂ : The corresponding transition for the internal standard is also monitored (e.g., m/z 304.3 → 286.3). The exact m/z values will depend on the specific labeling pattern.

    • Instrument Parameters : Parameters such as collision energy and declustering potential should be optimized for each specific analyte and internal standard.

Visualizing Sphingolipid Metabolism and Analysis Workflow

To provide a clearer understanding of the context in which trans-4-Sphingenine-¹³C₂,D₂ is utilized, the following diagrams illustrate the sphingolipid metabolic pathway and a typical experimental workflow for sphingolipid analysis.

Sphingolipid_Metabolism Sphingolipid Metabolism Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine (d18:1) (trans-4-Sphingenine) Ceramide->Sphingosine Ceramidase ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Cerebrosides) Ceramide->ComplexSphingolipids Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Degradation Degradation Products S1P->Degradation S1P Lyase ComplexSphingolipids->Ceramide

Figure 1. Simplified diagram of the de novo sphingolipid biosynthesis and salvage pathways.

Experimental_Workflow Experimental Workflow for Sphingolipid Analysis SampleCollection Biological Sample Collection (Plasma, Serum, Tissue) IS_Spiking Internal Standard Spiking (trans-4-Sphingenine-13C2,D2) SampleCollection->IS_Spiking Extraction Protein Precipitation & Lipid Extraction IS_Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) LCMS_Analysis->Data_Processing Results Results Reporting Data_Processing->Results

References

A Comparative Guide to Lipidomics Method Validation: Utilizing trans-4-Sphingenine-¹³C₂,D₂ Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validating a liquid chromatography-mass spectrometry (LC-MS) based lipidomics method for the quantification of sphingenine (d18:1), a key bioactive sphingolipid. The comparison focuses on two analytical approaches: one employing a stable isotope-labeled internal standard (SIL-IS), trans-4-Sphingenine-¹³C₂,D₂, and an alternative method using a structurally analogous (non-SIL) internal standard. All validation parameters and experimental designs are aligned with the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance.[1][2][3][4]

The objective is to demonstrate that a bioanalytical method is suitable for its intended purpose by ensuring the quality and consistency of data.[1] The use of a SIL-IS is considered a gold standard for quantitative mass spectrometry, as it closely mimics the analyte of interest throughout sample preparation and analysis, correcting for variability.[5]

Methodology Comparison
  • Method A: A validated LC-MS/MS method utilizing trans-4-Sphingenine-¹³C₂,D₂ as the internal standard (IS). The SIL-IS is added to samples at the very beginning of the extraction process.

  • Method B (Alternative): An LC-MS/MS method using a structurally analogous internal standard (e.g., a non-endogenous lipid of a similar class and chromatographic behavior) added at the same step.

The following sections detail the experimental protocols and present comparative performance data for these two methods.

Diagram: Bioanalytical Method Validation Workflow

The diagram below outlines the key stages of bioanalytical method validation as recommended by regulatory bodies.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (Per FDA M10) cluster_2 Phase 3: Sample Analysis DEV1 Assay Optimization (LC & MS Parameters) DEV2 Sample Preparation (e.g., LLE, SPE) DEV1->DEV2 DEV3 IS Selection (SIL vs. Analog) DEV2->DEV3 VAL1 Selectivity & Specificity DEV3->VAL1 Proceed to Validation VAL2 Accuracy & Precision VAL1->VAL2 VAL3 Matrix Effect & Recovery VAL2->VAL3 VAL4 Calibration Curve & LLOQ VAL3->VAL4 VAL5 Stability (Freeze/Thaw, Benchtop) VAL4->VAL5 APP1 Study Sample Quantification VAL5->APP1 Apply Validated Method APP2 Incurred Sample Reanalysis (ISR) APP1->APP2

Caption: Workflow for bioanalytical method validation, from development to sample analysis.

Experimental Protocols

Detailed methodologies for core validation experiments are described below. For all experiments, "spiked" samples refer to a control matrix (e.g., human plasma) fortified with a known concentration of the analyte (sphingenine).

1. Selectivity and Specificity

  • Protocol: Analyze at least six different blank lots of the biological matrix (e.g., plasma) to assess potential interference at the retention times of sphingenine and the internal standard. Specificity is further evaluated by comparing the response in blank samples to the response at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response of any interfering peaks in the blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.

2. Accuracy and Precision

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. This should be done in at least five replicates per level on three separate days (inter-day) and within the same day (intra-day).

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% at the LLOQ).

3. Matrix Effect and Recovery

  • Protocol:

    • Matrix Effect: Compare the peak response of the analyte spiked into extracted blank matrix (Set A) with the peak response of the analyte in a neat solution (Set B). The Matrix Factor (MF) is calculated as (Ratio of Analyte/IS in Set A) / (Ratio of Analyte/IS in neat solution). This is performed at low and high concentrations with at least six different matrix lots.

    • Recovery: Compare the peak response of the analyte from an extracted sample (Set C) with the response of the analyte spiked into the extracted blank matrix post-extraction (Set A). Recovery (%) = (Mean Peak Area Ratio of Set C / Mean Peak Area Ratio of Set A) x 100.

  • Acceptance Criteria: The %CV of the matrix factor across the different lots should be ≤ 15%. Recovery should be consistent, precise, and reproducible.

4. Stability

  • Protocol: Analyze low and high QC samples after exposure to various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: Stored at room temperature for a duration reflecting typical sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a duration longer than the study period.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

Data Presentation: Performance Comparison

The following tables summarize hypothetical data comparing the performance of Method A (with SIL-IS) and Method B (with analog IS).

Table 1: Accuracy and Precision Data

QC LevelMethod A (% Accuracy ± %CV)Method B (% Accuracy ± %CV)FDA Acceptance Criteria
LLOQ (0.5 ng/mL) 104.5% ± 8.2%115.2% ± 18.5%80-120% Accuracy, ≤20% CV
Low QC (1.5 ng/mL) 101.2% ± 5.5%109.8% ± 14.1%85-115% Accuracy, ≤15% CV
Mid QC (50 ng/mL) 98.7% ± 4.1%94.5% ± 11.8%85-115% Accuracy, ≤15% CV
High QC (150 ng/mL) 102.3% ± 3.8%106.3% ± 13.2%85-115% Accuracy, ≤15% CV

Observation: Method A demonstrates significantly higher precision (lower %CV) and better accuracy across all QC levels, comfortably meeting FDA criteria.

Table 2: Matrix Effect and Recovery

ParameterMethod A (SIL-IS)Method B (Analog IS)FDA Acceptance Criteria
Recovery % 85.2%83.9%Consistent & Reproducible
Recovery %CV 4.8%14.5%≤ 15%
Matrix Factor %CV 5.1%17.8%≤ 15%

Observation: Method A shows a much lower %CV for both recovery and matrix factor.[6] This highlights the superior ability of the SIL-IS to compensate for variations in extraction efficiency and ion suppression/enhancement between different sample lots, a critical concern in lipidomics.[6][7] Method B fails to meet the acceptance criteria for matrix effect.

Table 3: Stability Data (3 Freeze-Thaw Cycles)

QC LevelMethod A (% Change from Nominal)Method B (% Change from Nominal)FDA Acceptance Criteria
Low QC -4.5%-13.8%Within ±15%
High QC -3.8%-11.5%Within ±15%

Observation: Both methods meet the stability criteria, but Method A shows that the analyte is more stable when its quantification is normalized against a co-eluting, chemically identical internal standard that degrades at the same rate.

Diagram: Principle of Stable Isotope-Labeled Internal Standard

This diagram illustrates how a SIL-IS effectively corrects for analytical variability.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Result P1 Initial Sample Analyte: 100 units SIL-IS: 100 units Ratio = 1.0 P2 Extraction Step (e.g., 20% loss) P1->P2 P3 Extracted Sample Analyte: 80 units SIL-IS: 80 units Ratio = 1.0 P2->P3 A1 Injection & Ionization (e.g., 10% matrix suppression) P3->A1 A2 Signal Detected Analyte: 72 units SIL-IS: 72 units Ratio = 1.0 A1->A2 R1 Final Ratio is Unchanged Accurate Quantification A2->R1

Caption: A SIL-IS co-recovers with the analyte, preserving their ratio for accuracy.

Conclusion

The validation data clearly demonstrates the superiority of using a stable isotope-labeled internal standard like trans-4-Sphingenine-¹³C₂,D₂ for the quantitative analysis of sphingenine in a complex biological matrix.

  • Enhanced Precision and Accuracy: Method A consistently provided lower %CV and accuracy values closer to nominal concentrations, which is critical for reliable pharmacokinetic and biomarker studies.

  • Effective Matrix Effect Compensation: The primary advantage of the SIL-IS is its ability to effectively track and correct for matrix-induced signal suppression or enhancement, a common and significant challenge in lipidomics.[8] Method B's failure to meet the matrix effect criteria underscores the unreliability of using a non-isotopic analog.

  • Robustness and Reliability: By compensating for variations during every step—from extraction to ionization—the SIL-IS ensures the method is more robust and the data generated is of higher quality, readily meeting the stringent requirements of the FDA.[1][9]

For drug development and clinical research applications where data integrity is paramount, employing a stable isotope-labeled internal standard is not just recommended but essential for building a bioanalytical method that is compliant, robust, and fit for purpose.

References

Performance of trans-4-Sphingenine-¹³C₂,D₂ Across Mass Spectrometer Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of the stable isotope-labeled internal standard, trans-4-Sphingenine-¹³C₂,D₂, in various mass spectrometer platforms commonly used in sphingolipid analysis. The selection of an appropriate mass spectrometer is critical for achieving the desired sensitivity, specificity, and throughput in quantitative lipidomics. This document aims to assist researchers in making informed decisions by presenting available performance data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

While direct head-to-head performance data for trans-4-Sphingenine-¹³C₂,D₂ across all major platforms is limited in publicly available literature, this guide synthesizes data from closely related sphingolipid analyses to provide a comparative perspective. The performance of an internal standard is intrinsically linked to the analytical performance for the native analyte it is used to quantify. Therefore, data for sphingosine (SPH) and sphingosine-1-phosphate (S1P) are presented as a proxy to infer the expected performance of trans-4-Sphingenine-¹³C₂,D₂.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the quantitative performance of sphingolipid analysis on different mass spectrometer platforms. The data is collated from various studies and represents typical performance characteristics. It is important to note that these values can vary based on the specific instrument model, experimental conditions, and sample matrix.

Table 1: Performance on Triple Quadrupole (QQQ) Mass Spectrometers

Triple quadrupole instruments are widely regarded as the gold standard for targeted quantification due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[1]

AnalyteInternal Standard UsedPlatformLLOQLinearity (Range)Reference
Sphingosine-1-PhosphateC17-S1PUHPLC-MS/MS0.0004 µg/mL0.004 - 1.5 µg/mL[2]
SphingosineC17-SPHUHPLC-MS/MS0.001 µg/mL0.002 - 1 µg/mL[2]
SphingosineC17-SPHHPLC-ESI-MS/MS21 fmolNot Specified[3]
Very Long Chain CeramidesDeuterated CeramidesHPLC-MS/MS0.02 - 0.08 µg/mL0.02 - 16 µg/mL[4]

Table 2: Performance on Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers

Q-TOF instruments offer high mass resolution and accuracy, making them suitable for both quantitative and qualitative analyses. While traditionally considered less sensitive than triple quadrupoles for targeted quantification, modern Q-TOFs can achieve comparable performance for many applications.

AnalyteInternal Standard UsedPlatformLOQLinearity (Range)Reference
Sphingosine-1-Phosphated7-S1PLC-Q-Tof-MS0.05 µM0.05 - 2 µM[5]

Table 3: Performance on Orbitrap-based Mass Spectrometers

Orbitrap mass spectrometers provide very high resolution and mass accuracy, which is advantageous for complex sample analysis and reducing interferences. They are highly versatile and can be used for both targeted and untargeted lipidomics.

Platform ComponentPerformance MetricObservationReference
Orbitrap Astral Mass SpectrometerDynamic RangeImproved dynamic range for plasma proteome analysis, quantifying over 5,000 proteins in a single run.
Orbitrap Astral Mass SpectrometerSpeed and ThroughputCapable of detecting more peptides and proteins in a significantly shorter time compared to previous Orbitrap generations.
Q Exactive (Orbitrap)Quantitative PerformanceComparable quantitative performance to triple quadrupoles for small molecules.
LTQ-OrbitrapSensitivityLOQs for mycotoxins ranged from 7-70 µg/kg, noted as being complementary to QTRAP for sensitivity and identification.

Experimental Protocols

Accurate and reproducible quantification of sphingolipids requires meticulous sample preparation and optimized analytical methods. Below are detailed methodologies for key experiments cited in sphingolipid analysis.

Protocol 1: Sphingolipid Extraction from Plasma

This protocol is a common method for extracting a broad range of sphingolipids from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of trans-4-Sphingenine-¹³C₂,D₂ solution (e.g., 20 µL of a 1 µM solution in ethanol). Also, add other internal standards for different lipid classes if performing a broader lipidomic analysis.

  • Protein Precipitation and Lipid Extraction:

    • Add 1 mL of a cold solvent mixture of dichloromethane/methanol (2:1, v/v) to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Phase Separation:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Transfer the organic phase to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/acetonitrile, 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of Sphingolipids

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the separation and detection of sphingolipids.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for sphingosine and its derivatives.

    • Multiple Reaction Monitoring (MRM): For triple quadrupole instruments, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

      • Example transition for Sphingosine: m/z 300.3 → 282.3

      • Example transition for trans-4-Sphingenine-¹³C₂,D₂: The exact m/z will depend on the labeling pattern, but it will be shifted accordingly from the native sphingosine. The product ion will likely also show a corresponding mass shift.

    • High-Resolution MS: For Q-TOF and Orbitrap instruments, full scan data is acquired with high mass accuracy, and extracted ion chromatograms are used for quantification.

Mandatory Visualization

Sphingolipid Signaling Pathway

Sphingolipid_Signaling cluster_DeNovo De Novo Synthesis (ER) cluster_Salvage Salvage Pathway (Lysosome) cluster_Metabolism Metabolic Fates Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Ceramide Ceramide Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Hydrolases Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK Sphingosine-1-Phosphate->Sphingosine SPP De Novo Synthesis (ER) De Novo Synthesis (ER) Salvage Pathway (Lysosome) Salvage Pathway (Lysosome)

Caption: Simplified overview of the sphingolipid metabolism and signaling pathways.

Experimental Workflow for Sphingolipid Analysis

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis A Biological Sample (e.g., Plasma) B Spike with Internal Standard (trans-4-Sphingenine-¹³C₂,D₂) A->B C Lipid Extraction (e.g., Folch or Bligh-Dyer) B->C D Solvent Evaporation C->D E Reconstitution in Injection Solvent D->E F Liquid Chromatography (LC) Separation E->F Injection G Mass Spectrometry (MS) Detection F->G H Peak Integration G->H Data Acquisition I Quantification using Internal Standard H->I J Data Reporting I->J

Caption: General experimental workflow for quantitative sphingolipid analysis by LC-MS/MS.

References

A Head-to-Head Battle: Deuterated vs. C13-Labeled Sphingosine Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the selection of the most appropriate internal standard for accurate and reliable sphingosine quantification.

In the realm of lipidomics, particularly in the burgeoning field of sphingolipid research, the accurate quantification of bioactive lipids like sphingosine is paramount. Sphingosine and its metabolites are key players in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Consequently, their dysregulation has been implicated in numerous diseases, making them critical targets for therapeutic intervention and biomarker discovery. The gold standard for sphingolipid quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of internal standards to correct for variability in sample preparation and instrument response. The choice of internal standard is a critical decision that can significantly impact the quality and reliability of the resulting data. This guide provides an objective comparison of the two most common types of stable isotope-labeled internal standards for sphingosine: deuterated and carbon-13 (C13)-only labeled standards, supported by experimental data and detailed protocols.

Performance Face-Off: A Quantitative Comparison

The ideal internal standard should co-elute with the analyte of interest and exhibit the same ionization efficiency and extraction recovery, thereby perfectly mimicking its behavior throughout the analytical workflow.[1] While both deuterated and C13-labeled standards are designed to achieve this, subtle but significant differences in their physicochemical properties can lead to divergent performances.

A key performance metric in quantitative assays is the precision, often expressed as the coefficient of variation (CV%). Lower CV% values indicate higher precision. A recent study in comprehensive lipidomics directly compared the performance of a biologically generated, uniformly C13-labeled internal standard mixture with a commercially available deuterated internal standard mixture. The results demonstrated a significant improvement in data quality when using the C13-labeled standards.

Internal Standard TypeAverage Coefficient of Variation (CV%)
C13-Labeled Internal Standards 6.36%
Deuterated Internal Standards Not explicitly stated, but C13-IS showed significant reduction in CV%
Data adapted from a comprehensive lipidomics study comparing normalization methods.

While the above data represents a broad lipidomics study, the principles are directly applicable to sphingosine analysis. Another study focusing specifically on the simultaneous quantification of sphingoid bases using identical C13-encoded internal standards reported excellent intra- and inter-assay variations of less than 10%.[2] This high level of precision is a hallmark of the superior performance of C13-labeled standards.

The primary reason for this enhanced performance lies in the fundamental properties of the isotopes themselves. Carbon-13 is a heavier, stable isotope of carbon, and its incorporation into the sphingosine molecule results in a standard that is chemically and physically almost identical to the endogenous analyte.[3] In contrast, deuterium is a heavier isotope of hydrogen. The difference in mass between deuterium and hydrogen is proportionally much larger than that between C13 and C12. This can lead to subtle differences in chemical properties, a phenomenon known as the "isotope effect."[4]

One of the most significant practical consequences of the isotope effect is the potential for chromatographic separation of the deuterated standard from the native analyte.[4] Even a slight shift in retention time can lead to the analyte and the internal standard being subjected to different matrix effects in the ion source, compromising the accuracy of quantification.[4] C13-labeled standards, due to their near-identical chemical nature, almost always co-elute perfectly with the unlabeled analyte, thus providing more reliable correction for matrix effects.[3]

Furthermore, deuterated standards, particularly if the deuterium atoms are located at exchangeable positions (e.g., on hydroxyl or amine groups), can be prone to back-exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[4] While placing deuterium on non-exchangeable carbon atoms mitigates this risk, the potential for chromatographic shifts remains.[3] C13 labels, being part of the carbon backbone, are not susceptible to exchange.[3]

Experimental Protocols

To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below are detailed methodologies for the quantitative analysis of sphingosine using either deuterated or C13-labeled internal standards.

I. Sample Preparation: Lipid Extraction

A robust lipid extraction is the foundation of any quantitative sphingolipid analysis. The following is a widely used protocol for extracting sphingolipids from plasma or cell pellets.

  • Sample Thawing and Homogenization: Thaw frozen plasma samples on ice. For cell pellets, resuspend in an appropriate buffer.

  • Addition of Internal Standard: Prior to extraction, spike the sample with a known amount of either deuterated or C13-labeled sphingosine internal standard. The concentration of the internal standard should be chosen to be within the linear range of the assay and, if possible, close to the expected endogenous concentration of sphingosine.

  • Solvent Extraction: A common and effective method is a modified Bligh-Dyer extraction:

    • To the sample, add a mixture of chloroform:methanol (1:2, v/v).

    • Vortex thoroughly for 1 minute.

    • Add chloroform and water to induce phase separation.

    • Vortex again and centrifuge to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system, typically a mixture of methanol and mobile phase.

II. LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of sphingosine. These may need to be optimized for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute sphingosine and other lipids. A typical gradient might start at 60% B, ramp to 99% B, hold, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sphingosine (unlabeled): Precursor ion (m/z) 300.3 → Product ion (m/z) 282.3 (loss of water).

      • Deuterated Sphingosine (e.g., d7-Sphingosine): Precursor ion (m/z) 307.3 → Product ion (m/z) 289.3.

      • C13-Labeled Sphingosine (e.g., 13C2-Sphingosine): Precursor ion (m/z) 302.3 → Product ion (m/z) 284.3.

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity for each transition.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Sphingolipid_Metabolism cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Cycle & Salvage Pathway cluster_2 Bioactive Hub Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis, Cell Cycle Arrest Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Sphingosine Kinase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Hydrolysis Cell Proliferation, Survival Cell Proliferation, Survival Sphingosine-1-Phosphate->Cell Proliferation, Survival

Caption: Simplified overview of major sphingolipid metabolic pathways highlighting the central role of sphingosine.

Experimental_Workflow cluster_IS Internal Standard Choice Biological Sample Biological Sample Spike with Internal Standard Spike with Internal Standard Biological Sample->Spike with Internal Standard Lipid Extraction Lipid Extraction Spike with Internal Standard->Lipid Extraction Dry & Reconstitute Dry & Reconstitute Lipid Extraction->Dry & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Dry & Reconstitute->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Ratio of Analyte to IS Deuterated Sphingosine Deuterated Sphingosine C13-Labeled Sphingosine C13-Labeled Sphingosine

Caption: General experimental workflow for the quantification of sphingosine using an internal standard.

Comparison_Diagram Deuterated_IS Deuterated Sphingosine + Generally lower cost + Widely available - Potential for chromatographic shift - Risk of H/D back-exchange - Isotope effects can influence fragmentation Choice Optimal Choice? Deuterated_IS->Choice Acceptable for some applications C13_IS C13-Labeled Sphingosine + Co-elutes with analyte + Chemically identical to analyte + No risk of isotope exchange + Higher precision and accuracy - Generally higher cost - May be less readily available C13_IS->Choice Recommended for highest accuracy

Caption: Logical comparison of deuterated versus C13-labeled sphingosine internal standards.

Conclusion and Recommendation

The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis of sphingosine. While deuterated sphingosine standards are widely available and often more cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotope exchange, which can compromise data accuracy.

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their sphingosine quantification, C13-only labeled internal standards are unequivocally the superior choice. Their near-identical physicochemical properties to endogenous sphingosine ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and defensible results. While the initial investment may be higher, the long-term benefits of generating high-quality, reproducible data far outweigh the cost differential, particularly in regulated environments and for critical decision-making in drug development and clinical research.

References

Safety Operating Guide

Proper Disposal of trans-4-Sphingenine-13C2,D2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of trans-4-Sphingenine-13C2,D2, a stable isotope-labeled sphingolipid used in metabolic research.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to understand its potential hazards. Based on available safety data for similar compounds, this substance is classified as acutely toxic if swallowed (Oral, Category 3). Therefore, stringent safety precautions must be observed.

Required Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves. Inspect them for any tears or perforations before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or under a chemical fume hood[1].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne particles.

  • Contain: For powdered spills, carefully sweep up the material and place it into a designated, labeled container for disposal. Avoid creating dust[1]. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.

Disposal Procedures

The disposal of this compound and its containers must be handled by an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container.

    • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Contaminated Materials: All items that have come into contact with the chemical, such as pipette tips, gloves, and bench paper, must be collected in a designated hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with the full chemical name: "this compound".

    • Include the appropriate hazard warnings (e.g., "Toxic").

    • Indicate the approximate amount of waste in the container.

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated[1].

    • Ensure the container is tightly closed to prevent leaks or spills.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the chemical waste.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling and disposing of this compound in a laboratory setting.

cluster_handling Chemical Handling Workflow cluster_disposal Disposal Workflow start Start: Receive Chemical ppe Don Appropriate PPE start->ppe weigh Weigh/Prepare for Experiment ppe->weigh experiment Conduct Experiment weigh->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid collect_contaminated Collect Contaminated Labware experiment->collect_contaminated label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste collect_contaminated->label_waste store_waste Store in Designated Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for handling and disposal of this compound.

cluster_decision Disposal Decision Tree start Waste Generated is_solid Is it solid? start->is_solid is_liquid Is it liquid? is_solid->is_liquid No solid_container Place in Solid Hazardous Waste is_solid->solid_container Yes is_contaminated Is it contaminated labware? is_liquid->is_contaminated No liquid_container Place in Liquid Hazardous Waste is_liquid->liquid_container Yes contaminated_container Place in Sharps/Contaminated Waste is_contaminated->contaminated_container Yes

Caption: Decision tree for segregating this compound waste.

Quantitative Data Summary

Parameter Value Reference
Acute Toxicity Category 3 (Oral)
GHS Hazard Statement H301: Toxic if swallowed
GHS Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.